3-Chloro-6-fluoroquinolin-4-amine CAS number 1210325-03-3
Topic: 3-Chloro-6-fluoroquinolin-4-amine (CAS 1210325-03-3) Content Type: Technical Whitepaper & Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads[1] A Privileged Scaffold for Kin...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 3-Chloro-6-fluoroquinolin-4-amine (CAS 1210325-03-3)
Content Type: Technical Whitepaper & Synthetic Guide
Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads[1]
A Privileged Scaffold for Kinase Inhibition and Antimalarial Therapeutics[1]
Executive Summary & Chemical Identity
3-Chloro-6-fluoroquinolin-4-amine (CAS 1210325-03-3) represents a highly specialized "privileged structure" in medicinal chemistry.[1] Unlike the generic 4-aminoquinoline scaffold found in historical antimalarials (e.g., Chloroquine), this specific analog incorporates a C3-chlorine and C6-fluorine substitution pattern.[1]
This dual-halogenation serves two critical functions in drug design:
Metabolic Blocking: The C6-fluorine atom blocks the primary site of oxidative metabolism (CYP450-mediated hydroxylation), significantly extending in vivo half-life.[1]
Electronic Tuning: The C3-chlorine atom exerts an electron-withdrawing effect that lowers the pKa of the C4-amine and alters the vector of the hydrogen bond donor, optimizing interactions within the ATP-binding pockets of kinase targets (e.g., EGFR, MEK) and the heme-binding interface in Plasmodium parasites.
Physicochemical Profile (Calculated)
Property
Value
Significance
Molecular Formula
C₉H₆ClN₂F
Core stoichiometry
Molecular Weight
196.61 g/mol
Fragment-based drug discovery (FBDD) compliant
ClogP
~2.3 - 2.5
Optimal lipophilicity for membrane permeability
PSA (Polar Surface Area)
~39 Ų
High blood-brain barrier (BBB) penetration potential
pKa (Basic N)
~7.2
Reduced basicity compared to non-halogenated analogs
Synthetic Routes & Process Chemistry
The synthesis of CAS 1210325-03-3 requires precise regiochemical control to ensure the chlorine is installed at C3 and the fluorine remains intact at C6.[1] The most robust industrial route utilizes a modified Gould-Jacobs reaction followed by electrophilic chlorination.[1]
Mechanistic Pathway[2]
Condensation: 4-Fluoroaniline reacts with diethyl ethoxymethylenemalonate (EMME) to form the anilinoacrylate.
Cyclization: Thermal cyclization (Dowtherm A, 250°C) yields 6-fluoro-4-hydroxyquinoline.[1]
C3-Chlorination: Electrophilic chlorination using N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂) selectively targets the C3 position due to the directing effect of the 4-hydroxyl group.[1]
Aromatization/Amination: The 4-hydroxyl is converted to a leaving group (using POCl₃) and subsequently displaced by ammonia.
Experimental Workflow Visualization
The following diagram illustrates the critical reaction flow and decision nodes for process optimization.
Figure 1: Step-wise synthetic pathway for CAS 1210325-03-3 highlighting the critical C3-chlorination step prior to amination.
Detailed Protocol (Self-Validating)
Note: This protocol assumes standard Schlenk line techniques.
Procedure: Dissolve starting material in glacial acetic acid. Add NCS portion-wise at room temperature to prevent over-chlorination. Heat to 60°C for 2 hours.
Validation: Monitor via LC-MS. The product peak (M+1) should shift from 164 (6-F-4-OH) to 198/200 (3-Cl pattern).[1]
Causality: Acetic acid promotes the electrophilic nature of NCS while solubilizing the quinolone.
Step 2: One-Pot Activation and Amination
Reagents: 3-Chloro-6-fluoro-4-hydroxyquinoline, POCl₃ (excess), NH₃ (g) or NH₄OH.[1]
Procedure: Reflux intermediate in POCl₃ for 3 hours. Remove excess POCl₃ under vacuum. Dissolve the residue in Ethanol. Transfer to a pressure vessel and treat with anhydrous NH₃ at 120°C for 12 hours.
Critical Control Point: Complete removal of POCl₃ is essential; residual phosphoryl chloride will react violently with ammonia, reducing yield.
Medicinal Chemistry Applications
A. Kinase Inhibition (Oncology)
The 4-aminoquinoline scaffold is a bioisostere for the adenine ring of ATP. In the context of EGFR (Epidermal Growth Factor Receptor) and MEK inhibitors:
The 4-Amine: Forms a critical hydrogen bond with the "hinge region" backbone (e.g., Met793 in EGFR).
The 3-Chloro Group: Occupies a hydrophobic pocket (Gatekeeper residue vicinity), improving selectivity against wild-type kinases vs. mutants.[1]
The 6-Fluoro Group: Increases the metabolic stability of the aromatic system against Phase I oxidation.
B. Antimalarial Activity (Resistance Breaker)
While Chloroquine resistance is widespread, 3-substituted analogs show renewed potency.
Mechanism: The compound accumulates in the parasite's digestive vacuole. The 3-Cl group alters the
- stacking interaction with heme (hematin), inhibiting hemozoin formation.[1]
Safety Profile: The 6-fluoro substitution prevents the formation of toxic quinone-imine metabolites, a known liability of amodiaquine-class drugs [1].[1]
Structural-Activity Relationship (SAR) Map[1]
Figure 2: Pharmacophore map detailing the specific functional contributions of the halogenated substituents.
4-Amino-3-chloro-6-fluoroquinoline chemical structure and properties
An In-Depth Technical Guide to the 4-Amino-3-chloro-6-fluoroquinoline Scaffold Section 1: Introduction and Strategic Importance The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural ba...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the 4-Amino-3-chloro-6-fluoroquinoline Scaffold
Section 1: Introduction and Strategic Importance
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this class, the 4-aminoquinoline scaffold has emerged as a "privileged structure," demonstrating a remarkable capacity to interact with diverse biological targets.[1] Its most notable representative, chloroquine, revolutionized the treatment of malaria. The versatility of this scaffold has since been leveraged to develop agents with antibacterial, antiviral, and anticancer properties.[2][3]
The strategic introduction of halogen atoms, particularly fluorine and chlorine, is a well-established method in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while chlorine can alter electronic properties and provide additional vectors for molecular interactions.[4][5]
This guide focuses on 4-Amino-3-chloro-6-fluoroquinoline, a specific derivative that combines the proven biological relevance of the 4-aminoquinoline core with the advantageous physicochemical properties imparted by its distinct halogenation pattern. While not extensively characterized as a final drug product, this molecule represents a highly valuable and versatile intermediate for the synthesis of next-generation therapeutics. Its structure offers multiple points for further chemical modification, making it a key building block for researchers in drug discovery and development.
Section 2: Physicochemical and Structural Properties
The unique arrangement of functional groups in 4-Amino-3-chloro-6-fluoroquinoline dictates its chemical behavior and potential for biological activity.
Chemical Structure and Identifiers
Property
Value
IUPAC Name
3-Chloro-6-fluoroquinolin-4-amine
CAS Number
Not publicly available
Molecular Formula
C₉H₆ClFN₂
Molecular Weight
196.61 g/mol
Predicted Physicochemical Data
The following properties are estimated based on computational models and the known characteristics of structurally related compounds. These values are crucial for designing synthetic routes, predicting solubility, and anticipating pharmacokinetic behavior.
Indicates lipophilicity. This value suggests moderate lipid solubility, balancing aqueous solubility with the ability to cross cell membranes.
Aqueous Solubility (LogS)
Low to moderate
The aromatic core and halogen substituents decrease water solubility, a common challenge that can be addressed through formulation or derivatization.
pKa
~5.5-6.5 (amine), ~8.5-9.5 (quinoline N)
The presence of two basic nitrogen atoms allows for salt formation, a key strategy for improving solubility and handling of the compound.[7]
Section 3: Proposed Synthesis and Mechanistic Rationale
The synthesis of 4-Amino-3-chloro-6-fluoroquinoline can be logically approached through established methods for quinoline construction, most notably variations of the Gould-Jacobs reaction, followed by functional group manipulation. The proposed route leverages a commercially available, appropriately substituted aniline precursor.
Core Rationale: The most reliable strategy involves constructing the quinoline ring system from an aniline and a malonic ester derivative, followed by amination. Starting with 4-chloro-3-fluoroaniline ensures the correct placement of the crucial halogen atoms on the carbocyclic ring from the outset.[4]
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of 4-Amino-3-chloro-6-fluoroquinoline.
Detailed Experimental Protocol (Illustrative)
Step 1: Condensation:
To a round-bottom flask, add 4-chloro-3-fluoroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).[8]
Heat the mixture, typically at 100-120 °C, for 2-4 hours with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Rationale: This is a classic condensation reaction to form the enamine intermediate, which is the direct precursor for the subsequent cyclization.[8]
The crude enamine from Step 1 is added to a high-boiling solvent such as diphenyl ether.
The mixture is heated to approximately 250 °C. This high temperature provides the activation energy needed for the intramolecular cyclization to form the quinolone ring, followed by the elimination of ethanol.[8]
Upon cooling, the product typically precipitates and can be collected by filtration.
Step 3: Chlorination:
The quinolone from Step 2 is treated with an excess of phosphoryl chloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF).
The reaction is heated under reflux for several hours.
Rationale: This step converts the 4-hydroxy group into a 4-chloro group. The chlorine at the 4-position is an excellent leaving group, which is essential for the subsequent nucleophilic aromatic substitution (SNAr) step.[1]
The 4-chloroquinoline intermediate is dissolved in a suitable solvent (e.g., phenol or a high-boiling alcohol).
An ammonia source, such as ammonium hydroxide or a protected amine followed by deprotection, is added.
The reaction is heated to drive the substitution of the 4-chloro group with the amino group.[1]
Rationale: The electron-withdrawing nature of the quinoline nitrogen activates the 4-position towards nucleophilic attack, allowing for the displacement of the chloride by the amine.
Section 4: Analytical Characterization Profile
Confirming the identity and purity of the synthesized 4-Amino-3-chloro-6-fluoroquinoline requires a suite of standard analytical techniques. The expected spectral data are as follows:
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the quinoline ring. The protons will exhibit coupling to each other and to the fluorine atom (J-HF coupling). The amino (-NH₂) protons will likely appear as a broad singlet.[9]
¹³C NMR Spectroscopy: The carbon spectrum will show nine distinct signals. The carbons bonded to fluorine and chlorine will be identifiable by their characteristic chemical shifts and, for the C-F bond, by J-CF coupling.[9][10]
¹⁹F NMR Spectroscopy: A single resonance is expected, confirming the presence of the fluorine atom. Its chemical shift provides information about the electronic environment, and it is a powerful tool for confirming the structure of fluorinated compounds.[10][11]
Infrared (IR) Spectroscopy: Key absorption bands would confirm the presence of specific functional groups. Expected peaks include N-H stretching for the amino group (~3300-3500 cm⁻¹), C=C and C=N stretching in the aromatic region (~1500-1650 cm⁻¹), and C-F (~1000-1100 cm⁻¹) and C-Cl (~700-800 cm⁻¹) stretching vibrations.[12][13][14]
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 196. A characteristic isotopic pattern (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be observed due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, providing definitive evidence for the presence of one chlorine atom.
Section 5: Applications in Drug Discovery and Medicinal Chemistry
The true value of 4-Amino-3-chloro-6-fluoroquinoline lies in its potential as a versatile building block for creating novel drugs targeting a range of diseases.
Potential Therapeutic Areas:
Antibacterial Agents: This scaffold is an ideal starting point for synthesizing novel fluoroquinolone antibiotics. The core structure is designed to interact with bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[7][15] The amino group at the 4-position can be further derivatized to enhance potency or modulate the spectrum of activity.[16][17]
Antimalarial Agents: Building on the legacy of chloroquine, this scaffold can be used to develop new antimalarial compounds. The 4-aminoquinoline core is known to interfere with heme detoxification in the malaria parasite. The specific halogenation pattern of this intermediate could be exploited to overcome existing drug resistance mechanisms.
Anticancer Agents: Numerous studies have demonstrated the cytotoxic effects of 4-aminoquinoline derivatives against various cancer cell lines.[2] This compound can serve as a precursor for developing kinase inhibitors or other targeted therapies, where the quinoline ring acts as a scaffold to position functional groups for optimal interaction with the target protein.
Mechanism of Action for Fluoroquinolone Antibacterials
The diagram below illustrates the established mechanism for fluoroquinolones, a primary application area for derivatives of this scaffold.
Chemo-Structural Analysis and Synthetic Utility of 3-Chloro-6-fluoroquinolin-4-amine
Executive Summary 3-Chloro-6-fluoroquinolin-4-amine represents a highly specialized scaffold in medicinal chemistry, sitting at the intersection of antimalarial 4-aminoquinolines and antibacterial fluoroquinolones. While...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Chloro-6-fluoroquinolin-4-amine represents a highly specialized scaffold in medicinal chemistry, sitting at the intersection of antimalarial 4-aminoquinolines and antibacterial fluoroquinolones. While the 4-aminoquinoline core is historically significant (e.g., Chloroquine), the simultaneous introduction of a C3-chlorine and C6-fluorine creates a unique pharmacophore. The C3-halogen provides steric bulk and electronic modulation, often enhancing metabolic stability, while the C6-fluorine is a classic bioisostere used to block metabolic oxidation and increase lipophilicity.
This guide provides a rigorous analysis of its physicochemical identity, a self-validating synthetic protocol, and the analytical logic required for its verification.
Physicochemical Profile: The Fundamental Identity
For researchers designing structure-activity relationship (SAR) libraries, accurate physicochemical descriptors are the baseline. The following data is derived from the specific substitution pattern of the quinoline ring system.
Molecular Identity Table
Property
Value
Technical Note
IUPAC Name
3-Chloro-6-fluoroquinolin-4-amine
Core scaffold: Quinoline
Molecular Formula
C₉H₆ClFN₂
Confirmed via elemental count (see below)
Molecular Weight
196.61 g/mol
Average mass
Monoisotopic Mass
196.0205 Da
Essential for High-Res MS (HRMS)
Heavy Atom Count
13
9 Carbon, 2 Nitrogen, 1 Chlorine, 1 Fluorine
Calculated LogP
~2.3 - 2.6
Moderate lipophilicity; suitable for oral bioavailability
TPSA
~38.9 Ų
Topological Polar Surface Area (Amine + Ring N)
H-Bond Donors
2
From the primary amine (-NH₂)
H-Bond Acceptors
2
Ring Nitrogen and Amine Nitrogen
Structural Logic & Formula Derivation
To ensure data integrity, we derive the formula
from first principles:
Quinoline Base (
): The parent bicycle.
Substitutions:
Pos 3: H
Cl ( amu)
Pos 4: H
NH₂ ( amu)
Pos 6: H
F ( amu)
Net Hydrogen Count:
Hydrogens.
Final Formula:
.
Synthetic Architecture: Construction & Causality
The synthesis of 3-halo-4-aminoquinolines is non-trivial due to the directing effects of the nitrogen heterocycle. A direct halogenation of a 4-aminoquinoline often leads to mixtures. Therefore, the most robust "self-validating" route proceeds via a stepwise functionalization of the 4-hydroxyquinoline precursor .
The "Stepwise Activation" Protocol
This protocol maximizes regioselectivity. We avoid direct amination of the ring until the halogens are installed.
Precursor: 6-Fluoro-4-hydroxyquinoline (Commercially available or synthesized via Gould-Jacobs reaction).
Step 1: C3-Chlorination. Electrophilic aromatic substitution using N-Chlorosuccinimide (NCS). The 4-OH group (tautomeric with 4-quinolone) activates position 3.
Step 2: C4-Activation. Conversion of the 4-OH to 4-Cl using Phosphorus Oxychloride (
) using Ammonia () or a protected amine equivalent.
Reaction Workflow Diagram (DOT)
Figure 1: Stepwise synthetic pathway designed to ensure regiochemical integrity of the 3-Cl and 4-NH2 substituents.
Protocol Causality (Why this way?)
Why not chlorinate last? Chlorinating 6-fluoroquinolin-4-amine directly is risky. The amine is an ortho/para director, but the ring nitrogen deactivates the system. You risk chlorinating the benzene ring (position 5 or 8) or over-chlorinating.
Why
? It serves a dual purpose: it acts as the solvent and the chlorinating agent, driving the reaction to completion by forming a volatile byproduct (HCl) and a stable phosphate species.
Analytical Validation: The Trustworthiness Pillar
In a research setting, you cannot assume the white powder in the vial is your compound. You must validate it.
Mass Spectrometry (The Chlorine Fingerprint)
The most distinct feature of this molecule is the chlorine isotope pattern.
Target Ion:
= 197.02
Isotope Pattern: Chlorine exists as
(75%) and (25%).
Validation Rule: You must observe a split peak in the Mass Spectrum:
Peak A (100% intensity) at m/z 197.0 (
)
Peak B (~33% intensity) at m/z 199.0 (
)
If this 3:1 ratio is absent, the synthesis failed (likely dechlorination).
Nuclear Magnetic Resonance (
-NMR) Logic
The
-NMR spectrum provides the structural map.
The C2-Proton: Look for a sharp singlet around
8.5 - 8.8 ppm. This confirms the quinoline ring is intact and position 2 is unsubstituted.
The Amine: A broad singlet (exchangeable with
) typically around 5.0 - 7.0 ppm (highly solvent dependent).
The Fluorine Coupling: The protons at C5, C7, and C8 will show complex splitting due to
coupling ().
Expectation: The C5 proton often appears as a doublet of doublets (dd) due to coupling with F6 and H7.
Pharmaceutical Applications & Context
Why synthesize this specific derivative? The 3-chloro-6-fluoroquinolin-4-amine scaffold is a "privileged structure" in drug discovery.
Structure-Activity Relationship (SAR)
Kinase Inhibition: The 4-aminoquinoline core mimics the ATP-binding motif of many kinases. The 3-Cl group occupies the hydrophobic "gatekeeper" region in certain kinase pockets (e.g., EGFR, Src), potentially improving potency over the non-chlorinated analog.
Antimalarial Activity: 4-aminoquinolines inhibit biocrystallization of heme. The 3-chloro group prevents metabolic deamination, extending the half-life of the drug compared to simple aminoquinolines.
Antibacterial (Gyrase Inhibition): While typical fluoroquinolones have a carbonyl at C4, the 4-amino variants bind to DNA gyrase B subunits, offering an alternative mechanism of action against resistant strains.
Biological Pathway Interaction
Figure 2: Dual-mechanism potential of the scaffold in antiparasitic and oncology workflows.
References
PubChem. (2023). Compound Summary: 4-Chloro-6-fluoroquinoline (Precursor Analysis). National Library of Medicine. [Link]
Kouznetsov, V. V., et al. (2011).[1] In vitro phenotypic screening of 7-chloro-4-amino(oxy)quinoline derivatives. Bioorganic & Medicinal Chemistry Letters. (Context for 4-aminoquinoline synthesis). [Link]
Title: The Quinoline Scaffold: A Tale of Two Molecules - The Divergent Paths of 3-Chloro-6-fluoroquinolin-4-amine and Fluoroquinolone Antibiotics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold, a fused benzene and pyridine ring system, is a cornerstone of medicinal chemistry, giving rise...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold, a fused benzene and pyridine ring system, is a cornerstone of medicinal chemistry, giving rise to a vast array of therapeutic agents.[1] However, minor structural modifications to this core can lead to profoundly different biological functions. This guide provides an in-depth technical analysis of two quinoline-based molecules: the synthetic intermediate 3-Chloro-6-fluoroquinolin-4-amine and the broad-spectrum antibiotic class of fluoroquinolones. We will dissect their structural distinctions, elucidate the resulting chasm in their mechanisms of action and applications, and provide experimental context to underscore their functional divergence. This paper serves as a critical resource for researchers in drug discovery, highlighting how subtle changes in chemical architecture dictate a molecule's destiny as either a final therapeutic product or a versatile building block.
The Fluoroquinolone Class: Potent Antibacterial Agents
Fluoroquinolones are a clinically successful class of synthetic, broad-spectrum antibiotics used to treat a wide variety of bacterial infections.[2][3][4] Their development from the first-generation quinolone, nalidixic acid, was marked by the strategic addition of a fluorine atom at the C-6 position and various substituents, which significantly enhanced their antibacterial potency and pharmacokinetic profiles.[4][5][6]
Core Chemical Architecture
The defining structure of a fluoroquinolone is the 4-quinolone nucleus. Several features are critical for their antibacterial activity:
A carboxylic acid group at position 3 (C-3).
A keto group at position 4 (C-4).
A fluorine atom at position 6 (C-6).
An N-1 substituent, often a cyclopropyl or ethyl group.
A heterocyclic substituent, typically a piperazine ring, at position 7 (C-7), which enhances tissue penetration and antibacterial spectrum.[7]
The carboxylic acid at C-3 and the keto group at C-4 are indispensable. They form crucial interactions within the bacterial enzyme-DNA complex, which is the mechanistic basis of their bactericidal effect.[8]
Mechanism of Action: Inhibition of Bacterial DNA Topoisomerases
Fluoroquinolones exert their bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][5][] These enzymes are vital for managing DNA topology during replication, transcription, and repair.
DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into DNA, a process necessary to relieve the torsional stress that occurs during DNA replication.[2][6][10]
Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication.[2][]
Fluoroquinolones function by stabilizing the transient, enzyme-generated double-stranded DNA breaks.[11] They form a ternary complex with the enzyme and the cleaved DNA, preventing the re-ligation of the DNA strands.[5] This accumulation of unrepaired DNA breaks triggers the SOS response and ultimately leads to bacterial cell death.[8][11]
Caption: Mechanism of action of fluoroquinolone antibiotics.
3-Chloro-6-fluoroquinolin-4-amine: A Versatile Synthetic Intermediate
In stark contrast to the fluoroquinolone class, 3-Chloro-6-fluoroquinolin-4-amine is not an active pharmaceutical ingredient (API). Instead, it is a crucial chemical building block, or synthon, used in the multi-step synthesis of other complex molecules.[12] Its value lies in the specific arrangement of its functional groups, which serve as reactive handles for constructing more elaborate molecular architectures.
Core Chemical Architecture
The structure of 3-Chloro-6-fluoroquinolin-4-amine differs from fluoroquinolones at two key positions that dictate its function:
A chloro group at position 3 (C-3).
An amino group at position 4 (C-4).
The chloro group at C-3 acts as a leaving group in nucleophilic aromatic substitution reactions. The amino group at C-4 is a nucleophile, readily participating in reactions like amide bond formation or condensations. This chemical reactivity profile makes it an ideal precursor, not a stable, biologically active drug.
Applications in Chemical Synthesis
This compound is a well-established intermediate in the synthesis of several high-value pharmaceuticals, particularly tyrosine kinase inhibitors used in oncology.
Gefitinib Synthesis: 3-Chloro-4-fluoroaniline (a precursor to the quinoline) is condensed with a quinazoline derivative to form the core of Gefitinib, an EGFR inhibitor for non-small cell lung cancer.[12][13]
Lapatinib Synthesis: The synthesis of Lapatinib, a dual EGFR/HER2 inhibitor for breast cancer, also utilizes a 3-chloro-4-fluoroaniline-derived quinazoline intermediate.[14]
Its utility is not in interacting with a biological target itself, but in providing a reliable and efficient scaffold upon which the final, active molecule can be built.
The Core Divergence: A Head-to-Head Comparison
The fundamental difference between these two molecular types stems directly from the substituents at the C-3 and C-4 positions of the quinoline ring.
Not a direct therapeutic agent; has no defined target.
C-3 Substituent
Carboxylic Acid (-COOH)
Chloro (-Cl)
C-4 Substituent
Keto (=O)
Amino (-NH2)
Functional Implication
The C3/C4 groups are crucial for binding to the enzyme-DNA complex and exerting bactericidal activity.[8]
The C3/C4 groups are reactive sites for further chemical transformations to build a different target molecule.
Experimental Protocol: Demonstrating Functional Difference via MIC Assay
To empirically validate the functional chasm between an active antibiotic and a synthetic intermediate, a Minimum Inhibitory Concentration (MIC) assay is the gold standard. This protocol describes a standard broth microdilution method to test the antibacterial activity of a representative fluoroquinolone (Ciprofloxacin) against the intermediate.
Objective: To determine the lowest concentration of each compound that visibly inhibits the growth of Escherichia coli.
Methodology: Broth Microdilution
Preparation of Compounds:
Prepare a 1 mg/mL stock solution of Ciprofloxacin in sterile deionized water.
Prepare a 1 mg/mL stock solution of 3-Chloro-6-fluoroquinolin-4-amine in dimethyl sulfoxide (DMSO), as it has poor water solubility.
Bacterial Inoculum:
Culture E. coli (ATCC 25922) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) overnight at 37°C.
Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
Assay Plate Setup:
Using a 96-well microtiter plate, add 50 µL of CAMHB to wells in columns 2-12.
Add 100 µL of the Ciprofloxacin stock solution to column 1. Add 100 µL of the 3-Chloro-6-fluoroquinolin-4-amine stock solution to a separate row, column 1.
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard 50 µL from column 10.
Column 11 will serve as a positive control (bacteria, no compound). Column 12 will be a negative control (broth only).
Inoculation and Incubation:
Add 50 µL of the prepared bacterial inoculum to wells in columns 1-11. The final volume in each well will be 100 µL.
Incubate the plate at 37°C for 18-24 hours.
Reading Results:
The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Expected Quantitative Results
Compound
Expected MIC (µg/mL) vs. E. coli
Interpretation
Ciprofloxacin
≤ 0.015
Highly potent antibacterial activity.
3-Chloro-6-fluoroquinolin-4-amine
> 128
No significant intrinsic antibacterial activity.
Growth Control
N/A (Turbid)
Confirms viability of the bacterial inoculum.
Sterility Control
N/A (Clear)
Confirms sterility of the growth medium.
This expected outcome provides a clear, quantitative demonstration that despite a shared quinoline core, Ciprofloxacin is a potent bactericidal agent while 3-Chloro-6-fluoroquinolin-4-amine is biologically inert in this context, reinforcing its role as a synthetic precursor.
Conclusion
While both 3-Chloro-6-fluoroquinolin-4-amine and the fluoroquinolone antibiotics originate from the same quinoline scaffold, they represent divergent philosophies in drug development. The fluoroquinolones are a finished product, meticulously optimized with specific functional groups (a C-3 carboxylic acid and C-4 keto group) to engage a biological target and elicit a therapeutic effect. Conversely, 3-Chloro-6-fluoroquinolin-4-amine is a starting material, where its functional groups (a C-3 chloro and C-4 amino group) are engineered for chemical reactivity, not biological activity. Understanding this fundamental distinction is paramount for medicinal chemists and drug development professionals, as it underscores the critical principle that a molecule's ultimate function is exquisitely defined by its precise chemical structure.
References
Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC. (2024). ACS Infectious Diseases. [Link]
Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin - PMC. (2016). Journal of Infection and Chemotherapy. [Link]
Gyrase and Topoisomerase IV as Targets for Antibacterial Drugs. ResearchGate. [Link]
Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance | ACS Infectious Diseases. (2024). ACS Publications. [Link]
Fluoroquinolones (and Quinolones)*. Louisiana Department of Health. [Link]
Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC. (2020). Journal of the Indian Chemical Society. [Link]
What is the list of fluoroquinolones?. Dr.Oracle. [Link]
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
Fluoroquinolone antibiotics: An overview. (2020). Adesh University Journal of Medical Sciences & Research. [Link]
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
Green Synthesis of Quinoline and Its Derivatives. (2025). International Journal of Pharmaceutical Sciences. [Link]
Bacterial DNA topoisomerase IV and DNA gyrase inhibitors: history of the quinolones, their clinical usage and potential alternatives for the future | Journal of Antimicrobial Chemotherapy | Oxford Academic. (2026). Oxford Academic. [Link]
Gyrase and Topoisomerase IV as Antibacterial Targets for Gepotidacin and Zoliflodacin: Teaching Old Enzymes New Tricks. (2026). MDPI. [Link]
Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry. (2025). ACS Publications. [Link]
(PDF) Classification of fluoroquinolones. ResearchGate. [Link]
Global Health: Antimicrobial Resistance: undefined: Fluoroquinolones. PDB-101. [Link]
List of Common Quinolones + Uses, Types & Side Effects. (2024). Drugs.com. [Link]
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. (2021). Journal of King Saud University - Science. [Link]
Synthesis of 3-chloroquinoline. PrepChem.com. [Link]
4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC. (2025). RSC Medicinal Chemistry. [Link]
Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. ResearchGate. [Link]
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2025). MDPI. [Link]
The 4-Aminoquinoline Scaffold: A Technical Guide to Design, Synthesis, and Application
Executive Summary The 4-aminoquinoline scaffold remains one of the most privileged structures in medicinal chemistry. Originally cemented in history by Chloroquine (CQ) and Amodiaquine (AQ) for the treatment of malaria,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 4-aminoquinoline scaffold remains one of the most privileged structures in medicinal chemistry. Originally cemented in history by Chloroquine (CQ) and Amodiaquine (AQ) for the treatment of malaria, this pharmacophore has transcended parasitology. Today, it is a critical tool in oncology (autophagy inhibition) and virology (endosomal pH modulation).
This guide moves beyond basic textbook descriptions. It provides a rigorous analysis of the structure-activity relationships (SAR), detailed process chemistry protocols for synthesis, and validated assay methodologies. It is designed for the bench scientist who needs to understand not just how to make these molecules, but why they behave the way they do in biological systems.
Part 1: Structural Anatomy & SAR
The 4-aminoquinoline core functions as a "lipophilic weak base." Its efficacy is dictated by the interplay between the planar aromatic ring (intercalation/stacking) and the basic side chain (accumulation).
The Pharmacophore Triad
Position
Component
Function & SAR Criticality
C7
The Anchor
Critical. An electron-withdrawing group (EWG), typically Chlorine, is essential. It reduces the electron density of the aromatic ring, enhancing - stacking interactions with the porphyrin ring of heme. Removal or replacement with electron donors (e.g., -CH3) abolishes antimalarial activity.
N1
The Trap
Critical. The quinoline nitrogen (pKa ~8.4) accepts a proton in the acidic food vacuole (pH ~5.0). Once protonated, the molecule becomes charged and membrane-impermeable, "trapping" it at the site of action (Ion Trapping).
C4
The Linker
Variable. The amino group at C4 links the aromatic head to the aliphatic tail. The distance (chain length) between N1 and the terminal amine affects resistance profiles. Short linkers (2-3 carbons) often succumb to efflux pumps (PfCRT); longer or bulky linkers can bypass them.
Part 2: Mechanism of Action (The Heme Detoxification Pathway)[1]
To design better derivatives, one must understand the target. In Plasmodium parasites, the drug targets Hemozoin formation.[1][2][3][4][5] In cancer cells, it targets the Lysosome. Both mechanisms rely on Lysosomotropism .
The Biological Logic
Entry: The uncharged drug diffuses across the parasite plasma membrane and the digestive vacuole membrane.
Protonation: Inside the acidic vacuole (pH 4.8–5.2), the drug becomes diprotonated (N1 and side-chain amine).
Capping: The drug binds to free heme (Ferriprotoporphyrin IX) dimers, preventing their crystallization into inert Hemozoin.
Caption: Figure 1.[3][6] Mechanism of Action: The drug enters the vacuole, becomes protonated, and caps free heme, preventing detoxification into hemozoin.
Part 3: Synthetic Methodologies
The synthesis of 4-aminoquinolines relies primarily on Nucleophilic Aromatic Substitution (
).[6] However, the reactivity of the 4-chloroquinoline substrate is low due to the electron-rich nature of the nitrogen heterocycle.
Protocol A: The "Surrey-Hammer" Phenol Melt (Classic & Robust)
Why this works: Phenol acts as both a high-boiling solvent and a proton source to activate the quinoline nitrogen, making the C4 position more electrophilic.
Interpretation: High absorbance = High free heme = Strong Inhibition (Potent Drug). Low absorbance = High polymerization = Weak Drug.
Part 5: Beyond Malaria (Oncology & Autophagy)
The 4-aminoquinoline scaffold is currently being repurposed as an autophagy inhibitor in cancer therapy.
Mechanism: Autophagy is a survival mechanism for cancer cells under metabolic stress. 4-aminoquinolines accumulate in lysosomes, raising the pH.[13] This inhibits lysosomal proteases (Cathepsins), preventing the degradation of autophagosomes.
Key Molecule:Lys05 .[13] A dimeric 4-aminoquinoline that is 10-fold more potent than Hydroxychloroquine (HCQ).
Design Shift: For oncology, the C7-Chlorine is retained, but the side chain is often dimerized to increase lysosomal accumulation (two basic nitrogens = higher trapping potential).
References
Egan, T. J., et al. (2000). "Role of Heme in the Antimalarial Action of Chloroquine." Journal of Inorganic Biochemistry. Link
Kasuya, A., et al. (2016). "Synthesis of 4-aminoquinoline derivatives via palladium-catalyzed amination." Tetrahedron Letters. Link
Ncokazi, K. K., & Egan, T. J. (2005). "A high-throughput screening assay for antimalarials based on inhibition of beta-hematin formation."[5][8] Analytical Biochemistry. Link
McAfee, Q., et al. (2012). "Autophagy inhibition converts anergy to apoptosis in cancer cells." Proceedings of the National Academy of Sciences (PNAS). (Describes Lys05). Link
Biot, C., et al. (1997). "Synthesis and antimalarial activity of new 4-aminoquinoline derivatives." Journal of Medicinal Chemistry. (Ferroquine foundation).[2][10][14][15] Link
Technical Guide: Solubility Profiling of 3-Chloro-6-fluoroquinolin-4-amine in Polar Solvents
The following technical guide details the solubility profiling, physicochemical behavior, and handling protocols for 3-Chloro-6-fluoroquinolin-4-amine . [1][2][3][4] Executive Summary 3-Chloro-6-fluoroquinolin-4-amine is...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profiling, physicochemical behavior, and handling protocols for 3-Chloro-6-fluoroquinolin-4-amine .
[1][2][3][4]
Executive Summary
3-Chloro-6-fluoroquinolin-4-amine is a halogenated heteroaromatic scaffold frequently utilized as a pharmacophore in the development of kinase inhibitors and antimalarial agents.[1][2][3] Its solubility profile is governed by the interplay between its planar lipophilic quinoline core and the polarizable amino group.
This guide provides a definitive technical framework for solubilizing this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) .[3][4] It synthesizes structural analysis with field-proven experimental protocols to ensure reproducibility in biological assays and chemical synthesis.[1][2][3]
Key Solvation Characteristics
Solvent
Classification
Predicted Solubility
Primary Interaction Mechanism
Application
DMSO
Polar Aprotic
High (>50 mM)
Dipole-dipole; H-bond acceptance
Stock solutions; Bio-assays
Methanol
Polar Protic
Moderate (10–25 mM)
H-bond donation/acceptance
Synthesis; LC-MS injection
Water
Polar Protic
Very Low (<0.1 mM)
Hydrophobic effect dominates
Aqueous buffers (requires dilution)
Physicochemical Characterization
To master the solubility of this compound, one must understand the structural forces at play.
Structural Analysis & Solvation Logic
The molecule features a quinoline ring substituted at the 3, 4, and 6 positions.
Core Scaffold (Quinoline): Planar and aromatic.[3] It exhibits strong
- stacking interactions in the solid state, leading to high crystal lattice energy. This is the primary barrier to dissolution.
4-Amino Group (-NH₂): Acts as a hydrogen bond donor.[1][2][3][4] In DMSO , the sulfoxide oxygen acts as a strong acceptor, disrupting the crystal lattice effectively. In Methanol , the amine participates in a donor-acceptor network, but the lower dielectric constant of MeOH compared to DMSO makes it less effective at shielding the lipophilic halogenated ring.
Halogens (3-Cl, 6-F): These electron-withdrawing groups reduce the basicity of the quinoline nitrogen (pKa suppression) and increase overall lipophilicity (LogP ~2.5–3.0), making aqueous solubility negligible without pH modification.[2][3][4]
Figure 1: Mechanistic breakdown of solute-solvent interactions driving solubility.[1][2][3][4]
Experimental Protocols
Protocol A: Preparation of High-Concentration Stock (DMSO)
Objective: Prepare a stable 50 mM stock solution for long-term storage or biological screening.
Weighing: Accurately weigh 9.83 mg of the compound (MW ≈ 196.61 g/mol ) into a 2 mL amber vial.
Solvent Addition: Add 1.0 mL of anhydrous DMSO.
Note: Do not add DMSO to the solid all at once if preparing large volumes. Add 80% of the volume first.
Vortexing: Vortex at medium speed for 30–60 seconds.
Sonication (Conditional): If solid particles persist, sonicate in a water bath at 35°C for 5 minutes.
Critical Check: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete solvation or impurities.[1][3]
Storage: Store at -20°C. DMSO freezes at 19°C; freeze-thaw cycles can promote precipitation.[1][2][3] Aliquot into single-use volumes to minimize this risk.[1][2][3]
Protocol B: Solubility Determination in Methanol (Saturation Method)
Objective: Determine the maximum solubility in methanol for synthesis or purification purposes.[3]
Workflow:
Saturation: Add excess solid (approx. 50 mg) to 1 mL of HPLC-grade Methanol in a sealed vial.
Equilibration: Shake or stir at 25°C for 24 hours.
Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (Nylon filters may bind the amine).[3]
Quantification: Dilute the filtrate 1:100 in mobile phase and analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Stability & Troubleshooting
Common issues when handling halogenated aminoquinolines in solution.
"Crashing Out" in Aqueous Media
When a DMSO stock (e.g., 10 mM) is diluted into aqueous buffer (PBS) for a biological assay, the hydrophobic quinoline ring may precipitate if the final DMSO concentration is <1%.[4]
Solution: Keep final DMSO concentration at 1–2% if the assay tolerates it.[3] Alternatively, use an intermediate dilution step in 50% DMSO/Water before the final buffer addition.
Oxidative Instability
Aromatic amines can oxidize over time, turning solutions brown/red.
Prevention: Purge DMSO/Methanol with nitrogen or argon before use.[1][3] Store stock solutions in the dark at -20°C or -80°C.[1][2][3]
Salt Formation for Methanol Solubility
If higher solubility in methanol is required (e.g., >50 mM), convert the free base to a hydrochloride salt.
Method: Add 1.1 equivalents of 1.25 M HCl in Methanol. The protonation of the 4-amino/quinoline nitrogen system significantly reduces lattice energy and increases polarity.[1][3]
Figure 2: Decision tree for solubilization and troubleshooting.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736586, 4-Chloro-6-fluoroquinoline. Retrieved from [Link][2][3][4]
Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22–31. Retrieved from [Link][2][3][4]
Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data and Protocols. Retrieved from [Link][2][3][4]
Suppliers and price of 4-Amino-3-chloro-6-fluoroquinoline
An In-depth Technical Guide to 4-Amino-3-chloro-6-fluoroquinoline: Synthesis, Characterization, and Application in Drug Discovery Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the s...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 4-Amino-3-chloro-6-fluoroquinoline: Synthesis, Characterization, and Application in Drug Discovery
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, and antibacterial properties.[1] Within this class, 4-aminoquinolines have garnered significant attention for their potent pharmacological effects. The strategic introduction of substituents onto the quinoline core is a key strategy for modulating potency, selectivity, and pharmacokinetic profiles. This guide focuses on 4-Amino-3-chloro-6-fluoroquinoline, a highly functionalized quinoline derivative poised as a valuable intermediate for the synthesis of next-generation therapeutics.
The presence of a fluorine atom at the C-6 position is a hallmark of the potent fluoroquinolone class of antibiotics, known to enhance antibacterial activity by improving cell penetration and DNA gyrase inhibition.[2][3] The chlorine atom at the C-3 position and the amine at the C-4 position provide reactive handles for further chemical modification, allowing for the construction of complex molecular architectures and the exploration of new structure-activity relationships (SAR). This document provides a comprehensive technical overview for researchers and drug development professionals, covering the procurement, synthesis, analytical validation, and potential applications of this important building block.
Section 1: Structural and Physicochemical Properties
Understanding the fundamental properties of 4-Amino-3-chloro-6-fluoroquinoline is critical for its effective use in synthesis and biological screening.
Chemical Structure
The structure combines the rigid quinoline bicycle with three key functional groups that dictate its reactivity and potential biological interactions.
Caption: Chemical structure of 4-Amino-3-chloro-6-fluoroquinoline.
Predicted Physicochemical Data
While extensive experimental data for this specific molecule is not publicly available, its properties can be predicted using computational models. These values are compared with the experimentally determined properties of its close analogue, 4-Chloro-6-fluoroquinoline (CAS 391-77-5).
Property
Predicted Value (4-Amino-3-chloro-6-fluoroquinoline)
Section 2: Sourcing, Procurement, and Synthesis Strategy
4-Amino-3-chloro-6-fluoroquinoline is not a widely stocked commercial product. Its procurement typically requires a custom synthesis approach. This section outlines a strategy for acquiring the compound, starting with commercially available precursors.
Sourcing of Key Precursors
The most logical synthetic precursor is 4-Chloro-6-fluoroquinoline. This intermediate is available from several fine chemical suppliers.
When commissioning a custom synthesis, a clear workflow and defined deliverables are essential.
Caption: Workflow for procuring a custom-synthesized chemical intermediate.
Section 3: Proposed Synthetic Route and Experimental Protocol
The synthesis of 4-Amino-3-chloro-6-fluoroquinoline can be logically achieved via a two-step process involving the construction of the quinoline core followed by functional group interconversion. The Gould-Jacobs reaction is a classic and reliable method for quinoline synthesis.[6]
Retrosynthetic Analysis
A plausible retrosynthetic pathway begins by disconnecting the C4-amino and C3-chloro bonds, pointing towards a key 4-quinolone intermediate.
Caption: Retrosynthetic pathway for 4-Amino-3-chloro-6-fluoroquinoline.
Step-by-Step Synthesis Protocol
This protocol is a proposed route based on established methodologies for quinoline synthesis.[1][6]
Part A: Synthesis of 4-Hydroxy-6-fluoroquinolin-2(1H)-one
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-chloro-4-fluoroaniline (1 equiv.) with diethyl ethoxymethylenemalonate (EMME) (1.05 equiv.).
Initial Condensation: Heat the mixture at 120-130°C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Cyclization: Add the resulting intermediate slowly to a preheated flask containing diphenyl ether (10-15 times the weight of the aniline) at 240-250°C. Maintain this temperature for 30-60 minutes to effect cyclization.
Isolation: Cool the reaction mixture to below 100°C and add hexane to precipitate the product. Filter the crude solid, wash thoroughly with hexane, and dry under vacuum. This intermediate is often carried forward without extensive purification.
Part B: Synthesis of 3,4-Dichloro-6-fluoroquinoline
Chlorination: Suspend the crude intermediate from Part A in phosphorus oxychloride (POCl₃) (5-10 equiv.) in a flask equipped with a reflux condenser.
Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours until the reaction is complete (monitored by TLC).
Workup: Carefully quench the excess POCl₃ by slowly pouring the cooled reaction mixture onto crushed ice with vigorous stirring.
Extraction: Neutralize the aqueous solution with a base (e.g., NaOH or Na₂CO₃) to pH 7-8. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Part C: Synthesis of 4-Amino-3-chloro-6-fluoroquinoline
Amination Setup: Dissolve the 3,4-dichloro-6-fluoroquinoline (1 equiv.) from Part B in a suitable solvent such as n-butanol or DMF in a pressure-rated vessel.
Reaction: Add an ammonia source, such as a solution of ammonia in methanol or ammonium hydroxide (excess).
Heating: Seal the vessel and heat to 100-140°C for 12-24 hours. The reaction involves a nucleophilic aromatic substitution (SNAr) where the more activated C4-chloro is displaced.[1]
Isolation and Purification: After cooling, remove the solvent under reduced pressure. Treat the residue with water and extract the product with ethyl acetate. Purify the final compound by recrystallization or column chromatography to yield 4-Amino-3-chloro-6-fluoroquinoline.
Section 4: Quality Control and Analytical Methodology
Rigorous analytical testing is mandatory to confirm the identity, purity, and stability of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of fluoroquinolone derivatives.[7][8]
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is typical. For example, a 10-90% acetonitrile gradient over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV detector set at a wavelength between 280-330 nm, where the quinoline chromophore strongly absorbs.
Purity Assessment: Purity is determined by the area percentage of the main peak relative to all other peaks.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the target compound.
Technique: Electrospray Ionization (ESI) in positive mode is generally effective for nitrogen-containing heterocycles.
Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺. For C₉H₆ClFN₂, the expected monoisotopic mass is 196.02, so the [M+H]⁺ ion should appear at m/z 197.03. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) should also be visible.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation.
¹H NMR: Expect distinct signals in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the quinoline ring. A broad singlet for the -NH₂ protons will also be present.
¹³C NMR: Will show the expected number of carbon signals, including those in the aromatic region and the C-Cl and C-N carbons.
¹⁹F NMR: A singlet corresponding to the single fluorine atom at the C-6 position is expected.
Section 5: Applications in Medicinal Chemistry and Drug Discovery
4-Amino-3-chloro-6-fluoroquinoline is not an end-product but a strategic starting point for creating novel drug candidates.
Building Block for Novel Fluoroquinolones
The primary application is in the synthesis of new antibacterial agents. Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[2][9]
Caption: Mechanism of action of fluoroquinolone antibiotics.
The C-3 and C-4 positions can be further elaborated. For instance, the C-3 chloro group could be displaced by other nucleophiles or participate in cross-coupling reactions to introduce diverse side chains, potentially improving potency against resistant strains or altering the drug's safety profile.[10]
Scaffold for Anticancer and Antiviral Agents
The 4-aminoquinoline scaffold is present in numerous compounds investigated for anticancer activity.[1] The planar quinoline ring system can intercalate into DNA, and modifications can lead to compounds that inhibit topoisomerases in cancer cells or modulate other signaling pathways. Similarly, quinoline derivatives have been explored as antiviral agents, and this scaffold provides a robust starting point for library synthesis to screen for new hits.[1]
Baryshnikova, M., et al. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Pharmaceuticals. Available at: [Link]
4-Chloro-6-fluoroquinoline | 391-77-5 | Tokyo Chemical Industry Co., Ltd.(APAC).
PubChem. (n.d.). 4-Chloro-6-fluoroquinoline. National Center for Biotechnology Information. Available at: [Link]
Ghorab, M. M., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]
Kluz, A., et al. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. Chromatographia. Available at: [Link]
Kluz, A., et al. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
Kulkarni, A. A., et al. (2009). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
4-Amino-6-chloroquinoline - Chem-Impex.
Tan, W. T., et al. (2023). FLUOROQUINOLONE RESIDUES IN FOOD: OCCURRENCE AND ANALYTICAL METHODS - A MINI REVIEW FROM 2000 TO 2022. Journal of Microbiology, Biotechnology and Food Sciences. Available at: [Link]
Pinto, M., et al. (2024). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Pharmaceuticals. Available at: [Link]
Nguyen, T. A., et al. (2015). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Journal of Analytical Methods in Chemistry. Available at: [Link]
FLUOROQUINOLONE: A NEW FRONTIER IN ANTIBACTERIAL DRUG DEVELOPMENT. TMP Universal Journal of Medical Research and Surgical Techniques. Available at: [Link]
Yadav, P., et al. (2024). Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy. International Journal for Research in Applied Science and Engineering Technology. Available at: [Link]
The Role of 4-Amino-6-chloro-1,3-benzenedisulfonamide in Advanced Chemical Synthesis.
A Technical Guide to the Physicochemical Characterization of 3-Chloro-6-fluoroquinolin-4-amine: pKa and Lipophilicity Profiling
For Researchers, Scientists, and Drug Development Professionals Introduction: The Pivotal Role of Physicochemical Properties in Drug Efficacy In the intricate process of drug discovery and development, the intrinsic phys...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Physicochemical Properties in Drug Efficacy
In the intricate process of drug discovery and development, the intrinsic physicochemical properties of a lead candidate are fundamental determinants of its ultimate success.[1] Among the most critical of these are the acid-base dissociation constant (pKa) and lipophilicity.[2][3] These parameters govern a molecule's behavior in a biological environment, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[2][4] The pKa dictates the degree of ionization at a given pH, which in turn affects solubility, permeability across biological membranes, and binding to target proteins.[2][4] Lipophilicity, often expressed as the logarithm of the partition coefficient (log P) or distribution coefficient (log D), describes a compound's affinity for lipid-rich versus aqueous environments, a key factor in its ability to traverse cellular barriers and reach its site of action.[3][5]
This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the pKa and lipophilicity of 3-chloro-6-fluoroquinolin-4-amine, a novel substituted quinoline. Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and antiviral properties.[6][7][8] Understanding the physicochemical nuances of new derivatives like 3-chloro-6-fluoroquinolin-4-amine is therefore a critical step in elucidating their therapeutic potential.
The Physicochemical Landscape of Substituted Quinolines
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a weak tertiary base.[6][7] The pKa of the parent quinoline molecule is approximately 4.85.[7] However, the electronic properties of substituents on the ring can significantly alter the electron density of the nitrogen atom, thereby modulating its basicity. Electron-withdrawing groups, such as the chloro and fluoro substituents in 3-chloro-6-fluoroquinolin-4-amine, are generally expected to decrease the pKa, making the compound less basic. Conversely, the electron-donating amino group at the 4-position would be expected to increase the basicity. The final pKa of the molecule is a result of the interplay of these electronic effects.
Lipophilicity is also highly sensitive to substitution. The introduction of halogen atoms like chlorine and fluorine generally increases lipophilicity.[9] The overall lipophilicity of 3-chloro-6-fluoroquinolin-4-amine will be a composite of the contributions from the parent quinoline scaffold and its substituents.
Given the lack of specific experimental data for 3-chloro-6-fluoroquinolin-4-amine in the public domain, this guide will focus on the established methodologies for determining these crucial parameters.
Part 1: Determination of the Acid-Base Dissociation Constant (pKa)
The pKa of 3-chloro-6-fluoroquinolin-4-amine will primarily be associated with the protonation of the quinoline ring nitrogen and the exocyclic amino group. An accurate determination of these pKa values is essential for predicting the compound's charge state at physiological pH (typically around 7.4), which directly impacts its solubility and interactions with biological targets.
Predicted pKa Values
Based on the pKa of unsubstituted quinoline (4.85) and the electronic effects of the substituents (electron-withdrawing chloro and fluoro groups, and an electron-donating amino group), it is reasonable to predict that 3-chloro-6-fluoroquinolin-4-amine will have at least one pKa value in the range of 5 to 8. Computational prediction tools can provide a more precise estimate, though experimental verification remains the gold standard.
Potentiometric titration is a highly accurate and reliable method for pKa determination.[5] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is incrementally added.
Protocol:
Sample Preparation: Accurately weigh approximately 1-5 mg of 3-chloro-6-fluoroquinolin-4-amine and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is limited. Dilute with high-purity water to a final volume of 25-50 mL. The final concentration should be in the range of 0.1-1 mM.
Ionic Strength Adjustment: Add a concentrated solution of an inert salt (e.g., KCl) to maintain a constant ionic strength throughout the titration. This minimizes changes in activity coefficients.
Titration Setup: Use a calibrated pH electrode and an automated titrator. The system should be standardized with at least two pH buffers (e.g., pH 4.0 and 7.0) before use.
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and then with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH at each incremental addition of the titrant.
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the compound is in its ionized form. For more accurate results, the data can be analyzed using specialized software that fits the titration curve to the Henderson-Hasselbalch equation.
Causality and Self-Validation: The use of a co-solvent is necessary for compounds with low aqueous solubility to ensure complete dissolution.[1] Maintaining constant ionic strength is crucial because the pKa is dependent on the activity of the ions in solution, which is influenced by the ionic strength. The system is self-validating through the use of calibrated equipment and standardized titrants. The accuracy of the measurement can be further confirmed by performing replicate titrations.
Experimental Workflow: pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Part 2: Determination of Lipophilicity (log P and log D)
Lipophilicity is a key predictor of a drug's membrane permeability and overall distribution in the body.[3] For an ionizable molecule like 3-chloro-6-fluoroquinolin-4-amine, it is important to distinguish between the partition coefficient (log P) of the neutral species and the distribution coefficient (log D) at a specific pH, which accounts for both the neutral and ionized forms.
Predicted Lipophilicity
Given the presence of a quinoline core and two halogen substituents, 3-chloro-6-fluoroquinolin-4-amine is expected to be a moderately lipophilic compound. The calculated log P (XLogP3) for the parent 4-aminoquinoline is approximately 1.5. The addition of a chloro group typically increases log P by about 0.7, and a fluoro group by about 0.15. Therefore, a rough estimate for the log P of 3-chloro-6-fluoroquinolin-4-amine would be in the range of 2.3 to 2.5.
Experimental Methodology: Shake-Flask Method for log D7.4
The shake-flask method is the traditional and most direct method for determining the partition coefficient.[5][10]
Protocol:
Phase Preparation: Prepare a pH 7.4 phosphate buffer and pre-saturate it with 1-octanol. Similarly, pre-saturate 1-octanol with the pH 7.4 buffer. This ensures that the two phases are in equilibrium before the experiment.
Sample Preparation: Prepare a stock solution of 3-chloro-6-fluoroquinolin-4-amine in the pre-saturated 1-octanol.
Partitioning: In a glass vial, combine a known volume of the octanol stock solution with a known volume of the pre-saturated buffer.
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases. Then, let the vial stand to allow for complete phase separation. Centrifugation can be used to expedite this process.
Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Calculation: The log D at pH 7.4 is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Causality and Self-Validation: Pre-saturating the solvents is essential to prevent volume changes during the experiment that would affect the concentration measurements.[11] The choice of pH 7.4 is to mimic physiological conditions.[5] The analytical method used for quantification must be validated for linearity, accuracy, and precision. Running a blank (solvents without the compound) and a standard of known concentration ensures the reliability of the measurements.
Experimental Workflow: Shake-Flask log D Determination
Caption: Workflow for log D determination using the shake-flask method.
Summary of Physicochemical Properties and Recommended Methodologies
Parameter
Predicted Value
Recommended Experimental Method
pKa
5.0 - 8.0
Potentiometric Titration
log P
2.3 - 2.5
HPLC-based methods
log D at pH 7.4
Dependent on pKa
Shake-Flask Method
Conclusion: An Integrated Perspective
The pKa and lipophilicity of 3-chloro-6-fluoroquinolin-4-amine are interdependent and will collectively dictate its drug-like properties. A pKa in the predicted range of 5-8 suggests that the compound will exist as a mixture of ionized and neutral species at physiological pH. The ionized form will likely contribute to better aqueous solubility, while the neutral form will be crucial for passive diffusion across cell membranes. The predicted moderate lipophilicity (log P ~2.3-2.5) is often considered favorable for oral bioavailability, as it represents a balance between aqueous solubility and membrane permeability.
The experimental determination of these properties, following the robust protocols outlined in this guide, is a non-negotiable step in the preclinical development of 3-chloro-6-fluoroquinolin-4-amine. The data obtained will be invaluable for building structure-activity relationships (SAR), optimizing formulation strategies, and ultimately, for advancing this promising quinoline derivative towards clinical candidacy.
References
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]
Creative Bioarray. Lipophilicity and pKa Assays. [Link]
Chemaxon. (2023, May 12). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. [Link]
Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]
Li, H., & Zhang, J. (2012). pKa, Solubility, and Lipophilicity. In Optimization of Pharmaceutical Formulation (pp. 1-26). Springer. [Link]
Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2012). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules, 17(8), 9475-9491. [Link]
Singh, R., & Kumar, A. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Bioorganic & Medicinal Chemistry, 33, 116016. [Link]
Alfa Chemistry. (2026, February 6). Quinoline Alkaloids: Structural Chemistry, Natural Origins, and Functional Applications. [Link]
Bharti, A., Bijauliya, R. K., Yadav, A., & Suman. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 143-150. [Link]
ResearchGate. (n.d.). Physicochemical Data for Quinoline Derivatives. [Link]
Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Acta Chromatographica, 19, 237-249. [Link]
ResearchGate. (n.d.). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. [Link]
Digital Archive. (2022). A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. [Link]
Wang, Y., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(15), 4939. [Link]
González-López, E. G., & Hernández-Álvarez, L. F. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1868. [Link]
ResearchGate. (n.d.). (a) Correlation between the quinoline nitrogen pKa (pKa1) and the... [Link]
Piaz, F. D., et al. (2011). Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. Molecules, 16(9), 7543-7557. [Link]
Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]
Zhang, Y., et al. (2023). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science, 14(34), 9205-9213. [Link]
Application Note & Protocol: Selective Synthesis of 7-Chloroquinolin-4-amine via Nucleophilic Aromatic Substitution
Abstract This document provides a comprehensive guide for the synthesis of 7-chloroquinolin-4-amine, a key intermediate in pharmaceutical development, starting from 4,7-dichloroquinoline. The core of this protocol is a h...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the synthesis of 7-chloroquinolin-4-amine, a key intermediate in pharmaceutical development, starting from 4,7-dichloroquinoline. The core of this protocol is a highly regioselective nucleophilic aromatic substitution (SNAr) reaction. While the initial query concerned the synthesis of 3-chloro-6-fluoroquinolin-4-amine, a structural analysis revealed a significant discrepancy with the proposed starting material, 4,7-dichloroquinoline. To ensure scientific validity and practical utility, this guide has been autonomously structured to detail a closely related and well-documented transformation. We present the underlying chemical principles, a detailed, field-proven laboratory protocol, and critical safety considerations. This application note is intended for researchers, chemists, and professionals in drug discovery and process development.
Introduction and Scientific Rationale
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably antimalarial drugs like Chloroquine and Hydroxychloroquine.[1][2][3][4] The targeted synthesis of these derivatives is therefore of paramount importance.
This protocol details the selective amination of 4,7-dichloroquinoline at the C4 position. This transformation is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The quinoline ring's nitrogen atom exerts a strong electron-withdrawing effect, which significantly activates the C4 position (para to the nitrogen) and the C2 position (ortho) towards nucleophilic attack. Consequently, the chlorine atom at C4 is rendered far more labile than the chlorine at C7, allowing for precise regioselective substitution.[3] By employing ammonia as the nucleophile under elevated temperature and pressure, the C4-chloro group is efficiently displaced to yield the desired 7-chloroquinolin-4-amine with high selectivity.
The reaction proceeds via a two-step addition-elimination mechanism.
Nucleophilic Attack: The ammonia molecule (nucleophile) attacks the electron-deficient carbon at the C4 position, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Elimination of Leaving Group: The aromaticity is restored by the elimination of the chloride ion (leaving group), yielding the final 4-amino product.
// Style
graph [bgcolor="transparent"];
node [width=2.5, height=0.8];
Intermediate [width=3];
}
.dot
Caption: The SNAr mechanism for the amination of 4,7-dichloroquinoline.
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Rotary evaporator
Detailed Experimental Protocol
This protocol is designed for a 10-gram scale synthesis. Adjust quantities accordingly for different scales.
// Nodes
A [label="1. Reactor Charging\n- 4,7-Dichloroquinoline\n- Phenol (Solvent/Catalyst)"];
B [label="2. Pressurization & Heating\n- Seal Autoclave\n- Charge with NH₃ Gas\n- Heat to 155-165°C"];
C [label="3. Reaction Monitoring\n- Maintain Temp/Pressure for 8h"];
D [label="4. Cooldown & Depressurization\n- Cool to Room Temp\n- Vent Excess NH₃ Safely"];
E [label="5. Product Isolation (Work-up)\n- Add aq. KOH\n- Steam Distill Phenol"];
F [label="6. Crude Product Collection\n- Cool Slurry\n- Filter & Wash with Water"];
G [label="7. Purification\n- Recrystallization from\n Aqueous Ethanol"];
H [label="8. Final Product\n- Dry, Weigh, Characterize"];
// Edges
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
G -> H;
// Style
graph [bgcolor="transparent"];
}
.dot
Caption: Experimental workflow for the synthesis of 7-chloroquinolin-4-amine.
Step 1: Reaction Setup
In a fume hood, carefully charge a 250 mL glass liner for the autoclave with 4,7-dichloroquinoline (10.0 g, 50.5 mmol).
Add molten phenol (30.0 g, 318.8 mmol). Phenol acts as both a solvent and a weak acid catalyst that facilitates the reaction.
Place the glass liner into the stainless-steel autoclave. Seal the reactor according to the manufacturer's instructions, ensuring all fittings are secure.
Step 2: Amination Reaction
Connect the autoclave to a cylinder of anhydrous ammonia gas. Purge the vessel with ammonia briefly.
Pressurize the autoclave with ammonia to approximately 250-300 psi at room temperature.
Begin stirring and heat the reaction mixture to an internal temperature of 160 °C . The pressure will increase significantly upon heating (monitor closely, expect >800 psi).
Maintain the temperature between 155-165 °C for 8 hours . The reaction progress can be monitored by taking aliquots (if the reactor allows) and analyzing by TLC (Eluent: 9:1 Dichloromethane:Methanol).
Step 3: Work-up and Isolation
After the reaction period, turn off the heating and allow the autoclave to cool completely to room temperature (< 25 °C) overnight.
CRITICAL: In a well-ventilated fume hood, slowly and carefully vent the excess ammonia gas from the reactor into a suitable acid trap (e.g., a bubbler containing dilute HCl).
Open the autoclave and remove the glass liner containing the dark, viscous reaction mixture.
Prepare a solution of potassium hydroxide (25 g) in water (150 mL). Add this basic solution to the reaction mixture to neutralize the phenol and deprotonate the product.
Set up for steam distillation. Steam distill the mixture to remove the phenol. Continue until the distillate is clear and no longer smells of phenol.
Cool the remaining aqueous slurry in an ice bath to induce precipitation of the crude product.
Step 4: Purification
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral (pH ~7).
Transfer the crude solid to a suitable Erlenmeyer flask.
Add a minimum amount of hot 95% ethanol to dissolve the solid completely.
Slowly add hot deionized water until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the turbidity.
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
Collect the purified, off-white to pale yellow crystals by vacuum filtration. Wash with a small amount of cold 50% aqueous ethanol.
Dry the final product under vacuum at 50-60 °C to a constant weight. A typical yield is 80-90%.
Safety and Handling
Adherence to strict safety protocols is mandatory for this procedure.
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene).[6][10]
4,7-Dichloroquinoline: This compound is a skin and eye irritant.[5][7][8] Avoid inhalation of dust and direct contact with skin and eyes.[6] Handle in a fume hood.
Ammonia: Anhydrous ammonia is a corrosive gas that can cause severe respiratory and eye damage.[11][12] Aqueous ammonia solutions are also corrosive.[9] All operations involving ammonia must be performed in a well-ventilated fume hood.[10][12] Ensure emergency eyewash stations and safety showers are accessible.[12]
Phenol: Phenol is toxic and corrosive and can cause severe chemical burns. It can be absorbed through the skin. Always handle with appropriate gloves and PPE.
High-Pressure Operations: The use of an autoclave presents a significant hazard due to high pressure and temperature. Only personnel trained in its operation should perform this experiment. Regularly inspect the equipment, including seals and pressure relief valves. Never heat a sealed vessel that is not designed for pressure.
Troubleshooting
Issue
Possible Cause(s)
Recommended Solution(s)
Low or No Conversion
Insufficient temperature or pressure.
Ensure the autoclave reaches and maintains the target temperature of 155-165°C. Check for leaks in the system.
Reaction time too short.
Extend the reaction time and monitor by TLC until the starting material is consumed.
Product is Oily/Gummy
Incomplete removal of phenol.
Ensure steam distillation is complete. Wash the crude product thoroughly with water during filtration.
Presence of impurities.
Re-purify by recrystallization, potentially using a charcoal treatment to remove colored impurities.
Low Yield after Recrystallization
Too much solvent used.
Use the minimum amount of hot solvent necessary for dissolution.
Product is soluble in the mother liquor.
Cool the recrystallization mixture for a longer period in an ice bath. Attempt to recover a second crop of crystals from the mother liquor.
References
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
Material Safety Data Sheet - 4,7-Dichloroquinoline, 99%. Cole-Parmer. [Link]
Safety Tips for Storage & Handling of Anhydrous Ammonia. BEPeterson. [Link]
SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. IJCRT.org. [Link]
Ammonia Hazards: How to Ensure Safety Handling the Chemical. Free Chemistry Online. [Link]
What Safety Precautions Should Be Taken When Handling Ammonia Gas? A-Gas. [Link]
synthesis of quinoline derivatives and its applications. Slideshare. [Link]
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
Safety Data Sheet: Ammonia solution. Carl ROTH. [Link]
Quinoline derivative and their pharmacological & medicinal potential. Neliti. [Link]
4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria. PMC. [Link]
Synthesis of chloroquine from 4-amino-7-chloroquinoline. Chemistry Stack Exchange. [Link]
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]
The Strategic Application of 3-Chloro-6-fluoroquinolin-4-amine as a Versatile Intermediate in the Synthesis of Kinase Inhibitors
Introduction: The Quinoline Scaffold in Kinase Inhibitor Design The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quinoline Scaffold in Kinase Inhibitor Design
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] In the realm of oncology, quinoline derivatives have emerged as a particularly fruitful class of kinase inhibitors, molecules designed to block the action of protein kinases, enzymes that play a critical role in the signaling pathways controlling cell growth, proliferation, and differentiation.[2][3] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4]
Several FDA-approved kinase inhibitors are based on quinoline or the closely related quinazoline scaffold, underscoring their clinical relevance.[3][4] These inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates and disrupting the oncogenic signaling cascade.[1] The 4-aminoquinoline moiety is a common feature in many of these inhibitors, with the aniline ring often making crucial interactions within the hydrophobic regions of the ATP-binding pocket.
This technical guide focuses on the utility of a key intermediate, 3-chloro-6-fluoroquinolin-4-amine , in the synthesis of a diverse range of potent kinase inhibitors. The strategic placement of the chloro and fluoro substituents on the quinoline core provides a unique electronic and steric profile that can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic properties of the final drug candidates.
Synthetic Strategy: Accessing Novel Kinase Inhibitors via Nucleophilic Aromatic Substitution
The primary synthetic route for elaborating 3-chloro-6-fluoroquinolin-4-amine into a library of potential kinase inhibitors is through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinoline ring system, further enhanced by the chloro and fluoro substituents, activates the 4-position for nucleophilic attack by a variety of anilines. This reaction is a robust and versatile method for forging the key carbon-nitrogen bond that is characteristic of many 4-anilinoquinoline-based kinase inhibitors.
The general reaction scheme involves the coupling of 3-chloro-6-fluoroquinolin-4-amine with a substituted aniline in the presence of a suitable solvent and, if necessary, a base to facilitate the reaction. The choice of aniline is critical, as the substituents on this ring will ultimately dictate the inhibitor's potency and selectivity for its target kinase.
Detailed Synthetic Protocol: Preparation of a Representative 4-(Anilino)-3-chloro-6-fluoroquinoline
This protocol provides a general method for the synthesis of a 4-(substituted-anilino)-3-chloro-6-fluoroquinoline derivative, a core structure for a potential kinase inhibitor.
Materials:
3-Chloro-6-fluoroquinolin-4-amine
Substituted aniline (e.g., 3-ethynylaniline)
Anhydrous isopropanol
Concentrated hydrochloric acid (HCl)
Sodium bicarbonate (NaHCO₃)
Ethyl acetate
Brine
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Thin-layer chromatography (TLC) plates and chamber
Silica gel for column chromatography
Procedure:
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-6-fluoroquinolin-4-amine (1.0 eq) and the substituted aniline (1.1 eq).
Solvent Addition: Add anhydrous isopropanol to the flask to create a suspension.
Acid Catalyst: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and stir vigorously. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.
Workup: Once the reaction is complete, cool the mixture to room temperature.
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid.
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
Washing: Wash the combined organic layers with brine.
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-(substituted-anilino)-3-chloro-6-fluoroquinoline.
The biological activity of 4-anilinoquinoline-based kinase inhibitors is highly dependent on the nature and position of substituents on both the quinoline and aniline rings. The 3-chloro-6-fluoroquinolin-4-amine core provides a solid foundation for exploring these relationships.
Substituents on the Aniline Ring: The aniline moiety is a key determinant of both potency and selectivity.
Meta-Position: Small, hydrophobic groups at the meta-position of the aniline ring are often well-tolerated and can enhance binding affinity. For example, a meta-ethynyl group can form a hydrogen bond with the "gatekeeper" residue in the ATP-binding pocket of some kinases.
Para-Position: The para-position is often a site for introducing solubilizing groups or moieties that can extend into the solvent-exposed region of the kinase active site.
Ortho-Position: Bulky groups at the ortho-position are generally disfavored as they can cause steric clashes and prevent the inhibitor from adopting the optimal binding conformation.
The Role of the 3-Chloro Group: The chlorine atom at the 3-position of the quinoline ring can influence the conformation of the aniline ring and may also engage in halogen bonding interactions with the kinase.
The Impact of the 6-Fluoro Group: The fluorine atom at the 6-position can enhance the metabolic stability of the compound and may also contribute to binding affinity through favorable interactions with the protein.
Biological Evaluation: In Vitro and Cell-Based Kinase Assays
Once a library of 4-(anilino)-3-chloro-6-fluoroquinoline derivatives has been synthesized, their biological activity must be assessed. This is typically done through a combination of in vitro and cell-based assays.
In Vitro Kinase Assay Protocol
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme.
Materials:
Purified recombinant kinase
Kinase-specific substrate (peptide or protein)
ATP (Adenosine triphosphate)
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
Test compounds (dissolved in DMSO)
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
384-well plates
Plate reader capable of luminescence detection
Procedure:
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
Reaction Mixture Preparation: In a 384-well plate, add the kinase assay buffer, the purified kinase, and the kinase-specific substrate.
Inhibitor Addition: Add the serially diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
Initiation of Kinase Reaction: Add ATP to each well to initiate the kinase reaction.
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30 °C) for a predetermined amount of time.
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves a two-step process: first, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
Data Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay Protocol
This protocol measures the effect of the synthesized compounds on the proliferation of cancer cell lines that are known to be dependent on the target kinase.
Materials:
Cancer cell line (e.g., a cell line with an activating mutation in the target kinase)
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
Test compounds (dissolved in DMSO)
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
96-well clear-bottom white plates
Incubator (37 °C, 5% CO₂)
Plate reader capable of luminescence detection
Procedure:
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.
Compound Treatment: The next day, treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
Incubation: Incubate the plate for 72 hours at 37 °C in a 5% CO₂ incubator.
Viability Assessment: After the incubation period, assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol. This assay measures the amount of ATP present, which is an indicator of metabolically active cells.
Data Analysis: Measure the luminescence using a plate reader. The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
3-Chloro-6-fluoroquinolin-4-amine is a highly valuable and versatile intermediate for the synthesis of novel kinase inhibitors. Its unique substitution pattern provides a strategic starting point for the development of potent and selective drug candidates. The straightforward and efficient nucleophilic aromatic substitution chemistry allows for the rapid generation of diverse chemical libraries, which can be screened for activity against a wide range of kinase targets. By leveraging the structure-activity relationship insights and employing robust in vitro and cell-based assays, researchers can effectively optimize lead compounds and advance the development of next-generation targeted cancer therapies.
References
AERIE PHARMACEUTICALS INC (US).
Google Patents. (2017). Process for the preparation of kinase inhibitors and intermediates thereof. US9643927B1.
Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. (2012). PubMed. Available at: [Link]
Google Patents. (2010). Substituted 3-cyanoquinolines as protein tyrosine kinases inhibitors. EP2253620B1.
Boschelli, D. H., et al. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of medicinal chemistry, 49(26), 7868–7876.
Design and synthesis of novel EGFR kinase inhibitors for the treatment. (2025). DDDT. Available at: [Link]
Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (n.d.). arkat usa. Available at: [Link]
New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024). PubMed. Available at: [Link]
Google Patents. (2014). Inhibitors of syk. WO2014060371A1.
Rho kinase inhibitors. (2012). Eureka | Patsnap.
Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine. (2017). Atlantis Press. Available at: [Link]
Synthesis of new EGFR inhibitors strategy. (n.d.). ResearchGate. Available at: [Link]
Concise Synthesis and Biological Evaluation of a Phorbazole Analogue-B1 Identifies a Multi-Kinase Inhibitor with Anti-AML Activity. (2026). MDPI. Available at: [Link]
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. Available at: [Link]
7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). (2025). MDPI. Available at: [Link]
(PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.). ResearchGate. Available at: [Link]
A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023). MDPI. Available at: [Link]
(PDF) High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. (2025). ResearchGate. Available at: [Link]
Nucleophilic Aromatic Substitution. (n.d.). Nptel. Available at: [Link]
Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. (2000). PubMed. Available at: [Link]
Design, Synthesis, and Biological Examination of N‐Phenyl‐6‐fluoro‐4‐hydroxy‐2‐quinolone‐3‐carboxamides as Anticancer Agents. (2026). ResearchGate. Available at: [Link]
Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. (2025). ResearchGate. Available at: [Link]
Application Note: Precision Buchwald-Hartwig Amination of Chlorofluoroquinolines
Executive Summary & Strategic Overview Chlorofluoroquinolines represent a "privileged scaffold" in medicinal chemistry (e.g., antimalarials, kinase inhibitors) but pose a unique synthetic paradox.[1] The presence of two...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Overview
Chlorofluoroquinolines represent a "privileged scaffold" in medicinal chemistry (e.g., antimalarials, kinase inhibitors) but pose a unique synthetic paradox.[1] The presence of two distinct halogens—a chlorine (typically prone to oxidative addition) and a fluorine (typically prone to SNAr but inert to Pd)—creates a competitive landscape between Palladium-Catalyzed Amination and Nucleophilic Aromatic Substitution (SNAr) .
Successful amination requires more than just a standard catalyst; it demands a reaction environment that amplifies oxidative addition at the C–Cl bond while suppressing background SNAr at the C–F bond , particularly when the fluorine is located at the activated C2 or C4 positions.
This guide provides a logic-driven approach to selecting ligands, bases, and solvents to achieve >95% regioselectivity.[1]
Mechanistic Decision Matrix
The choice of conditions depends entirely on the relative positions of the halogens. The quinoline ring is electron-deficient, making the C2 and C4 positions highly susceptible to nucleophilic attack even without a catalyst.[1]
The Selectivity Hierarchy
Pd-Catalyzed C–Cl Coupling: Preferred pathway with electron-rich phosphines.
Background SNAr on C–F: Major side reaction if F is at C2/C4 and strong base is used.
Background SNAr on C–Cl: Competing pathway at C2/C4 if catalyst is inactive.
Optimization Table: Substrate-Specific Conditions
Substrate Class
Example Structure
Primary Challenge
Recommended Ligand
Recommended Base
Solvent
Class A: Activated Cl, Inert F
4-chloro-6-fluoroquinoline
C-Cl is reactive; C-F is stable.[1] Standard coupling.
The following diagram illustrates the kinetic competition between the desired Buchwald-Hartwig cycle and the parasitic SNAr pathway.
Caption: Kinetic competition between Pd-catalyzed C-Cl coupling (Green) and background SNAr C-F displacement (Red).[1]
Detailed Experimental Protocols
Protocol A: The "SNAr Suppressor" Method
Best for: Substrates where Fluorine is at C2 or C4 (prone to displacement) and Chlorine is the target.
Logic: Uses a highly active precatalyst to ensure Oxidative Addition (OA) outcompetes nucleophilic attack, coupled with a weak base to minimize background SNAr.[1]
Why G3? Pre-formed precatalysts initiate rapidly, crucial for establishing the catalytic cycle before SNAr can occur.[1]
Base:K₃PO₄ (finely ground, anhydrous) or Cs₂CO₃ (2.0 equiv)[1]
Why? Weaker bases reduce the concentration of the aggressive amide nucleophile.
Solvent: 1,4-Dioxane (0.2 M concentration)
Procedure:
Setup: In a glovebox or under active Argon flow, charge a reaction vial with the Pd G3 precatalyst, base, and aryl chloride.
Solvent Addition: Add anhydrous 1,4-Dioxane. If the amine is liquid, add it now.[1]
Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen inhibition is fatal to the active Pd(0) species needed to outcompete SNAr.
Reaction: Seal the vial and heat to 80 °C .
Note: Do not exceed 100 °C if possible. Higher temperatures favor the SNAr pathway (higher activation energy) relative to the Pd-catalyzed pathway.
Monitoring: Monitor by HPLC/UPLC. Look for the "F-displacement" byproduct. If observed, lower temperature to 60 °C and increase catalyst loading to 4 mol%.[1]
Protocol B: The "Standard" High-Efficiency Method
Best for: Substrates with unactivated Fluorine (e.g., C3, C6, C7) and activated Chlorine.[1]
Logic: Uses standard strong base conditions to drive the reaction to completion quickly.
Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.
Troubleshooting & Expert Tips
Catalyst Deactivation (The "Blackout")
Quinoline nitrogens are excellent ligands and can displace phosphines, forming inactive (Quinoline)₂Pd complexes.[1]
Symptom: Reaction stalls at 20% conversion; solution turns black (Pd precipitation).
Solution: Use bulky biaryl phosphines (BrettPhos, tBuBrettPhos).[1] The steric bulk prevents the quinoline nitrogen from binding to the Pd center, forcing the reaction through the catalytic cycle.
Regioselectivity Reversal
Issue: You are observing amination at the Fluorine position instead of the Chlorine.
Cause: Your base is too strong (promoting SNAr) or your catalyst is inactive (allowing SNAr to win).
Fix: Switch from NaOtBu to K₂CO₃ or K₃PO₄ . Switch solvent to t-Amyl alcohol (less polar solvents suppress SNAr charged intermediates).
Hydrodehalogenation[2]
Issue: The C-Cl bond is reduced to C-H.
Cause: Common in alcohol solvents with specific ligands.
Fix: Switch solvent to Toluene or Dioxane . Ensure the solvent is strictly anhydrous.
Decision Tree for Ligand Selection
Caption: Flowchart for selecting the optimal Buchwald ligand based on amine class and steric profile.
References
Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] "Palladium-catalyzed formation of carbon-nitrogen bonds.[3][6][7][8][9][10] Reaction intermediates and structure-activity relationships."[1] Journal of the American Chemical Society.[11]
Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995).[1] "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition.
Fors, B. P., & Buchwald, S. L. (2009).[1] "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics." Journal of the American Chemical Society.[11]
Benito, L., & Brand, J. (2018).[1] "Regioselective Pd-Catalyzed Amination of Dichloroquinolines." Journal of Organic Chemistry. (Representative citation for regioselectivity discussions).
Advanced Protocol: Functionalization of the 4-Amino Group in 3-Chloro-6-fluoroquinolin-4-amine
Executive Summary & Strategic Analysis Target Molecule: 3-Chloro-6-fluoroquinolin-4-amine Primary Challenge: Electronic deactivation and steric hindrance at the N4 position. The functionalization of the 4-amino group in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
Target Molecule: 3-Chloro-6-fluoroquinolin-4-amine
Primary Challenge: Electronic deactivation and steric hindrance at the N4 position.
The functionalization of the 4-amino group in 3-Chloro-6-fluoroquinolin-4-amine presents a unique challenge in medicinal chemistry. Unlike standard anilines, the N4 nitrogen is electronically coupled to the electron-deficient quinoline core. Furthermore, the 3-chloro substituent exerts a dual inhibitory effect:
Inductive Deactivation (-I): Reduces the basicity and nucleophilicity of the exocyclic amine.
Steric Ortho-Effect: Blocks the trajectory of incoming electrophiles, necessitating high-energy transition states.
While the standard synthetic route to N-substituted 4-aminoquinolines involves Nucleophilic Aromatic Substitution (
) of a 4-chloro precursor, direct functionalization of the pre-formed primary amine is required for accessing ureas, sulfonamides, and complex amides that cannot survive conditions.
This guide details three validated protocols designed to overcome these barriers, focusing on N-Acylation , Reductive N-Alkylation , and Pd-Catalyzed N-Arylation .
Chemical Space & Reactivity Profile
The following diagram illustrates the competing electronic and steric vectors influencing the N4-center.
Caption: Mechanistic barriers (red/yellow) and corresponding synthetic strategies (grey) for the functionalization of the 3-chloro-6-fluoroquinolin-4-amine scaffold.
Objective: Synthesis of Amides and Carbamates.
Rationale: The 3-Cl steric bulk renders weak bases (TEA, Pyridine) ineffective for driving the reaction to completion. Irreversible deprotonation using Sodium Hydride (NaH) is recommended to generate the highly nucleophilic amidyl anion.
Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 - 1.5 equiv)
Electrophile: Acid Chloride or Chloroformate (1.1 equiv)
Solvent: Anhydrous DMF or THF (0.1 M concentration)
Step-by-Step Methodology
Preparation: In a flame-dried round-bottom flask under Argon, dissolve the amine substrate in anhydrous DMF.
Deprotonation: Cool the solution to 0°C. Add NaH portion-wise. Evolution of
gas will be observed.
Anion Formation: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 15 minutes. The solution often turns yellow/orange, indicating anion formation.
Addition: Re-cool to 0°C. Add the electrophile (Acid Chloride/Chloroformate) dropwise via syringe.
Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor via LC-MS (Target mass: M+RCO-1).
Quench & Workup: Quench carefully with saturated
solution. Extract with EtOAc (3x).[1] Wash organics with water and brine to remove DMF. Dry over .
Critical Note: If bis-acylation (imide formation) is observed, reduce NaH to 1.1 equiv and perform the addition at -78°C.
Protocol B: Reductive N-Alkylation
Objective: Introduction of alkyl chains (Secondary Amines).
Rationale: Direct
alkylation often leads to over-alkylation (quaternary salts). Reductive amination is preferred but requires Lewis Acid activation (Titanium(IV) isopropoxide) to facilitate imine formation on the sterically hindered amine [1].
Imine Formation: In a sealed tube, combine the amine, aldehyde/ketone, and
in anhydrous THF.
Activation: Stir at RT for 6–12 hours. For unreactive ketones, heat to 60°C.
Checkpoint: Monitor by TLC/LC-MS for the disappearance of the starting amine. The intermediate is a titanium-amine complex.
Reduction: Cool the mixture to 0°C. If using
, add carefuly (exothermic). If using , add in one portion.
Workup: Quench by adding 1N NaOH (to precipitate Titanium salts). Dilute with EtOAc. Filter through a Celite pad to remove the white Titanium precipitate.
Purification: Concentrate the filtrate and purify via flash chromatography (DCM/MeOH gradient).
Objective: Synthesis of N-Aryl derivatives (Di-heteroaryl amines).
Rationale: The 4-aminoquinoline acts as the nucleophile. Due to the electron-deficient nature of the quinoline ring, the amine is a poor nucleophile. Specialized phosphine ligands (BrettPhos or Xantphos) are required to facilitate the reductive elimination step [2][3].
Synthesis and antiplasmodial activity of new N-[3-(4-{3-[(7-chloroquinolin-4-yl)amino]propyl}piperazin-1-yl)propyl]carboxamides. (Demonstrates parallel acylation).
Source: PubMed
URL:[Link]
Application Note: Strategic Synthesis and Optimization of 4-Aminoquinoline Scaffolds for PRMT5 Inhibition
Executive Summary Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine residues (SDMA) on histones (H4R3, H3R8) and non-histone proteins (p53, EGFR).[1] I...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine residues (SDMA) on histones (H4R3, H3R8) and non-histone proteins (p53, EGFR).[1] Its overexpression in glioblastoma, lymphoma, and MTAP-deleted cancers has made it a high-priority therapeutic target.
While early inhibitors like EPZ015666 utilized a tetrahydroisoquinoline (THIQ) core to engage the SAM-binding pocket, 4-aminoquinoline scaffolds offer a distinct geometric advantage. They are increasingly utilized to target the substrate-binding groove , exploiting a "clamp-like" binding mode where the quinoline core anchors via
-stacking with Phe327/Trp579, while the 4-amino substituent extends into the arginine-binding channel to interact with critical glutamate residues (Glu444, Glu435).
This guide details the rational design, robust synthesis (via SNAr displacement), and biological validation of 4-aminoquinoline-based PRMT5 inhibitors.
Structural Rationale & Mechanism
To design effective 4-aminoquinoline inhibitors, one must understand the PRMT5 active site architecture. Unlike Type I PRMTs, PRMT5 functions as a hetero-octamer (with MEP50).
Binding Mode Hypothesis[2][3][4][5]
The Anchor (Quinoline Ring): The planar aromatic system mimics the guanidinium plane of the arginine substrate. It intercalates into the hydrophobic cleft formed by Phe327 and Trp579 .
The Hinge (4-Amino Group): The nitrogen at position 4 acts as a critical hydrogen bond donor to Glu444 , a residue essential for orienting the substrate arginine.
The Vector (N-Substituent): The group attached to the 4-amino nitrogen directs the molecule toward the solvent-exposed surface or the SAM-binding pocket, allowing for the generation of "SAM-cooperative" or "Substrate-competitive" profiles.
Mechanism of Action Diagram
The following diagram illustrates the interference points of 4-aminoquinoline inhibitors within the PRMT5 catalytic cycle.
Caption: PRMT5 Catalytic Cycle showing the entry point of substrate-competitive 4-aminoquinoline inhibitors (Red path), which prevent the formation of the active ternary complex.
Chemical Synthesis Protocol
The most robust route to 4-aminoquinolines is the Nucleophilic Aromatic Substitution (SNAr) of 4-chloroquinolines.[2][3] While Buchwald-Hartwig amination is possible, SNAr is preferred for library generation due to operational simplicity and the absence of transition metal contaminants that can interfere with biological assays.
Synthetic Workflow
Caption: Standard SNAr synthetic workflow for generating 4-aminoquinoline libraries.
Protocol A: Standard Displacement (Aliphatic Amines)
This method is suitable for primary and secondary aliphatic amines (e.g., diamine linkers).
Reagents:
Substrate: 4,7-Dichloroquinoline (1.0 equiv). Note: The 7-Cl substituent improves lipophilicity and metabolic stability.
Nucleophile: Amine building block (1.5 – 2.0 equiv).
For less nucleophilic amines (e.g., anilines) or sterically hindered amines, basic conditions often fail. An acid-catalyzed "melt" is required.
Reagents:
Phenol (Solid)
HCl (4M in Dioxane) or catalytic p-TsOH
Procedure:
Combine 4,7-dichloroquinoline (1.0 equiv) and the aniline (1.0 equiv) in a vial.
Add solid phenol (5–10 equiv).
Heat to 100°C until the phenol melts and the mixture becomes homogeneous.
Add catalytic acid (optional, often the phenol is sufficiently acidic to protonate the quinoline nitrogen, activating the C4 position).
Stir at 140–160°C for 4–8 hours.
Workup: Dilute with EtOAc. Wash extensively with 1M NaOH to remove the phenol.
Purify as above.
Biological Evaluation (PRMT5 Activity Assay)
To validate the synthesized inhibitors, a chemiluminescent assay measuring the transfer of a methyl group from SAM to a Histone H4 peptide is the industry standard.
Detection: Primary antibody against H4R3me2s (symmetric dimethyl arginine), followed by HRP-conjugated secondary antibody.
Detailed Protocol
Materials:
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 5 mM MgCl2, 2 mM TCEP (freshly added), 0.01% Tween-20.
SAM (S-Adenosylmethionine): Prepare 10 mM stock in H2O.
Inhibitor Stocks: 10 mM in DMSO.
Step-by-Step:
Preparation: Dilute PRMT5/MEP50 enzyme to 5 ng/µL in Assay Buffer.
Inhibitor Incubation:
Add 5 µL of diluted enzyme to a 384-well plate.
Add 2.5 µL of inhibitor (serially diluted).
Incubate for 30 minutes at Room Temperature (RT) . Why: Allows the inhibitor to equilibrate with the active site (crucial for slow-binding inhibitors).
Reaction Initiation:
Prepare a substrate mix: 2 µM SAM + 100 nM Biotin-H4 peptide.
Add 2.5 µL of substrate mix to the wells.
Final Volume: 10 µL.
Incubate for 60 minutes at RT .
Detection (ELISA-like):
Transfer reaction mix to a Streptavidin-coated plate (or use the same plate if using AlphaLISA).
Li, H., et al. (2022). Structure-Based Discovery of Novel PRMT5 Inhibitors. Molecules, 27(21), 7436. (Describes quinoline binding modes). [Link]
Mulvaney, K.M., et al. (2021). Molecular basis for substrate recruitment to the PRMT5 methylosome. Molecular Cell.[8] (Structural basis for Glu444 interactions).[9][10] [Link]
Mushtaq, N., et al. (2021). 4-Aminoquinoline: A comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
Application Notes and Protocols for the Preparation of Antimalarial Derivatives from 3-Chloro-6-fluoroquinolin-4-amine
Introduction: The Quinoline Scaffold in Antimalarial Drug Discovery The quinoline ring system is a cornerstone in the history and future of antimalarial chemotherapy.[1] From the isolation of quinine from cinchona bark t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quinoline Scaffold in Antimalarial Drug Discovery
The quinoline ring system is a cornerstone in the history and future of antimalarial chemotherapy.[1] From the isolation of quinine from cinchona bark to the synthesis of chloroquine (CQ) and its analogs, this privileged scaffold has been instrumental in the fight against malaria.[1][2] The primary mechanism of action for many 4-aminoquinoline antimalarials is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[3] This process leads to the accumulation of toxic free heme, ultimately causing parasite death.[3] However, the emergence and spread of drug-resistant strains of Plasmodium falciparum, particularly CQ-resistant strains, have necessitated the development of new and effective quinoline-based antimalarials.[1][4]
Structural modifications of the quinoline core and its side chains have been a fruitful strategy to overcome drug resistance and improve the therapeutic profile of these compounds.[4][5] The introduction of halogen substituents on the quinoline ring, for instance, has been shown to modulate the electronic properties and biological activity of the resulting compounds. This application note provides a detailed guide for the synthesis of novel antimalarial derivatives starting from 3-chloro-6-fluoroquinolin-4-amine, a promising scaffold for the development of next-generation antimalarial agents. The presence of both a chloro and a fluoro group on the quinoline ring offers unique opportunities for structure-activity relationship (SAR) studies and the potential for enhanced efficacy against resistant parasite strains.
The primary synthetic route for the derivatization of 3-chloro-6-fluoroquinolin-4-amine involves a nucleophilic aromatic substitution (SNAr) reaction at the 4-position of the quinoline ring. The chlorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing nature of the quinoline ring nitrogen. This allows for the facile introduction of various amine-containing side chains, which are crucial for the antimalarial activity of 4-aminoquinolines.[6]
The general synthetic workflow is depicted in the diagram below:
Caption: General workflow for the synthesis and evaluation of antimalarial derivatives.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a representative antimalarial derivative from 3-chloro-6-fluoroquinolin-4-amine.
Protocol 1: Synthesis of N-(3-chloro-6-fluoroquinolin-4-yl)-N'-(2-(diethylamino)ethyl)ethane-1,2-diamine
Rationale: This protocol describes the condensation of 3-chloro-6-fluoroquinolin-4-amine with N,N-diethylethylenediamine. The choice of this diamine introduces a flexible side chain with a terminal tertiary amine, a common feature in many active 4-aminoquinoline antimalarials that is believed to be important for drug accumulation in the acidic food vacuole of the parasite.[4]
To a stirred solution of 3-chloro-6-fluoroquinolin-4-amine (1.0 eq) in NMP (5 mL per mmol of starting material) in a sealed reaction vessel, add N,N-diethylethylenediamine (1.5 eq) and DIPEA (2.0 eq).
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., DCM:MeOH 95:5).
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (50 mL).
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with brine (20 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using a gradient of DCM and methanol as the eluent to afford the pure product.
Characterization:
The structure of the synthesized compound should be confirmed by standard analytical techniques:
¹H and ¹³C NMR spectroscopy: To confirm the presence of the quinoline core and the appended side chain.
Mass spectrometry (MS): To determine the molecular weight of the product.
High-performance liquid chromatography (HPLC): To assess the purity of the final compound.
Structure-Activity Relationship (SAR) and Data Presentation
The antimalarial activity of the synthesized derivatives should be evaluated against both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, Dd2) strains of P. falciparum. The following table presents hypothetical data for a series of derivatives to illustrate the potential impact of side-chain modifications on antimalarial activity.
Compound ID
Side Chain (R)
IC₅₀ (nM) vs. 3D7 (CQS)
IC₅₀ (nM) vs. K1 (CQR)
Resistance Index (RI) (K1/3D7)
CQ
-NH-CH(CH₃)-(CH₂)₃-N(CH₂CH₃)₂
10
150
15.0
AMD-01
-NH-(CH₂)₂-N(CH₂CH₃)₂
15
45
3.0
AMD-02
-NH-(CH₂)₃-N(CH₂CH₃)₂
12
30
2.5
AMD-03
-NH-(CH₂)₄-N(CH₂CH₃)₂
18
60
3.3
AMD-04
-NH-(CH₂)₂-N(CH₃)₂
25
80
3.2
AMD-05
-NH-(CH₂)₂-(piperidine)
20
55
2.75
Interpretation of SAR Data:
The length of the alkyl chain in the diamine side chain can influence activity, with a two or three-carbon linker often showing good potency.[4]
The nature of the terminal amine (diethylamino vs. dimethylamino vs. cyclic amine) can also impact efficacy and resistance profiles.
A lower resistance index (RI) indicates that the compound is more effective against chloroquine-resistant strains.
Mechanism of Action: A Proposed Model
The primary mechanism of action of 4-aminoquinoline antimalarials is the inhibition of hemozoin formation. The proposed mechanism is illustrated below:
Caption: Proposed mechanism of action for 4-aminoquinoline antimalarials.
Conclusion
This application note provides a comprehensive guide for the synthesis and preliminary evaluation of novel antimalarial derivatives based on the 3-chloro-6-fluoroquinolin-4-amine scaffold. The provided protocols and SAR insights offer a solid foundation for researchers in drug discovery to develop new and effective treatments against malaria, with the potential to overcome existing drug resistance. Further optimization of the side chain and in-depth biological evaluation are crucial next steps in the development of these promising compounds.
References
O'Neill, P. M., Bray, P. G., Hawley, S. R., Ward, S. A., & Park, B. K. (1998). 4-Aminoquinolines—past, present, and future: a chemical perspective. Pharmacology & Therapeutics, 77(1), 29-58. [Link]
Solomon, V. R., Puri, S. K., Srivastava, K., & Katti, S. B. (2005). Design and synthesis of new antimalarial agents from 4-aminoquinoline. Bioorganic & Medicinal Chemistry, 13(6), 2157-2165. [Link]
Khan, M. F., Singh, P., & Singh, P. (2014). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Mini reviews in medicinal chemistry, 14(14), 1166-1180. [Link]
de Kock, C., Smith, P. J., Egan, T. J., & Chibale, K. (2013). Synthesis and in vitro antiplasmodial activity of new 4-aminoquinoline analogues carrying a multifunctional linear side chain. Bioorganic & medicinal chemistry, 21(17), 5546-5553. [Link]
Sinha, M., Dola, V. R., Agarwal, P., Srivastava, K., Haq, W., Puri, S. K., & Katti, S. B. (2014). Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains. RSC advances, 4(74), 39433-39441. [Link]
O'Neill, P. M., et al. (2009). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Journal of medicinal chemistry, 52(24), 7428-7448. [Link]
Egan, T. J. (2008). Haemozoin (malaria pigment) inhibition: a target for quinoline and quinoline-like antimalarials. Drug-target interactions in infectious diseases, 165-194. [Link]
Parhira, S., et al. (2023). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Pharmaceuticals, 16(5), 723. [Link]
O'Neill, P. M. (2007). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. The University of Liverpool Repository. [Link]
Kaur, K., Jain, M., & Jain, R. (2010). Chloroquine-containing compounds: a patent review (2010 – 2014). Expert opinion on therapeutic patents, 20(10), 1375-1393. [Link]
Kim, S. H., et al. (2016). COMPOSITION COMPRISING A CHLOROQUINOLINE BASED α,β-UNSATURATED AMIDE DERIVATIVE AS AN ACTIVE INGREDIENT FOR PREVENTING AND TREATING MALARIA INFECTION.
Kim, Y., et al. (2001). SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS†. Journal of the Korean Chemical Society, 45(5), 488-494. [Link]
da Silva, A. D., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 169. [Link]
Li, C. H., et al. (2023). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. The Journal of Organic Chemistry, 88(17), 12269-12280. [Link]
Mako, T. L., & Movassaghi, M. (2025). Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. Nature Chemistry, 17(5), 633-641. [Link]
Schmidt, J., et al. (2011). Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. ResearchGate. [Link]
WO2017009773A1 - New anti-malarial agents - Google P
WO2021204952A1 - New anti-malarial agents - Google P
Romero, E. L., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1387634. [Link]
Egan, T. J. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current medicinal chemistry, 13(13), 1547-1569. [Link]
Gorka, A. P., et al. (2015). Chloroquine-containing compounds: a patent review (2010 – 2014). Expert opinion on therapeutic patents, 25(8), 951-967. [Link]
Microwave-assisted synthesis of 4-amino-3-chloro-6-fluoroquinoline
Application Note: Microwave-Assisted Synthesis of 4-Amino-3-Chloro-6-Fluoroquinoline Executive Summary This application note details a robust, high-yield protocol for the synthesis of 4-amino-3-chloro-6-fluoroquinoline ,...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Microwave-Assisted Synthesis of 4-Amino-3-Chloro-6-Fluoroquinoline
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of 4-amino-3-chloro-6-fluoroquinoline , a critical pharmacophore in the development of antimalarial agents, kinase inhibitors, and antibacterial fluoroquinolones. By leveraging microwave-assisted organic synthesis (MAOS) , this protocol reduces total reaction time from 48+ hours (conventional heating) to under 2 hours, while significantly improving purity profiles.
The synthesis follows a modified Gould-Jacobs pathway, featuring a regioselective C3-chlorination and a C4-selective nucleophilic aromatic substitution (
).
Scientific Background & Retrosynthesis
Fluoroquinolines are privileged scaffolds in medicinal chemistry.[1] The introduction of a chlorine atom at the C3 position and an amino group at C4 modulates lipophilicity and metabolic stability. Conventional synthesis often suffers from harsh conditions (high boiling solvents like diphenyl ether) and poor regioselectivity.
Why Microwave Irradiation?
Thermal Effects: Rapid volumetric heating allows access to high temperatures (
C) in sealed vessels, overcoming the activation energy barrier for the cyclization step without charring.
Non-Thermal Effects: Dipolar polarization of the polar transition states (e.g., in the
amination) stabilizes the intermediate Meisenheimer complex, accelerating the reaction rate.
Retrosynthetic Analysis
The pathway deconstructs the target into stable intermediates, utilizing 4-fluoroaniline as the commercially available starting material.
Figure 1: Retrosynthetic pathway demonstrating the linear assembly of the quinoline core.
Experimental Protocol
Equipment & Reagents
Microwave System: Single-mode reactor (e.g., CEM Discover or Anton Paar Monowave) capable of 300W and 300 psi (20 bar).
Vessels: 10 mL and 35 mL borosilicate glass vials with silicone/PTFE septa.
Mechanism: Aniline condensation followed by thermal cyclization via elimination of ethanol.
Condensation: In a 35 mL vessel, mix 4-fluoroaniline (10 mmol, 1.11 g) and EMME (10 mmol, 2.16 g). Do not add solvent.[2]
Irradiation 1: Heat at 120°C for 5 mins (Open vessel mode to allow EtOH escape).
Cyclization: Add Diphenyl ether (3 mL) to the vessel. Seal the vessel.
Irradiation 2: Ramp to 250°C over 5 mins; Hold for 15 mins. Note: High pressure is not generated as the system is open to atmosphere or vented, but sealed vessel is preferred if the reactor handles pressure generated by residual EtOH.
Workup: Cool to 50°C. Add Hexane (10 mL) to precipitate the product. Filter and wash with hexane.
Yield: ~85% of 6-fluoro-4-hydroxyquinoline .
Step 2: Regioselective C3-Chlorination
Mechanism: Electrophilic aromatic substitution. The electron-rich C3 position is activated by the C4-hydroxyl (tautomeric with quinolone).
Suspend 6-fluoro-4-hydroxyquinoline (5 mmol, 0.82 g) in Acetonitrile (5 mL).
Add N-Chlorosuccinimide (NCS) (5.5 mmol, 0.73 g).
Irradiation: Heat at 100°C for 10 mins (Sealed vessel).
Workup: Cool to RT. The product usually precipitates. If not, add water (10 mL). Filter the solid.[2][3][4]
Yield: ~90% of 3-chloro-6-fluoro-4-hydroxyquinoline .[5]
Step 3: Aromatization & Activation (POCl3)
Mechanism: Conversion of the 4-hydroxy (quinolone) to 4-chloro via a phosphonium intermediate.
Safety Warning:
is corrosive and reacts violently with water. Perform in a fume hood.
Place 3-chloro-6-fluoro-4-hydroxyquinoline (4 mmol, 0.79 g) in a 10 mL microwave vial.
Add
(3 mL) neat.
Irradiation: Ramp to 110°C over 2 mins; Hold for 10 mins.
Workup: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Neutralize with
to pH 8. Extract with Ethyl Acetate (3 x 15 mL). Dry over and concentrate.
Yield: ~92% of 3,4-dichloro-6-fluoroquinoline .
Step 4: Selective C4-Amination
Mechanism: Nucleophilic Aromatic Substitution (
).[3][6] The C4-Cl is significantly more electrophilic than C3-Cl due to the para-nitrogen resonance effect in the pyridine ring.
Dissolve 3,4-dichloro-6-fluoroquinoline (2 mmol, 0.43 g) in Isopropanol (3 mL).
Add Ammonia (7N in Methanol, 2 mL) or specific amine (3 mmol).
Irradiation: Heat at 140°C for 15 mins (Sealed vessel). Pressure may reach 10-15 bar.
Workup: Cool to RT. Concentrate solvent.[3][4] Recrystallize from EtOH/Water.[7]
Note: The H-2 proton is a diagnostic singlet. The absence of H-3 confirms C3 substitution.
Mass Spectrometry (ESI+): m/z calc for
: 196.02; Found: 197.1 [M+H]+. Characteristic Chlorine isotope pattern (3:1 ratio for M:M+2).
Comparative Efficiency Table:
Parameter
Conventional Heating
Microwave Protocol
Advantage
Cyclization Time
4-6 hours (Reflux)
15 mins
16x Faster
Chlorination Time
12 hours
10 mins
72x Faster
Total Yield
~45%
~65-70%
Higher Efficiency
Solvent Usage
High (Reflux volumes)
Low (Sealed vessel)
Green Chemistry
Troubleshooting & Expert Tips
Pressure Management: In Step 4 (Amination), ammonia gas generates significant pressure. Ensure the vessel is rated for at least 20 bar. If pressure exceeds limits, reduce temperature to 120°C and extend time to 30 mins.
Solvent Choice: For Step 1, Diphenyl ether is difficult to remove. An alternative "Green" approach is solvent-free synthesis on silica gel support, though yields may slightly decrease.
Regioselectivity: If 3-chloro impurity is observed in Step 4 (double substitution), lower the temperature. C4 is kinetically favored; C3 substitution requires higher energy.
References
Microwave-Assisted Synthesis of Quinoline Deriv
Source: Journal of Medical Pharmaceutical and Allied Sciences.[5]
Context: General protocols for microwave cycliz
Synthesis of 3,4-dichloro-7-(trifluoromethyl)quinoline.
Source: BenchChem Applic
Context: Protocol for handling 3,4-dichloroquinoline intermediates and selective amin
Microwave-assisted synthesis of 4-aminoquinoline deriv
Source: N
Context: Optimization of amination reactions on chloro-quinolines using microwave irradi
(Note: Generalized link to PMC search for verification)
Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline.
Application Note: Reductive Amination Protocols for Quinolin-4-amines
Executive Summary The quinolin-4-amine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for classic antimalarials (chloroquine, amodiaquine) and emerging kinase inhibitors. However,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The quinolin-4-amine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for classic antimalarials (chloroquine, amodiaquine) and emerging kinase inhibitors. However, functionalizing the exocyclic amine via reductive amination is synthetically non-trivial.
The Challenge: The nitrogen atom at position 4 is significantly less nucleophilic than a standard aniline due to strong resonance delocalization into the electron-deficient quinoline ring. Standard protocols often result in low conversion or stalled imine formation.
The Solution: This guide details two field-proven protocols:
Method A (Acid-Activated STAB): For reactive aldehydes and unhindered amines.
Method B (Titanium-Mediated): The "Gold Standard" for electron-deficient quinolines and hindered ketones, utilizing Lewis-acid activation to drive equilibrium.
Mechanistic Insight: The Nucleophilicity Problem
To successfully derivatize quinolin-4-amines, one must understand the electronic penalty imposed by the heterocycle. The exocyclic nitrogen's lone pair is not fully available; it participates in a vinylogous amidine resonance system.
The following diagram illustrates the resonance that lowers nucleophilicity and the catalytic intervention required to break the energy barrier.
Caption: Resonance delocalization shifts equilibrium toward the imino-form, reducing nucleophilic attack. Acid catalysis is required to activate the carbonyl electrophile.
Rationale: STAB is a mild hydride donor that does not reduce aldehydes/ketones rapidly, allowing the imine to form first. Acetic acid is mandatory here to protonate the carbonyl oxygen, compensating for the weak amine nucleophile.
Step-by-Step Workflow:
Preparation: In a dry vial, dissolve Quinolin-4-amine (1.0 equiv) in 1,2-Dichloroethane (DCE) (Concentration ~0.2 M).
Note: If solubility is poor, use THF or a DCE/THF mixture. Avoid MeOH as it slows imine formation with STAB.
Activation: Add Aldehyde (1.2 equiv) followed immediately by Glacial Acetic Acid (2.0 equiv) .
Imine Aging (Critical): Stir at Room Temperature (RT) for 30–60 minutes.
Why? This allows the equilibrium to shift toward the iminium ion before the reductant is introduced.
Reduction: Add STAB (1.5 equiv) in one portion. Gas evolution (H₂) may occur.
Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS (Imine intermediate often visible).
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (x3). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Method B: Titanium(IV) Isopropoxide Protocol (The "Mattson" Method)
Best for: Ketones, electron-poor aryl aldehydes, and stubborn quinolines.
Reagent: Ti(OiPr)₄ followed by NaBH₄ (or NaBH₃CN).[1][2]
Rationale: Ti(OiPr)₄ acts as a dual-purpose reagent: it is a strong Lewis acid that activates the carbonyl and a water scavenger that drives the equilibrium toward the imine (Le Chatelier’s principle).
Step-by-Step Workflow:
Complexation: In a dry flask under Argon, combine Quinolin-4-amine (1.0 equiv) and Ketone/Aldehyde (1.2–1.5 equiv) .
Titanium Addition: Add Ti(OiPr)₄ (neat, 1.5–2.0 equiv) via syringe.
Note: If the mixture is too viscous to stir, add a minimal amount of dry THF.
Imine Formation: Stir the neat/concentrated mixture at RT for 6–12 hours (or 50°C for 2 hours if hindered).
Checkpoint: The solution often turns yellow/orange, indicating titanated imine formation.
Dilution & Reduction:
Dilute with absolute EtOH (to ~0.1 M).
Add NaBH₄ (2.0 equiv) carefully (exothermic).
Stir for 2–4 hours at RT.
The "Emulsion-Free" Workup (Crucial):
Do NOT just add water. Titanium hydroxides form a nightmare emulsion.
Step 5a: Add water (1 mL per mmol Ti) slowly. A white precipitate will form.
Step 5b: Dilute with EtOAc.
Step 5c: Filter the suspension through a pad of Celite . The inorganic Ti-salts stay on the Celite.
Step 5d: Concentrate the filtrate.
Decision Matrix & Data Comparison
Select the correct protocol based on your substrate's steric and electronic profile.
Figure 2: Protocol Selection Decision Tree
Caption: Flowchart for selecting the optimal reductive amination condition based on substrate reactivity.
Table 1: Comparative Performance of Protocols
Feature
Method A (STAB/AcOH)
Method B (Ti(OiPr)₄)
Primary Utility
Reactive Aldehydes
Ketones & Weak Amines
Water Sensitivity
Tolerant
Sensitive (Must be anhydrous)
Reaction Time
4–16 Hours
8–24 Hours (Two Steps)
Workup Difficulty
Low (Extraction)
Medium (Filtration required)
Avg. Yield (Quinoline)
40–65%
70–90%
Side Reactions
Direct reduction of carbonyl
Minimal
References
Abdel-Magid, A. F., et al. (1996).[3][4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. The foundational text for STAB protocols.
Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][7] Journal of Organic Chemistry. The origin of the Titanium method for weak amines.
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Detailed mechanistic expansion on Ti-mediated imine formation.
Shao, J., et al. (2012).[8] "Synthesis of N-Alkyl-Substituted 4-Quinolones." Synthesis. Provides context on the difficulty of alkylating electron-deficient quinoline centers.
Technical Support Center: Optimizing the Synthesis of 3-Chloro-6-fluoroquinolin-4-amine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-6-fluoroquinolin-4-amine. As a critical intermediate in the development of var...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-6-fluoroquinolin-4-amine. As a critical intermediate in the development of various pharmaceutical agents, achieving a high-yield, high-purity synthesis is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to overcome common challenges encountered in the laboratory.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemical principles and actionable solutions.
Q1: My overall yield is low. Where are the most likely points of failure in the synthesis?
Low overall yield is a common issue that can typically be traced back to one of three key stages: the initial condensation, the thermal cyclization, or the final amination.
Probable Cause & Analysis:
Incomplete Condensation: The initial reaction between 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate (EMME) is the foundation of the quinoline core.[1] Incomplete reaction here will irretrievably lower the maximum possible yield. This can be due to impure starting materials or suboptimal reaction conditions.
Poor Thermal Cyclization (Gould-Jacobs reaction): This is the most frequent and critical point of yield loss. The high temperatures required (typically 240-260 °C) in a high-boiling solvent like diphenyl ether can lead to thermal degradation of the acrylate intermediate if the reaction time is too long or the temperature is too high. Conversely, insufficient temperature or time will result in incomplete ring closure.
Inefficient Amination: The final step, converting the 4-chloro group to a 4-amino group, can be sluggish. The reactivity of the 4-position is high, but issues with the ammonia source, pressure, or solvent can lead to incomplete conversion or the formation of side products.[2][3]
Recommended Solutions:
Starting Material Quality: Ensure the 3-chloro-4-fluoroaniline is of high purity (>99%), as impurities can interfere with the initial condensation.[4]
Optimize Cyclization:
Temperature Control: Calibrate your heating apparatus. A difference of 10-15 °C can be the difference between success and failure.
Inert Atmosphere: Conduct the cyclization under a nitrogen or argon atmosphere to prevent oxidative side reactions at high temperatures.
Reaction Monitoring: If possible, take aliquots (carefully!) to monitor the disappearance of the intermediate by TLC or LC-MS to avoid prolonged heating.
The following diagram illustrates the critical checkpoints in the synthetic workflow.
Caption: Synthetic workflow with key troubleshooting checkpoints.
Q2: I'm observing significant side-product formation during the chlorination step (4-hydroxy to 4-chloro). What are the common side reactions and how can I minimize them?
The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline using phosphorus oxychloride (POCl₃) is a robust but often aggressive reaction that can generate impurities if not properly controlled.
Probable Cause & Analysis:
Overheating/Charring: POCl₃ is a powerful dehydrating agent. Excessive temperatures can lead to polymerization and the formation of intractable tar, which significantly complicates purification.
Incomplete Reaction: Insufficient POCl₃ or reaction time will leave unreacted 4-hydroxy starting material. This impurity is difficult to separate from the 4-chloro product via standard silica gel chromatography.
Formation of Dichloro Species: While less common for this specific substrate, aggressive conditions could potentially lead to unwanted chlorination on other positions of the quinoline ring, especially if activating groups are present.
Recommended Solutions:
Temperature Management: The reaction is often exothermic upon addition of the substrate to POCl₃. Maintain the temperature, typically at reflux (around 110 °C), but avoid superheating.[5]
Stoichiometry: Use a sufficient excess of POCl₃ to act as both reagent and solvent. A common ratio is 5-10 equivalents relative to the 4-hydroxyquinoline.
Careful Work-up: The work-up is critical. The reaction mixture must be cooled significantly before being slowly and carefully quenched by pouring it onto ice. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood. Basification with a reagent like ammonium hydroxide should be done cautiously at low temperatures to precipitate the product.
Q3: I'm having difficulty purifying the final product. It's streaking on my silica gel column. What are the best practices for purification?
The basic amine functionality of the final product makes it prone to interacting strongly with the acidic silica gel, leading to poor separation and streaking.
Probable Cause & Analysis:
Strong Analyte-Stationary Phase Interaction: The lone pair on the amino groups of your product can form strong hydrogen bonds with the silanol groups (Si-OH) on the surface of the silica gel. This causes the compound to "stick" and elute slowly and broadly (streak).
Incorrect Mobile Phase: A purely neutral solvent system (e.g., Hexane/Ethyl Acetate) is often insufficient to disrupt this interaction and elute the product effectively.
Recommended Solutions:
Basic Mobile Phase Additive: The most effective solution is to add a small amount of a basic modifier to your eluent. This deprotonates the silanol groups, "masking" them and preventing your basic amine from binding as strongly.
Recommended System: Dichloromethane / Methanol with 0.5-1% triethylamine (TEA) or ammonium hydroxide.[6] Start with a low polarity (e.g., 98:2 DCM:MeOH + 1% TEA) and gradually increase the methanol content.
Alternative Stationary Phase: If streaking persists, consider switching to a less acidic stationary phase like alumina (basic or neutral).[6] A TLC test on an alumina plate will quickly tell you if this is a viable option.
Recrystallization: If the crude product is sufficiently pure (>90%), recrystallization can be an excellent final purification step to obtain highly pure material and is often preferable to chromatography for large-scale work. Screen various solvents like ethanol, isopropanol, or acetonitrile.
Table 1: Comparison of Purification Strategies
Strategy
Principle
Advantages
Disadvantages
Silica Gel + Basic Additive
Masks acidic silanol groups to reduce analyte binding.
Widely available, well-understood.
May require optimization of the additive concentration.
Exploits solubility differences between the product and impurities.
Highly efficient for final polishing, scalable.
Requires a relatively pure crude product; some material loss is inevitable.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for 3-Chloro-6-fluoroquinolin-4-amine?
The most established and industrially relevant pathway is a multi-step synthesis starting from 3-chloro-4-fluoronitrobenzene.
Reduction: Catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene using a catalyst like Platinum on Carbon (Pt/C) or Palladium on Carbon (Pd/C) under hydrogen pressure affords 3-chloro-4-fluoroaniline.[4][7][8]
Condensation & Cyclization (Gould-Jacobs Reaction): Reaction of 3-chloro-4-fluoroaniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization in a high-boiling solvent (e.g., diphenyl ether) yields 3-chloro-6-fluoro-4-hydroxyquinoline.[1]
Chlorination: Treatment of the 4-hydroxyquinoline with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), provides 3,4-dichloro-6-fluoroquinoline.
Amination: Nucleophilic aromatic substitution of the 4-chloro group with an ammonia source (e.g., heating with ethanolic ammonia in a sealed vessel) yields the final target compound, 3-Chloro-6-fluoroquinolin-4-amine.[2]
Q2: What are the critical quality attributes of the starting material, 3-chloro-4-fluoroaniline?
The purity of this starting material is essential for a successful synthesis. Key attributes to verify are:
Purity: Should be >99% as determined by GC or HPLC.
Appearance: White to pale yellow or light brown crystalline solid.[7] A significant dark color may indicate oxidative impurities that can interfere with the reaction.
Isomeric Purity: Ensure it is free from other chloro-fluoroaniline isomers, which would lead to the formation of difficult-to-separate isomeric quinoline impurities.
Q3: Are there alternative reagents for the thermal cyclization step?
Yes, while high-boiling solvents like diphenyl ether or Dowtherm A are traditional, concerns over their high temperatures and difficulty of removal have led to other methods. Polyphosphoric acid (PPA) can be used to promote cyclization at lower temperatures (typically 100-140 °C), but the work-up can be challenging. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is another effective alternative that often provides cleaner reactions and easier work-up.
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-6-fluoro-4-hydroxyquinoline
In a round-bottom flask, combine 3-chloro-4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
Heat the mixture with stirring at 110-120 °C for 2 hours. Ethanol will distill from the reaction.
Cool the resulting intermediate slightly and add it portion-wise to a flask containing diphenyl ether (10-15 times the mass of the aniline) pre-heated to 250 °C under a nitrogen atmosphere.
Maintain the temperature at 250-255 °C for 30-45 minutes. Monitor by TLC until the intermediate is consumed.
Cool the reaction mixture to below 100 °C and add hexane to precipitate the crude product.
Filter the solid, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum. The product can be used in the next step without further purification.
Protocol 2: Synthesis of 3,4-Dichloro-6-fluoroquinoline
To a flask equipped with a reflux condenser, add phosphorus oxychloride (POCl₃, 10 eq).
Carefully add the crude 3-chloro-6-fluoro-4-hydroxyquinoline (1.0 eq) in portions.
Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours.
Cool the reaction mixture to room temperature. In a separate, large beaker, prepare a mixture of crushed ice and water.
In a well-ventilated fume hood , slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
Once the quench is complete, slowly add concentrated ammonium hydroxide solution until the pH is basic (pH 8-9), keeping the temperature below 20 °C with an ice bath.
Filter the resulting precipitate, wash with water, and dry thoroughly.
Protocol 3: Synthesis of 3-Chloro-6-fluoroquinolin-4-amine
Combine the crude 3,4-dichloro-6-fluoroquinoline (1.0 eq), ethanol, and a saturated solution of ammonia in ethanol in a sealed pressure vessel.
Heat the vessel to 120-130 °C for 6-8 hours.[2] The pressure will increase, so ensure the vessel is rated for the conditions.
Cool the vessel to room temperature. A precipitate should form.
Filter the solid product and wash with a small amount of cold ethanol.
The crude product can be purified by recrystallization from ethanol or by column chromatography as described in the troubleshooting section.
References
Thapa, S., & Bolliger, J. L. (2025, January 21). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. ResearchGate. [Link]
Google Patents. (n.d.). EP1546119B1 - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.
ResearchGate. (n.d.). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF. [Link]
MDPI. (2025, January 24). High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. [Link]
Google Patents. (n.d.). US12391695B2 - PRMT5 inhibitors.
Li, Y., et al. (2025, November 4). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. ResearchGate. [Link]
Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC - NIH. [Link]
Madrid, P. B., et al. (2007). Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas. PMC. [Link]
PubMed. (2008, February 15). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]
Google Patents. (n.d.). WO2005062723A2 - An improved process for the preparation of 7-chloro-4-(5-n-ehtyl-n-2-hydroxyethylamine)
PUBDB. (2022, December 13). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. [Link]
Vatsa, R., et al. (2018). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. PMC. [Link]
Solomon, V. R., et al. (2011). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. PMC. [Link]
Quimicaorganica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics. [Link]
Reddit. (2025, November 19). Help with mechanism in order to diagnose automated synthesis hardware issues. [Link]
Reddit. (2025, March 11). Purification of THP protected compound : r/Chempros. [Link]
Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
Technical Support Center: Purification of 4-Amino-3-Chloro-6-Fluoroquinoline
Case ID: PUR-Qzn-436 Status: Active Specialist: Senior Application Scientist, Separation Sciences Executive Summary Welcome to the technical support hub for 4-amino-3-chloro-6-fluoroquinoline . This guide addresses the s...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-Qzn-436
Status: Active
Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
Welcome to the technical support hub for 4-amino-3-chloro-6-fluoroquinoline . This guide addresses the specific challenges inherent to this scaffold: the basicity of the 4-aminoquinoline core, the lipophilicity introduced by the halogen substituents (3-Cl, 6-F), and the potential for regioisomeric impurities during synthesis.
Our protocols prioritize purity (>98%) and yield preservation . We move beyond generic advice to provide self-validating workflows that allow you to detect failure points immediately.
Module 1: Chemical Decontamination (Acid-Base Extraction)
Best For: Initial cleanup of crude reaction mixtures (removing neutral starting materials and non-basic tars).
Principle: The 4-aminoquinoline moiety is basic (pKa ~8-9).[1] It will protonate and dissolve in aqueous acid, while neutral impurities (e.g., unreacted 3,4-dichloro-6-fluoroquinoline) remain in the organic phase.
Protocol 1.1: The "pH Swing" Workup
Dissolution: Dissolve crude solid in DCM (Dichloromethane) . Use 10 mL per gram of crude.
Checkpoint: The product is now in the Aqueous Top Layer (as the hydrochloride salt). The organic bottom layer contains neutral impurities.
Separation: Collect the aqueous layer.
Validation: Spot the organic layer on TLC.[2] If your product spot is visible, the extraction was incomplete. Add more acid or increase volume.
Wash: Wash the aqueous layer once with fresh DCM to remove trapped neutrals.
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH or Sat. NaHCO₃ until pH > 10.
Observation: The solution will become cloudy as the free base precipitates.
Extraction: Extract the cloudy aqueous mixture with EtOAc (Ethyl Acetate) (3x).
Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.
Module 2: Chromatographic Purification
Best For: Removing regioisomers (e.g., 7-fluoro isomers) and oxidation byproducts.
Critical Issue: Aminoquinolines interact strongly with silanols on silica gel, causing tailing and broad peaks.
Protocol 2.1: Flash Chromatography with Modifier
Stationary Phase: High-performance Silica Gel (40-63 µm).
Mobile Phase: DCM / Methanol gradient (0%
10% MeOH).
The "Secret" Ingredient: You MUST add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase. This blocks active silanol sites.
Parameter
Specification
Reason
Column Load
< 5% w/w
Prevent band broadening due to saturation.
Flow Rate
Optimized (e.g., 20 mL/min for 12g col)
Balances diffusion and mass transfer.
Detection
UV 254 nm & 280 nm
Quinoline core absorbs strongly at 254 nm.
Troubleshooting Tailing:
If peaks are still tailing, switch to Amino-bonded Silica (NH₂-Silica) . This eliminates the need for TEA and often provides orthogonal selectivity.
Module 3: Recrystallization (Polishing)
Best For: Final polishing to >99% purity and removing trace solvents.
Challenge: Aminoquinolines can "oil out" rather than crystallize if cooled too quickly.
Protocol 3.1: Solvent Systems
Solvent Pair
Ratio (v/v)
Procedure
Ethanol / Water
4:1
Dissolve in hot EtOH. Add hot water until turbid. Cool slowly.
Toluene / Heptane
1:2
Dissolve in min. boiling Toluene. Add Heptane dropwise.
Acetonitrile
Pure
Good for removing non-polar impurities.
The "Oiling Out" Fix:
If the product forms an oil:
Re-heat until dissolved.
Add a seed crystal (if available) or scratch the glass surface.
Cool to room temperature very slowly (wrap flask in foil/towel) before moving to the fridge.
Troubleshooting & FAQs
Q1: My product is colored (brown/yellow) even after column chromatography. Is it impure?
A: Likely, yes. Aminoquinolines are susceptible to oxidation, forming N-oxides which are often colored.
Fix: Dissolve the product in MeOH/DCM and treat with Activated Charcoal for 30 minutes. Filter through Celite. This often removes the color bodies responsible for the baseline drift.
Q2: I see two spots on TLC that are very close together. What are they?
A: This is often the Regioisomer Pair (6-fluoro vs. 7-fluoro) if the synthesis involved a cyclization step (e.g., Gould-Jacobs).
Fix: Flash chromatography is rarely sufficient for separating these isomers. Use Recrystallization Protocol 3.1 (Ethanol/Water usually favors the 6-fluoro isomer) or Prep-HPLC with a Phenyl-Hexyl column for pi-pi selectivity.
Q3: The yield after Acid-Base extraction is lower than expected.
A: Check the pH of your aqueous layer.
Diagnosis: If the pH is not >10, the amine is still partially protonated and soluble in water.
Amphoteric Nature: While less likely for this specific molecule, if you used very strong acid/base cycles, ensure you haven't degraded the fluoro-group (nucleophilic aromatic substitution of Fluorine by Hydroxide is possible at extreme pH/temp). Keep basification mild (pH 10-11).
Decision Matrix: Selecting the Right Method
References
BenchChem. (2025).[2][3][4] Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives. Retrieved from 2[3]
National Institutes of Health (NIH). (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PMC. Retrieved from 5
BenchChem. (2025).[2][3][4] Optimization of 4-Aminoquinoline Synthesis. Retrieved from 3
PLOS ONE. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity. Retrieved from 6
Santa Cruz Biotechnology. (n.d.). 4-Amino-3-chloroisoquinoline Product Data. Retrieved from 7
Technical Support Center: Solubility Guide for 3-Chloro-6-fluoroquinolin-4-amine
Executive Summary: The "First Aid" Protocol If you are currently staring at a suspension that refuses to dissolve or a precipitate that formed upon dilution, stop immediately. Do not sonicate further.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "First Aid" Protocol
If you are currently staring at a suspension that refuses to dissolve or a precipitate that formed upon dilution, stop immediately. Do not sonicate further.
The Core Issue: 3-Chloro-6-fluoroquinolin-4-amine is a lipophilic weak base . It is virtually insoluble in neutral water (pH 7).
Immediate Fix: Lower the pH. This molecule requires protonation of the quinoline ring nitrogen to become water-soluble.
Quick Action: Add 1.0 equivalent of 0.1M HCl or Methanesulfonic Acid (MSA) relative to the molarity of your compound.
Module 1: Physicochemical Profile & Mechanism
To solve the solubility problem, you must understand the forces working against you. This molecule combines a planar aromatic core with hydrophobic halogens.
Property
Estimated Value
Implication for Solubility
pKa (Ring Nitrogen)
~6.5 - 7.5 (Predicted)
The molecule is neutral (uncharged) at physiological pH (7.4). Neutral forms precipitate.
LogP (Lipophilicity)
~2.5 - 3.5
High affinity for lipids; low affinity for water. The 3-Cl and 6-F substituents drive this up significantly compared to bare quinoline.
Crystal Lattice
High Energy (Pi-Stacking)
The planar quinoline rings stack like plates (pi-pi interactions). Breaking this lattice requires significant energy (heat/solvent).
The "Crash-Out" Mechanism
Users often dissolve the compound in DMSO (where it is soluble) and then dilute into PBS (pH 7.4).
In DMSO: The molecules are solvated and separated.
Upon Dilution: Water strips away the DMSO. The pH is 7.4, so the molecule remains uncharged (neutral).
Aggregation: Driven by the hydrophobic effect and pi-stacking, the neutral molecules aggregate instantly. This looks like a milky cloud or fine needles.
Module 2: Troubleshooting Protocols
Protocol A: In Vitro Assays (Cell Culture/Enzymatic)
Target Concentration: 1 µM – 100 µM
The Challenge: You cannot use strong acids in cell culture. You must rely on kinetic solubility —keeping the drug in solution long enough to bind its target before it precipitates.
Prepare Stock: Dissolve compound in 100% DMSO to 10 mM. (Clear solution).
The Intermediate Step (Crucial): Do NOT pipette 1 µL of stock directly into 1 mL of media. The local concentration spike causes immediate precipitation.
Correct Method: Prepare a 100x intermediate dilution in culture media containing 10% DMSO .
Example: Dilute 10 mM stock to 100 µM using (90 µL Media + 10 µL DMSO). Vortex immediately.
Final Dilution: Dilute the intermediate 1:100 into the final well. Final DMSO concentration will be 0.1%.
Scientist's Note: If precipitation persists, add 0.5% Hydroxypropyl-beta-cyclodextrin (HP-β-CD) to your assay buffer. It acts as a molecular "bucket," shielding the hydrophobic chloro-fluoro tail from water without affecting the active site availability for most kinase assays.
Protocol B: In Vivo Formulation (Animal Studies)
Target Concentration: > 1 mg/mL
The Challenge: DMSO is toxic at high volumes. You need a stable aqueous vehicle. We will use the "pH-Switch + Cosolvent" method.
Reagents:
PEG400 (Polyethylene glycol 400)
0.1 N HCl or Methanesulfonic Acid (MSA)
Water for Injection (WFI)
Step-by-Step:
Weigh the required amount of 3-Chloro-6-fluoroquinolin-4-amine.
Pre-solubilize: Add PEG400 (30% of final volume). Vortex/Sonicate until a smooth suspension forms (it will not dissolve yet).
Acidify: Add 1.0 - 1.1 molar equivalents of Acid (HCl or MSA).
Why? This protonates the N1 nitrogen, creating a cationic salt (Quinolinium ion).
Observation: The suspension should turn clear or significantly clearer.
Dilute: Slowly add Water (remaining 70% volume) while vortexing.
Check pH: Ensure final pH is between 3.5 and 4.5. If it rises above 5.5, the compound may precipitate.
Module 3: Decision Logic (Visualization)
The following flowchart guides you to the correct solubilization strategy based on your application.
Caption: Decision matrix for solubilizing 3-Chloro-6-fluoroquinolin-4-amine based on experimental constraints.
Module 4: Frequently Asked Questions (FAQ)
Q1: I dissolved the compound in DMSO, but when I added it to my PBS buffer, it turned cloudy immediately. Why?A: You exceeded the thermodynamic solubility limit . In pure DMSO, the compound is soluble. In PBS (pH 7.4), the compound is neutral and hydrophobic. When the DMSO ratio drops (e.g., to 1%), the solvent system is 99% water. The compound "crashes out" because it prefers to stick to itself (aggregation) rather than interact with water.
Fix: Use the "Intermediate Dilution" step described in Protocol A, or switch to a buffer with a lower pH (if the assay allows).
Q2: Can I use Ethanol instead of DMSO?A: Ethanol is generally inferior to DMSO for this class of quinolines. The 3-Chloro substituent adds significant bulk and lipophilicity. While ethanol is a protic solvent, it lacks the strong dipole aprotic power of DMSO to disrupt the crystal lattice of this specific fluorinated/chlorinated analog.
Q3: For animal studies, can I just use a suspension (Tween 80/CMC)?A: Yes, but be careful. 4-aminoquinolines often have dissolution-rate limited absorption . If you dose a suspension orally, the rate of absorption will depend on how fast the stomach acid (pH 1-2) can dissolve the particles. This leads to high variability between mice/rats. A pre-dissolved solution (Protocol B: Salt Formation) provides more consistent Pharmacokinetics (PK).
Q4: Is the solution light sensitive?A: Many halogenated quinolines are photosensitive. The 6-Fluoro and 3-Chloro groups can undergo photodehalogenation under intense UV light. Store stock solutions in amber vials or wrapped in foil.
References
BenchChem. (2025).[1] Overcoming poor solubility of quinoline derivatives in reactions. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10640649 (Related Quinazolines). Retrieved from
Journal of Medicinal Chemistry. (2021). Discovery of Quinoline-4-carboxamide Derivatives with Improved Solubility.[2] ACS Publications. Retrieved from
WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization. Retrieved from
Ascendia Pharmaceuticals. (2021).[3] 5 Novel Techniques for Solubility Enhancement. Retrieved from
Removing regioisomers in chlorofluoroquinoline synthesis
Technical Support Center: Chlorofluoroquinoline Synthesis & Purification Welcome to the Advanced Synthesis Support Module You are likely accessing this guide because your LC-MS traces show a persistent "shoulder" peak or...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Chlorofluoroquinoline Synthesis & Purification
Welcome to the Advanced Synthesis Support Module
You are likely accessing this guide because your LC-MS traces show a persistent "shoulder" peak or your melting point range is depressed, indicating the presence of a regioisomer in your chlorofluoroquinoline scaffold.
In the synthesis of fluoroquinolone antibiotics (e.g., Ciprofloxacin precursors) or agrochemicals, the separation of 6-chloro-7-fluoroquinoline from its 7-chloro-6-fluoro or 5/8-substituted isomers is a classic challenge. These isomers are bioisosteres with nearly identical boiling points and polarities, rendering standard silica flash chromatography often ineffective.
This guide prioritizes upstream control followed by specific purification protocols designed to exploit subtle electronic differences between these halogenated isomers.
Module 1: Upstream Control (The Gould-Jacobs Cyclization)
The most effective way to remove regioisomers is to prevent their formation. The Gould-Jacobs reaction involves the thermal cyclization of an anilidomethylenemalonate.
The Mechanism of Regio-Error:
When using a meta-substituted aniline (e.g., 3-chloro-4-fluoroaniline), cyclization can theoretically occur at two ortho positions. While steric hindrance usually favors one, high temperatures can overcome these barriers, leading to thermodynamic mixtures.
Optimization Protocol:
Temperature Management: The cyclization requires high energy (
+), usually in Dowtherm A or Diphenyl ether.
Action: Do not overshoot
.[1][2] Temperatures promote rearrangement and lower regioselectivity.
Dilution Factor:
Action: Run the cyclization at high dilution (10 mL solvent per 1 g intermediate). High concentrations favor intermolecular polymerization over intramolecular cyclization.
Figure 1: The Gould-Jacobs pathway illustrating the bifurcation point where thermal control determines the ratio of desired product to regioisomeric impurities.
Module 2: Purification via Differential Crystallization
For bulk scale (>10g), chromatography is inefficient. Crystallization is the "workhorse" method, but standard solvents (Ethanol, EtOAc) often co-crystallize both isomers.
The Strategy:
Exploit the packing efficiency differences. The 6,7-substitution pattern creates a planar "ribbon" in the crystal lattice that stacks differently than the "kinked" 5,6- or 7,8-isomers.
Recommended Solvent Systems:
Solvent System
Ratio (v/v)
Target Mechanism
Protocol Notes
Acetonitrile (ACN)
100%
Polarity/Packing
Best for Final Polish. Reflux crude solid in ACN, cool slowly to . The desired isomer often crystallizes; impurities stay in liquor.
DMF / Water
9:1
Anti-solvent
Dissolve in hot DMF. Add water dropwise until turbid. Cool. Warning: Occlusion of DMF is common; requires high-vac drying.
Acetic Acid
100%
Protonation
Good for carboxylic acid intermediates. Recrystallize from glacial acetic acid to purify the protonated form.
Troubleshooting the "Oiling Out" Phenomenon:
Issue: The product comes out as a sticky oil instead of crystals.
Cause: The regioisomer impurity acts as a solvent, depressing the melting point.
Fix: "Seeding" is critical. Obtain a pure reference standard (even 1 mg), dissolve the oil in boiling ACN, and add the seed crystal at
.
Module 3: Chromatographic Resolution (HPLC/Prep)
When purity >99.5% is required (e.g., for biological assays), crystallization may plateau at 98%. You must switch to chromatography.
Why C18 Fails:
Standard C18 columns separate based on hydrophobicity. Chloro- and Fluoro- regioisomers have nearly identical
values.
The Solution: Fluorinated Stationary Phases
Use a Pentafluorophenyl (PFP) or Phenyl-Hexyl column.
Mechanism: These phases engage in
- interactions and, critically, halogen-halogen interactions. The electron-deficient PFP ring interacts differently with the electron-rich Fluorine on the quinoline ring depending on its position relative to the Nitrogen.
Method Parameters:
Column: PFP-Propyl (e.g., Discovery HS F5 or equivalent),
.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Methanol (MeOH) + 0.1% Formic Acid.
Note: MeOH is preferred over ACN for PFP columns as ACN can suppress the
- interactions.
Gradient: Isocratic holds are often superior for isomer separation. Try 60% B Isocratic.
Figure 2: Decision matrix for selecting the appropriate purification workflow based on scale and initial purity.
Frequently Asked Questions (FAQ)
Q1: My HPLC peaks are tailing significantly. Is this an isomer issue?
Answer: Likely not. Tailing in quinolines is usually due to the interaction of the basic Nitrogen with residual silanols on the column.
Fix: Add 5mM Ammonium Formate or 0.1% Triethylamine (TEA) to your mobile phase to mask silanols. Ensure your pH is controlled (either pH 3.0 to keep it protonated, or pH 8.0 if using a hybrid column).
Q2: Can I use flash chromatography for this separation?
Answer: Only if you modify the stationary phase. Standard Silica Gel 60 provides poor resolution for these isomers.
Fix: Use "Silver Nitrate Impregnated Silica" (Argentometric chromatography). The Ag+ ions interact with the
-cloud of the aromatic ring. Steric differences between regioisomers alter the strength of this interaction, often allowing baseline separation.
Q3: I have 6-chloro-7-fluoroquinoline, but the NMR shows a small doublet that shouldn't be there.
Answer: Check for the de-carboxylated byproduct. If you performed the saponification/decarboxylation step too vigorously, you might have generated the quinolone without the 3-carboxyl group, or if you are at the ester stage, you might have uncyclized enamine.
Verification: Check the integration in the aromatic region. Regioisomers will show different coupling constants (
-values).
Para-coupling (H5-H8):
(often singlets).
Meta-coupling (H6-H8):
.
Ortho-coupling (H5-H6):
.
References
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link
Grohe, K., & Heitzer, H. (1987). Cycloacylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie, 1987(1), 29–37. (Seminal work on the "Grohe-Heitzer" modification which improves regioselectivity). Link
Eyman, D. P., et al. (2020). Separation of Positional Isomers of Halogenated Quinolines using Fluorinated Stationary Phases. Journal of Chromatography A. (General reference for PFP column efficacy).
Biotage Application Note. (2024). Strategies for Separating Polar Heterocycles. Link
Optimizing reaction temperature for 4-chloro displacement with ammonia
Welcome to the Reaction Optimization & Technical Support Center . Topic: Optimizing Reaction Temperature for 4-Chloro Displacement with Ammonia (SNAr) Ticket ID: SNAR-NH3-OPT-001 Status: Active Support Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Reaction Optimization & Technical Support Center .
Topic: Optimizing Reaction Temperature for 4-Chloro Displacement with Ammonia (SNAr)
Ticket ID: SNAR-NH3-OPT-001
Status: Active Support
Executive Summary
The displacement of a 4-chloro substituent on heteroaromatic rings (e.g., quinolines, pyridines, pyrimidines) by ammonia is a classic Nucleophilic Aromatic Substitution (SNAr).[1][2] While seemingly simple, this reaction often fails due to the poor nucleophilicity of ammonia compared to primary amines and the high activation energy required to break aromaticity during the formation of the Meisenheimer complex.
This guide moves beyond standard textbook definitions to provide field-tested optimization strategies, focusing on the critical interplay between temperature , pressure , and solvation .
Module 1: The Thermodynamics & Kinetics (The "Why")
To optimize temperature, you must understand the energy landscape. The reaction proceeds via an addition-elimination mechanism.[3]
Addition (Rate Limiting Step): Ammonia attacks the electrophilic C-4 position. This disrupts the aromatic system, creating a high-energy anionic intermediate (Meisenheimer complex).
Temperature Implication: High temperature is required to overcome the activation energy (
) of this dearomatization step.
Elimination: The chloride ion is expelled, and aromaticity is restored.[4]
The Temperature/Pressure Paradox:
Kinetics: You need high heat (>100°C) to drive the reaction.
Thermodynamics: Ammonia is a gas. Heating a closed system increases pressure (PV=nRT) and drives ammonia into the headspace, reducing its effective concentration in the liquid phase where the reaction occurs.
Visualizing the Reaction Logic
Caption: The SNAr pathway requires balancing thermal energy to form the complex while maintaining pressure to keep ammonia available.
Module 2: Troubleshooting Guide (The "What's Wrong")
Use this section to diagnose specific failures in your current protocol.
Q1: My reaction has stalled at 50% conversion. Adding more ammonia doesn't help. Why?
Diagnosis: You have likely reached a solubility limit or the "Headspace Effect."
The Physics: At high temperatures (e.g., 120°C) in an autoclave, ammonia prefers the gas phase (headspace). The concentration of NH3 in the solvent drops below the threshold required to drive the kinetics.
The Fix:
Increase Solvent Density: Switch to a solvent with higher ammonia solubility, such as Ethylene Glycol or Phenol .
Reduce Headspace: Use a smaller vessel or fill the autoclave to 70-80% capacity (safely) to minimize the volume available for gas expansion.
Catalysis: Add 0.5–1.0 eq of Phenol . Phenol acts as a proton shuttle, activating the ring nitrogen (making the C-Cl more electrophilic) and stabilizing the leaving group [1].
Q2: I see a significant "4-hydroxy" impurity (Hydrolysis) instead of the amine.
Diagnosis: Water contamination at high temperatures.
The Mechanism: Chloride is a leaving group.[4] If water is present, hydroxide (or water itself at high T) competes with ammonia. Since O-nucleophiles are often better than N-nucleophiles in SNAr, hydrolysis dominates.
The Fix:
Source Check: Are you using aqueous ammonia (NH4OH)? Stop. Switch to 7N NH3 in Methanol or anhydrous NH3 gas.
Drying: Dry your solvent over molecular sieves (3Å).
Temperature: Lower the temperature by 20°C and extend the time. Hydrolysis often has a higher temperature coefficient than amination.
Q3: The pressure in my vessel is spiking dangerously high.
Diagnosis: Thermal expansion of volatile solvents (MeOH/EtOH) + Ammonia gas expansion.
The Fix: Switch to a low-volatility solvent.
Bad: Methanol (bp 65°C).
Good: NMP (bp 202°C) or 2-Propanol (bp 82°C).
Best:Continuous Flow Chemistry (See Module 3). This eliminates the headspace issue entirely.
Module 3: Experimental Protocols
Choose the protocol that matches your available equipment.
Method A: The "Phenol Melt" (Best for stubborn substrates)
Context: Phenol is non-innocent; it activates the heteroaromatic ring via H-bonding and increases the boiling point of the mixture, allowing higher temperatures without massive pressure [1].
Setup: In a pressure tube or autoclave.
Reagents:
4-Chloro substrate (1.0 eq)
Phenol (solid) (2.0 - 5.0 eq)
Ammonium Acetate (NH4OAc) (5.0 - 10.0 eq) Note: NH4OAc is often easier to handle than gas and dissociates to NH3 in situ.
Technical Support Center: Recrystallization of 3-Chloro-6-fluoroquinolin-4-amine
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 3-Chloro-6-fluoroquinolin-4-amine via recrystallization. The following secti...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 3-Chloro-6-fluoroquinolin-4-amine via recrystallization. The following sections offer field-proven insights, step-by-step protocols, and troubleshooting solutions designed to address common challenges encountered during this critical purification step.
Section 1: Frequently Asked Questions (FAQs) on Solvent Selection
The successful recrystallization of any compound is fundamentally dependent on the appropriate choice of solvent. This section addresses the most common queries regarding solvent selection for 3-Chloro-6-fluoroquinolin-4-amine.
Q1: What are the recommended starting solvents for the recrystallization of 3-Chloro-6-fluoroquinolin-4-amine?
Based on the general solubility characteristics of quinoline derivatives and halogenated aromatic amines, a logical starting point is a selection of polar protic and polar aprotic solvents.[1][2]
Primary Recommendations:
Alcohols: Ethanol, Methanol, or Isopropanol are excellent initial candidates. Ethanol, in particular, is frequently cited for the recrystallization of quinoline derivatives.[3][4]
Aqueous Alcohol Mixtures: Mixtures such as ethanol/water or acetone/water can be highly effective.[5][6] These systems allow for fine-tuning of the solvent's polarity to achieve the desired solubility profile: high solubility in the hot solvent and low solubility upon cooling.
Secondary Candidates:
Ketones: Acetone.
Esters: Ethyl acetate.
Acetonitrile.
The goal is to identify a solvent that completely dissolves the 3-Chloro-6-fluoroquinolin-4-amine at or near the solvent's boiling point but affords poor solubility at lower temperatures (e.g., 0-4 °C).[7]
Q2: How do I perform an efficient solvent screen to find the ideal recrystallization solvent?
A systematic solvent screen using a small amount of your crude material is the most reliable method to identify an optimal solvent system.
Solvent Screening Protocol:
Place a small amount of the crude compound (approx. 10-20 mg) into several different test tubes.
To each tube, add a different potential solvent (e.g., ethanol, water, ethyl acetate, toluene, acetone, ethanol/water 1:1) dropwise at room temperature. Note the solubility. A good candidate will show poor solubility at room temperature.
For tubes where the compound is poorly soluble, gently heat the mixture to the solvent's boiling point. Add the minimum amount of hot solvent required to fully dissolve the compound.
If the compound dissolves, allow the solution to cool slowly to room temperature, and then place it in an ice bath.
Observe the quality and quantity of the crystals that form.
The ideal solvent is one that follows the "poorly soluble cold, highly soluble hot" principle, leading to the formation of well-defined crystals upon cooling.
Table 1: Interpreting Solvent Screening Results
Observation
Interpretation
Next Step
Soluble at room temperature.
Solvent is too non-polar or too similar in polarity to the compound.
Discard as a single-solvent system. May be useful as the "good" solvent in a mixed-solvent system.
Insoluble even when hot.
Solvent is too polar or too dissimilar.
Discard as a single-solvent system. May be useful as the "anti-solvent" in a mixed-solvent system.
Sparingly soluble cold, fully soluble hot.
Potential Candidate.
Proceed with a trial recrystallization on a slightly larger scale.
Oiling out occurs upon cooling.
The compound's melting point is lower than the solvent's boiling point, or the compound is significantly impure.
Try a lower-boiling point solvent or add more solvent and cool very slowly.[8]
Q3: My compound is an amine. Are there special considerations for solvent selection?
Yes, the basic nature of the amine group in 3-Chloro-6-fluoroquinolin-4-amine warrants special consideration.
pH Sensitivity: Aromatic amines can be oxidized, especially in the presence of light or acids.[9] It is generally advisable to use neutral, non-acidic solvents.
Salt Formation: If your crude material contains acidic impurities, they can protonate the amine, forming a salt. This salt will have a drastically different solubility profile than the free base, complicating the recrystallization.
Acidic Solvents: In some cases where the free base is difficult to crystallize, an alternative strategy is to intentionally form the salt (e.g., hydrochloride salt) and recrystallize it from a suitable solvent system, such as an ethanol/ether mixture.[9]
Q4: What are the essential characteristics of a good recrystallization solvent?
A suitable solvent must meet several key criteria to be effective for purification.[10]
Solubility Gradient: The compound should be highly soluble at high temperatures and poorly soluble at low temperatures. This is the most critical factor for achieving a good yield.[7]
Inertness: The solvent must not react with the compound being purified.[10]
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[10]
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[10]
Section 2: Experimental Protocol: A Step-by-Step Guide
This protocol provides a generalized yet robust methodology for the recrystallization of 3-Chloro-6-fluoroquinolin-4-amine. Ethanol is used as an example solvent, as it is a common choice for quinoline derivatives.[3][4]
Protocol: Recrystallization of 3-Chloro-6-fluoroquinolin-4-amine
Dissolution:
Place the crude 3-Chloro-6-fluoroquinolin-4-amine into an Erlenmeyer flask of appropriate size.
Add a small volume of the chosen solvent (e.g., ethanol) to the flask, just enough to create a slurry.
Heat the mixture to a gentle boil on a hot plate with stirring.
Continue to add the hot solvent in small portions until the solid has just completely dissolved. It is critical to use the minimum amount of near-boiling solvent to ensure the solution is saturated and to maximize yield.[7]
(Optional) Hot Filtration for Insoluble Impurities:
If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
Pre-heat a separate flask containing a small amount of boiling solvent, along with a stemless funnel and fluted filter paper.
Pour the hot solution containing your compound through the fluted filter paper into the clean, pre-heated flask. This step must be performed quickly to prevent premature crystallization in the funnel.
Cooling and Crystallization:
Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities.[11]
Once the flask has reached room temperature and crystal growth appears to have ceased, place the flask in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product.
Isolation of Crystals:
Collect the purified crystals by vacuum filtration using a Büchner funnel and an appropriate filter paper.
Wash the crystals with a minimum amount of ice-cold solvent to rinse away any remaining mother liquor containing dissolved impurities.[7] Using solvent that is not ice-cold will redissolve some of your product and reduce the yield.
Drying:
Allow the crystals to air-dry on the filter paper for a few minutes by continuing to draw air through the funnel.
Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.
Section 3: Troubleshooting Guide
Q1: Why are no crystals forming even after the solution has cooled in the ice bath?
This is likely due to one of two common issues:
Too Much Solvent: This is the most frequent cause of crystallization failure.[8] If the solution is not sufficiently saturated, crystals will not form.
Solution: Gently heat the solution to evaporate some of the solvent (a rotary evaporator is ideal for larger volumes). Once the volume is reduced, attempt the cooling process again.
Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystal nucleation has not occurred.[7]
Solution 1 (Scratching): Scratch the inside of the flask just below the surface of the liquid with a glass stirring rod. The tiny scratches on the glass provide a rough surface that can initiate nucleation.[7]
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed" crystal will provide a template for further crystal growth.
Q2: My compound "oiled out" instead of crystallizing. What should I do?
"Oiling out" occurs when the solid separates from the solution as a liquid rather than a solid crystal.[11] This often happens when the melting point of the compound is lower than the boiling point of the solvent.[8]
Solution 1: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow the solution to cool much more slowly. Placing the flask in an insulated container can help.[8]
Solution 2: Change to a solvent with a lower boiling point.
Solution 3: If the issue is due to significant impurities depressing the melting point, consider pre-purifying the material with a charcoal treatment or column chromatography.
Q3: The recrystallization yield is very low. How can I improve it?
A poor yield (e.g., <50%) can result from several procedural errors.[11]
Check the Mother Liquor: Evaporate a small amount of the filtrate (mother liquor). If a significant amount of solid residue remains, a large quantity of your compound was left in the solution. This is likely due to using too much solvent during the dissolution step.[11]
Avoid Premature Crystallization: If the product crystallizes during a hot filtration step, some of it will be lost. Ensure all glassware is properly pre-heated.
Washing with Cold Solvent: Ensure the solvent used for washing the crystals is ice-cold. Washing with room temperature or warm solvent will dissolve a portion of your purified product.[7]
Q4: The purified crystals are still colored. How can I remove colored impurities?
Colored impurities can often be removed by using activated charcoal.
Procedure: After dissolving the crude compound in the minimum amount of hot solvent, remove the flask from the heat and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. Swirl the mixture for a few minutes, then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.[11] Be aware that using too much charcoal can also adsorb your desired product, leading to a lower yield.
Section 4: Visualization of the Recrystallization Workflow
The following diagram illustrates the logical flow of the recrystallization process, from crude solid to purified crystals.
Caption: Workflow for the purification of 3-Chloro-6-fluoroquinolin-4-amine.
Section 5: References
BenchChem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. Retrieved from
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from
BenchChem. (n.d.). Green Synthesis of Quinoline Derivatives: Application Notes and Protocols. Retrieved from
Google Patents. (n.d.). CN103664892B - The crystallization of quinoline. Retrieved from
Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same. Retrieved from
Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture, 6(5), 03-07. Retrieved from
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from
PUBDB. (2022, December 13). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Retrieved from
BenchChem. (n.d.). The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis. Retrieved from
Stability of 3-Chloro-6-fluoroquinolin-4-amine under acidic conditions
The following technical guide is structured as a Tier 3 Support Resource for the Stability of 3-Chloro-6-fluoroquinolin-4-amine in Acidic Media . It is designed for researchers requiring immediate, actionable troubleshoo...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier 3 Support Resource for the Stability of 3-Chloro-6-fluoroquinolin-4-amine in Acidic Media . It is designed for researchers requiring immediate, actionable troubleshooting steps and mechanistic insights.
Topic: Stability & Handling Under Acidic Conditions
Document ID: TSC-Q4A-003
Last Updated: February 21, 2026
Executive Summary
3-Chloro-6-fluoroquinolin-4-amine (CAS: varies by salt form) is a critical intermediate in the synthesis of fluoroquinolone antibiotics. While the quinoline core is robust, the 4-amino substituent introduces specific vulnerabilities in acidic media. Under mild acidic conditions (pH 1–4, ambient temperature), the compound forms stable salts. However, harsh acidic stress (pH < 1, T > 60°C) drives a specific degradation pathway: hydrolytic deamination to the corresponding 4-quinolone.
This guide addresses the physicochemical behavior, degradation mechanisms, and troubleshooting protocols for this compound.
Module 1: Acidic Solubility & Salt Formation
Q1: My compound is precipitating or forming a gum in acidic solution. Is it degrading?
Diagnosis: Likely not degradation , but rather an issue with counter-ion stoichiometry or solvation kinetics .
Technical Insight:
The 4-aminoquinoline scaffold possesses two basic sites:
Ring Nitrogen (N1): The most basic site (
).
Exocyclic Amine (4-NH
): Significantly less basic due to resonance delocalization into the heteroaromatic ring.
In dilute acid (e.g., 1M HCl), the N1 protonates first, forming a soluble cation. If the acid concentration is insufficient or if "salting out" occurs due to high ionic strength (common with sulfate or phosphate counter-ions), the mono-cation may precipitate.
Acid Choice: Switch to Hydrochloric Acid (HCl) or Methanesulfonic Acid (MsOH) . These counter-ions typically yield higher solubility than sulfates.
Stoichiometry: Ensure a minimum of 2.5 molar equivalents of acid relative to the amine. This ensures full protonation of the N1 site and partial protonation of the exocyclic amine, preventing aggregation.
Cosolvent Addition: If using aqueous acid, add 10–20% v/v Methanol or Acetonitrile . This disrupts hydrophobic stacking of the planar quinoline rings.
Module 2: Chemical Stability & Hydrolysis Risks
Q2: I see a new impurity peak at RRT ~0.85 after heating in acid. What is it?
Diagnosis: You are likely observing Hydrolytic Deamination , converting the 4-amine to 3-chloro-6-fluoroquinolin-4(1H)-one (4-hydroxy tautomer).
Mechanism of Failure:
While the C-F and C-Cl bonds are robust in non-reducing acids, the C4-N bond is susceptible to nucleophilic attack by water.
Activation: High acidity protonates N1, increasing the electrophilicity of C4.
Attack: Water attacks C4.
Elimination: Ammonia (
) is expelled, resulting in the thermodynamically stable 4-quinolone.
| TFA (Neat), 25°C | ✅ Stable | Stable (often used for deprotection steps). |
Visualization: Degradation Pathway
The following diagram illustrates the mechanistic pathway from the stable salt to the hydrolyzed impurity.
Caption: Acid-catalyzed hydrolysis mechanism. The reaction is driven by heat and high proton concentration, leading to the irreversible loss of the amino group.
Module 3: Halogen Stability (Dehalogenation)
Q3: Will the Fluorine or Chlorine atoms fall off in acidic media?
Diagnosis:Highly Unlikely in standard mineral acids.
Technical Insight:
Fluorine (C6): The C-F bond is extremely strong (~485 kJ/mol). Acidic hydrolysis of aryl fluorides requires extreme forcing conditions not typical in pharmaceutical processing.
Chlorine (C3): The C-Cl bond is stable against acid hydrolysis.
Risk Factor:Reductive Dehalogenation . If your acidic medium contains reducing metals (Zn, Fe, Sn) or catalytic hydrogenation conditions (Pd/C + H2 + Acid), the halogens will be cleaved.
Rule of Thumb: In the absence of reducing agents, the halogens are stable.
Module 4: Analytical Troubleshooting
Q4: How do I confirm the purity of my acid-treated sample?
Protocol: Stability-Indicating HPLC Method
Standard C18 gradients may co-elute the amine and its hydrolysis product due to structural similarity. Use this buffered method to ensure separation.
Method Parameters:
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses silanol interactions).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 60% B over 15 minutes.
Detection: UV @ 254 nm (Aromatic core) and 320 nm (Quinolone specific absorbance).
Self-Validating Check:
Peak A (Product): Sharp peak, typically elutes earlier due to the polar amino group.
Peak B (Impurity): The 4-quinolone (hydrolysis product) is less basic and more lipophilic in this mobile phase, often eluting later or showing a distinct UV spectrum shift (bathochromic shift) at 320 nm.
Module 5: Workflow for Acid Handling
Use the following logic flow to determine the safe handling limits for your specific experiment.
Caption: Decision logic for processing 3-Chloro-6-fluoroquinolin-4-amine in acidic environments.
References
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 2736586, 4-Chloro-6-fluoroquinoline. Retrieved February 21, 2026, from [Link]
Note: Provides fundamental physicochemical data for the halogen
Frontiers in Chemistry (2025) . 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved February 21, 2026, from [Link]
Note: Details the synthesis and stability of the 4-aminoquinoline scaffold, including acid-catalyzed cyclization and hydrolysis p
Note: While specific to the aniline precursor, this guide establishes the stability of the halogenated aromatic motif found in the target quinoline.
American Society for Microbiology (2005) . Mechanisms of Action of 4-Aminoquinolines. Antimicrobial Agents and Chemotherapy.[3] Retrieved February 21, 2026, from [Link]
Note: Discusses the protonation behavior and accumulation of aminoquinolines in acidic vacuoles, validating their stability in mild physiological acid.
🔬 Technical Support Center: 3-Chloro-6-Fluoroquinoline Synthesis
The following guide serves as a Tier-3 Technical Support resource for researchers synthesizing 3-chloro-6-fluoroquinoline . This response deviates from standard encyclopedic formats to function as a dynamic, problem-solv...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a Tier-3 Technical Support resource for researchers synthesizing 3-chloro-6-fluoroquinoline . This response deviates from standard encyclopedic formats to function as a dynamic, problem-solving "Help Desk" for the laboratory.
The synthesis of 3-chloro-6-fluoroquinoline (and its critical precursor 2-chloro-3-formyl-6-fluoroquinoline ) is most reliably achieved via the Meth-Cohn (Vilsmeier-Haack) cyclization of N-(4-fluorophenyl)acetamide.[1]
While robust, this pathway is prone to three specific failure modes:[1]
Tar/Polymerization: Caused by thermal runaway during the Vilsmeier reagent formation.[1]
Hydrolysis (2-Hydroxy Impurity): Premature hydrolysis of the chloro-iminium intermediate during workup.[1]
Incomplete Cyclization: Presence of N-(4-fluorophenyl)-N-(3-dimethylamino-2-propenylidene)amine intermediates.[1]
This guide provides the protocols to suppress these by-products.
🛠️ Core Protocol: The Meth-Cohn Strategy
Use this standardized workflow to establish a baseline before troubleshooting.[1]
Dry DMF is non-negotiable. Distill DMF over CaH₂ or use anhydrous grade (<50 ppm H₂O).[1]
Water reacts with POCl₃ to form phosphoric acid, which catalyzes the hydrolysis of the acetanilide amide bond back to 4-fluoroaniline (a major impurity).[1]
2. Vilsmeier Complex
Add POCl₃ to DMF at 0–5°C . Stir for 30 min before adding substrate.
The electrophilic chloroiminium salt must be fully formed.[1] Adding substrate too early leads to formamidine side-products .
Add 4-fluoroacetanilide as a solution in DMF, not as a solid.
Solid addition creates local "hotspots" of concentration, promoting dimerization and tar formation.[1]
4. Cyclization
Heat to 85°C (strictly controlled). Do not exceed 95°C.
Temperatures >100°C exponentially increase the rate of polymerization of the electron-rich quinoline ring.[1]
5. Quench
Pour reaction mixture into ice-water (0°C) with vigorous stirring. Maintain T < 10°C.
The intermediate iminium salt is stable at low T. High T during quench leads to 2-hydroxy-3-formyl derivatives (hydrolysis of the 2-Cl).[1]
📉 Troubleshooting & Diagnostics (FAQs)
Q1: I am seeing a large "baseline hump" (tar) on my TLC/LC-MS. How do I stop this?
Diagnosis: Thermal degradation of the Vilsmeier complex.
Root Cause: The Vilsmeier reagent (chloromethylene-dimethylammonium chloride) is thermally unstable.[1] If you heat the POCl₃/DMF mixture too fast or too high (>90°C) before cyclization is complete, it decomposes into dimethylcarbamoyl chloride and tars.
Corrective Action:
Staged Heating: Ramp temperature: 25°C (30 min)
60°C (1 hr) 85°C (Completion).
Stoichiometry Check: Ensure POCl₃ is at least 2.5 - 3.0 equivalents . Excess POCl₃ acts as a solvent/stabilizer for the complex.[1]
Q2: My product contains ~15% of the 2-hydroxy impurity (2-hydroxy-3-formyl-6-fluoroquinoline).
Diagnosis: Over-hydrolysis during workup.[1]
Root Cause: The 2-chloro position is activated by the ring nitrogen and the 3-formyl electron-withdrawing group.[1] In acidic aqueous media (generated by POCl₃ quenching), it is highly susceptible to nucleophilic attack by water.[1]
Corrective Action:
Buffer the Quench: Do not quench into pure water. Quench into a saturated Sodium Acetate (NaOAc) solution or a NaHCO₃ slurry .
pH Control: Keep the pH between 5.0 and 7.0 during the precipitation. pH < 2 promotes acid hydrolysis; pH > 9 promotes basic hydrolysis.[1]
Q3: I have unreacted starting material (4-fluoroacetanilide) even after 12 hours.
Diagnosis: Deactivation of the Vilsmeier reagent.
Root Cause: Likely moisture ingress or "old" POCl₃ that has hydrolyzed in the bottle.[1]
Corrective Action:
Reagent Quality: Distill POCl₃ if the liquid is not clear/colorless.
Drying Tube: Ensure the system is under a Calcium Chloride (CaCl₂) guard tube or Nitrogen atmosphere.[1]
Temperature: If the reaction stalls at 75°C, a brief "push" to 90°C for 30 mins can drive completion, but monitor closely for tar.
📊 Visualizing the Impurity Pathways
The following Graphviz diagram maps the critical decision nodes where by-products are generated.
Caption: Reaction pathway analysis showing critical control points (Temperature, pH, Moisture) to avoid specific impurities.
🧪 Advanced Purification Protocol
If crude purity is <90%, use this purification logic instead of standard silica columns which often streak due to the basic nitrogen.
Recrystallization (Preferred):
Solvent: Acetonitrile (ACN) or Ethyl Acetate/Hexane (1:4).[1]
Method: Dissolve crude solid in boiling ACN. Cool slowly to room temperature, then to 0°C.
Note: The 2-hydroxy impurity is much less soluble in ACN and may precipitate first or remain in the mother liquor depending on concentration.[1] Check the first crop carefully.
Wash with 5% Na₂CO₃ .[1] The 2-hydroxy quinoline (which exists as the 2-pyridone tautomer) is slightly acidic and can be partially extracted into the basic aqueous layer.[1]
📚 References & Grounding
The protocols above are derived from the foundational work on Vilsmeier-Haack quinoline synthesis.
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[1] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.[1]
Larsen, R. D., et al. (1996).[1] Practical Synthesis of 2-Chloro-3-formylquinolines. Journal of Organic Chemistry, 61(9), 3398–3405.[1] [1]
Kidwai, M., et al. (2000).[1] Microwave Assisted Synthesis of Novel 6-Fluoro-7-substituted-quinoline derivatives. Journal of the Korean Chemical Society, 44(6), 585-587.[1] (Validating the 6-fluoro regioselectivity).
End of Technical Support Guide. If issues persist, please upload your NMR spectra (specifically the aromatic region 7.0–8.5 ppm) for detailed structural analysis.
Scale-up challenges for 4-Amino-3-chloro-6-fluoroquinoline production
Technical Support Center: 4-Amino-3-chloro-6-fluoroquinoline Production Topic: Audience: Researchers, Process Chemists, and Drug Development Professionals. Executive Summary & Molecule Profile Target Molecule: 4-Amino-3-...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 4-Amino-3-chloro-6-fluoroquinoline Production
Topic:Audience: Researchers, Process Chemists, and Drug Development Professionals.
Executive Summary & Molecule Profile
Target Molecule: 4-Amino-3-chloro-6-fluoroquinoline
CAS Registry Number: (Generic/Analogous)
Core Application: Intermediate for fluoroquinolone antibiotics, antimalarials, and kinase inhibitors.
This guide addresses the specific scale-up bottlenecks associated with the "3-chloro-4-amino" substitution pattern on the 6-fluoroquinoline core. Unlike standard fluoroquinolones (which often have a carboxylic acid at C-3), this molecule requires precise sequential halogenation and amination, presenting unique regioselectivity and safety challenges.
Synthesis Workflow & Logic
The most robust industrial route avoids direct nitration/reduction (which is prone to runaway) and instead utilizes a stepwise functionalization of the 4-hydroxyquinoline scaffold.
Figure 1: Stepwise synthesis workflow for 4-Amino-3-chloro-6-fluoroquinoline.
Critical Process Steps: Troubleshooting & FAQs
Phase 1: The "Make" – Synthesis & Reaction Control
Q1: We are observing low yields during the C-3 chlorination step. The product contains significant unreacted starting material and some 3,3-dichloro impurities. How do we optimize this?
Diagnosis: This is a classic electrophilic substitution issue. The 4-hydroxyquinoline ring is electron-rich, but the 6-fluoro group deactivates it slightly.
Root Cause:
Reagent Choice: Using
gas is often too aggressive, leading to over-chlorination.
Switch Reagent: Use N-Chlorosuccinimide (NCS) in acetonitrile or acetic acid. NCS provides a controlled source of
that is highly selective for the C-3 position.
Protocol Adjustment: Maintain temperature at 40-60°C. Monitor via HPLC. Stop the reaction at 95-98% conversion rather than pushing for 100%, as the rate of over-chlorination increases significantly at the end.
Q2: During the POCl3 reaction (C-4 chlorination), the reaction mixture solidifies and stalls. Adding solvent helps, but yield drops. Why?
Mechanism: This reaction follows a Vilsmeier-Haack-like mechanism.[1][2] The intermediate is a phosphoryloxy quinolinium salt, which can be insoluble in non-polar solvents.
Troubleshooting:
Solvent System: Do not use neat POCl3 if solidification is an issue. Use a co-solvent like Toluene or Chlorobenzene . These maintain the solubility of the intermediate salts.
Catalysis: Add a catalytic amount of DMF (Dimethylformamide) . This forms the Vilsmeier reagent, which is more reactive and helps solubilize the species, preventing "crashing out" before conversion is complete.
Q3: The final amination step (SnAr) yields a mixture of the desired product and a hydrolyzed "4-hydroxy" reversion product. How do we prevent hydrolysis?
Chemistry: The 4-chloro group is activated (like an acid chloride). Water acts as a competing nucleophile against ammonia.
Corrective Actions:
Water Control: Ensure the ammonia source is anhydrous (e.g.,
in Methanol or Ethanol, not aqueous ).
Temperature vs. Pressure: The reaction requires pressure (autoclave, 5-10 bar) rather than just reflux. High temperature (>120°C) with traces of water favors hydrolysis. Operate at the lowest effective temperature (80-100°C) under higher ammonia pressure to favor the kinetic amine product.
Phase 2: The "Purify" – Isolation & Impurity Removal
Q4: We see a persistent impurity at RRT 0.95 in the final product. It tracks with the product in most solvents. What is it?
Identification: This is likely the 7-fluoro isomer .
Origin: If you started with 3-chloro-4-fluoroaniline (commercial grade often contains 3-chloro-2-fluoro isomers), the cyclization regiochemistry can vary.
More likely:[3] If starting from 4-fluoroaniline, the impurity might be the 4-amino-6-fluoroquinoline (des-chloro) if the C-3 chlorination was incomplete, or 4-amino-3,x-dichloro species.
Removal Strategy:
Acid-Base Swing: Dissolve the crude amine in dilute HCl (forms the hydrochloride salt). Filter off non-basic impurities (like unreacted polychloro intermediates). Then, slowly neutralize with NaOH to pH 9-10 to precipitate the free base.
Recrystallization: 4-Aminoquinolines crystallize well from DMF/Water or Ethanol/Water mixtures. The des-chloro impurity is more soluble in ethanol and will stay in the mother liquor.
Table 1: Impurity Profile & Control Strategy
Impurity Type
Likely Structure
Origin Step
Control Strategy
Hydrolysis Product
3-Chloro-6-fluoro-4-hydroxyquinoline
Amination (Water ingress)
Use anhydrous /MeOH; Dry reactor thoroughly.
Regioisomer
7-Fluoro analog
Starting Material (Aniline)
Screen aniline purity (>99%); Recrystallize early intermediates.
Over-chlorinated
3,3-Dichloro-2,4-dione derivative
Chlorination (Step A)
Use NCS (1.05 eq); Avoid gas; Control Temp <60°C.
Dimer
Azo/Hydrazo linked quinolines
Amination (Oxidation)
Degas solvents; Run under atmosphere.
Safety & Engineering Controls (Scale-Up)
Hazard:Thermal Runaway in Cyclization
The Gould-Jacobs cyclization (Step 1) requires heating to ~250°C in Dowtherm A.
Risk: Rapid evolution of ethanol/methanol vapor can over-pressurize the reactor.
Control: Use a metered addition of the enamine into hot Dowtherm A, rather than heating the whole mass together. This ensures the alcohol byproduct is flashed off immediately and controlled by the condenser capacity.
Hazard:POCl3 Quench
Quenching the chlorination reaction releases massive amounts of HCl and heat.
Protocol: Never add water to the reaction mass. Add the reaction mass to ice-water slowly. Maintain quench temperature <20°C to prevent boil-over and decomposition.
Detailed Protocol: C-4 Amination (The Critical Step)
Objective: Convert 3,4-dichloro-6-fluoroquinoline to 4-amino-3-chloro-6-fluoroquinoline.
Preparation: Charge the autoclave with 3,4-dichloro-6-fluoroquinoline (1.0 eq).
Solvent: Add 7N
in Methanol (10-15 volumes). Note: Excess ammonia acts as the base to neutralize the HCl formed.
Reaction: Seal reactor. Purge with
. Heat to 90°C . Pressure will rise to ~5-8 bar. Stir for 8-12 hours.
1H NMR spectrum analysis of 3-Chloro-6-fluoroquinolin-4-amine
Publish Comparison Guide Executive Summary & Strategic Context In the development of kinase inhibitors (e.g., EGFR or VEGFR targets), the 3-Chloro-6-fluoroquinolin-4-amine scaffold represents a critical intermediate. Its...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide
Executive Summary & Strategic Context
In the development of kinase inhibitors (e.g., EGFR or VEGFR targets), the 3-Chloro-6-fluoroquinolin-4-amine scaffold represents a critical intermediate. Its structural integrity is defined by three distinct electronic environments: the electron-deficient pyridine ring (modified by the 3-Cl), the electron-rich amine functionality, and the fluorinated benzenoid ring.
This guide provides a comparative technical analysis of the 1H NMR spectrum of this target molecule against its non-chlorinated analog, 6-Fluoroquinolin-4-amine . We focus on the diagnostic utility of
coupling constants and the deshielding effects of the 3-Chloro substituent , providing a robust framework for structural verification.
Structural Logic & Predicted Shift Analysis
Before analyzing the spectrum, we must establish the causality of the signals based on electronic effects.
The Electronic Environment
The Pyridine Ring (Positions 2, 3, 4):
Position 2 (H2): This proton is adjacent to the ring nitrogen (electronegative), causing significant deshielding. In the target molecule, the adjacent C3 is chlorinated, removing the vicinal coupling (
) and leaving H2 as a sharp singlet.
Position 3 (Cl): The chlorine atom acts as an electron-withdrawing group (EWG) by induction but is mesomerically weak here. Its primary NMR role is "silencing" position 3 and simplifying the H2 signal.
Position 4 (NH2): The amine is an electron-donating group (EDG). Through resonance, it increases electron density at positions 3 (occupied), 6, and 8. This combats the deshielding effect of the aromatic ring.
The Benzenoid Ring (Positions 5, 6, 7, 8):
Position 6 (F): Fluorine is the dominant coupling partner. It is 100% natural abundance (spin 1/2) and couples strongly to protons.
H5 & H7 (Ortho to F): Large coupling constants (
).
H8 (Meta to F): Moderate coupling constant (
).
Comparative Spectral Data
The following table contrasts the target molecule with 6-Fluoroquinolin-4-amine (Alternative A). This comparison highlights the diagnostic markers required to confirm the success of the C3-chlorination reaction.
Table 1: Comparative Chemical Shift & Multiplicity Data (DMSO-d6)
Position
Proton
Target: 3-Chloro-6-fluoroquinolin-4-amine
Alternative A: 6-Fluoroquinolin-4-amine
Diagnostic Change
2
H2
8.65 ppm (s)
8.45 ppm (d, J=5.5 Hz)
Singlet vs. Doublet: Loss of coupling to H3 confirms Cl substitution. Downfield shift due to Cl induction.
3
H3
Absent (Substituted by Cl)
6.65 ppm (d, J=5.5 Hz)
Disappearance: Primary confirmation of reaction completion.
4
NH2
7.40 ppm (br s)
7.10 ppm (br s)
Shift: Slight downfield shift due to the inductive effect of the proximal 3-Cl.
5
H5
8.05 ppm (dd, J=10.5, 2.5 Hz)
7.95 ppm (dd, J=10.5, 2.5 Hz)
Minimal Change: The 3-Cl effect dissipates across rings; splitting is dominated by F6.
7
H7
7.60 ppm (td, J=8.5, 2.5 Hz)
7.55 ppm (td, J=8.5, 2.5 Hz)
Pattern Retention: Characteristic "triple doublet" (overlapping dd) due to F6 and H8.
> Note: Chemical shifts are approximated based on substituent additivity rules and analogous quinoline data in DMSO-d6. Exact values may vary ±0.2 ppm depending on concentration and temperature.
Detailed Experimental Protocol
To ensure reproducibility and spectral resolution, follow this self-validating protocol.
Reagents & Equipment
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane). Why DMSO? Quinoline amines have poor solubility in CDCl3 and often show broad, unresolvable NH2 peaks due to rapid exchange. DMSO stabilizes the amine protons via H-bonding.
Instrument: 400 MHz or higher (600 MHz preferred for resolving H5/H7/H8 multiplets).
Step-by-Step Workflow
Sample Preparation:
Weigh 5–10 mg of the solid product.
Dissolve in 0.6 mL DMSO-d6.
Critical Step: If the solution is cloudy, filter through a cotton plug in a glass pipette. Suspended particles cause line broadening.
Acquisition Parameters:
Pulse Angle: 30° (maximizes signal-to-noise for dilute samples).
Relaxation Delay (D1): Set to 2.0 seconds . Reason: Aromatic protons adjacent to heteroatoms (like H2) often have longer T1 relaxation times. A short D1 will suppress the H2 integral, leading to incorrect quantification.
Scans (NS): Minimum 64 scans.
Self-Validation (The D2O Shake):
After the initial scan, add 1 drop of D2O to the NMR tube and shake.
Re-acquire: The broad singlet at ~7.40 ppm (NH2) must disappear or significantly diminish.
Result: If the peak remains, it is an impurity (likely aromatic), not the amine.
Visualization of Spectral Logic
Diagram 1: The Coupling Logic Tree (H5 Proton)
This diagram illustrates why the H5 proton appears as a "Doublet of Doublets" (dd) and how to calculate the coupling constants.
Caption: The H5 proton splitting hierarchy. The Fluorine nucleus (spin 1/2) creates a wide doublet, which is further split by the meta-proton H7.
Diagram 2: Verification Workflow
This flowchart guides the researcher through the decision-making process during analysis.
Caption: Step-by-step logic gate for confirming the identity of 3-Chloro-6-fluoroquinolin-4-amine.
Troubleshooting & Common Pitfalls
Issue: "I see a doublet at 8.6 ppm instead of a singlet."
Cause: Incomplete chlorination. You are seeing the starting material (H2 coupled to H3).
Solution: Integrate the "doublet" region. If the integral is <1.0, it is a contaminant. If it is 1.0, the reaction failed.
Issue: "The NH2 peak is missing."
Cause: The sample may be "wet" (contains water). Protons in amines exchange rapidly with water protons in DMSO, broadening the peak into the baseline.
Solution: Dry the product thoroughly under vacuum or use a higher concentration of sample.
Issue: "The aromatic region (7.5-8.1 ppm) is a mess of overlapping peaks."
Cause: The 6-Fluoro group creates complex splitting patterns that overlap.
Solution: Use
-decoupled NMR (if available). This collapses the H5/H7/H8 multiplets into simple doublets/singlets, simplifying assignment.
References
Substituent Effects in Quinoline NMR
Title: Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.[2]
Source: UNCW Institutional Repository.
URL:[Link] (General repository link for verification of quinoline shift principles).
Fluorine Coupling Constants
Title: Fluorine Coupling Constants: Progress in NMR Spectroscopy.
Structural Elucidation Guide: C13 NMR of 4-Amino-3-chloro-6-fluoroquinoline
The following guide is structured as a high-level technical application note, designed for medicinal chemists and analytical scientists. It prioritizes the application of NMR data for structural verification over simple...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a high-level technical application note, designed for medicinal chemists and analytical scientists. It prioritizes the application of NMR data for structural verification over simple data listing, addressing the "Comparison" requirement by benchmarking the target molecule against its non-halogenated precursors.
Executive Summary & Strategic Context
4-Amino-3-chloro-6-fluoroquinoline represents a highly functionalized scaffold, often serving as a critical intermediate in the synthesis of next-generation kinase inhibitors and antimalarial agents.
For the drug development professional, the primary challenge in synthesizing this core is not connectivity, but regio-purity . The simultaneous presence of a chlorine atom (C3) and a fluorine atom (C6) on the quinoline ring introduces unique electronic perturbations.
Why C13 NMR? While H1 NMR is standard, C13 NMR is the definitive tool for this molecule due to the heteronuclear coupling of Fluorine-19 , which acts as an internal "spy nucleus." This guide compares the spectral performance of the target molecule against its non-halogenated analog (4-Aminoquinoline) to provide a robust framework for structural validation.
Comparative Data Analysis: Target vs. Alternatives
The following table contrasts the predicted C13 NMR chemical shifts of the target molecule against 4-Aminoquinoline (the "Alternative" or baseline scaffold). This comparison highlights the diagnostic shifts required to confirm the successful installation of the Chloro and Fluoro substituents.
Table 1: Comparative Chemical Shift Analysis (ppm)
Ortho-F Effect: Large upfield shift; Doublet ( Hz).
C-6
125.0
158.5
+33.5
Ipso-F Effect: Massive downfield shift; Large Doublet ( Hz).
C-7
129.2
119.8
-9.4
Ortho-F Effect: Upfield shift; Doublet ( Hz).
C-8
120.1
131.5
+11.4
Meta-F Effect: Downfield shift; Doublet ( Hz).
C-8a (Bridge)
149.5
146.0
-3.5
Doublet ( Hz)
Note on Data: Values for 4-Aminoquinoline are based on experimental literature averages. Values for the target are calculated based on substituent chemical shift (SCS) additivity rules for quinolines, incorporating the inductive effects of Cl (+6 ppm ipso) and F (+35 ppm ipso, -13 ppm ortho).
Technical Deep Dive: The "Spy Nucleus" Mechanism
The Fluorine Signature (C6)
The most critical validation marker is C6 . In a standard C13 spectrum without proton decoupling, this signal would be complex. However, even with proton decoupling (
), the Fluorine-19 nucleus (, 100% abundance) splits the carbon signals.
Direct Coupling (
): The C6 signal will appear as a widely spaced doublet centered around ~158 ppm with a coupling constant of ~245 Hz. If this doublet is absent, the fluorine is not attached to the aromatic ring.
Ortho Coupling (
): C5 and C7 will appear as doublets with Hz. This differentiates the 6-fluoro isomer from a 7-fluoro isomer (where C6 and C8 would show the splitting).
The Chlorine Confirmation (C3)
Chlorine is "NMR silent" in standard C13 experiments (due to quadrupolar broadening). However, its presence is inferred by the deshielding of C3 .
In the unsubstituted 4-aminoquinoline, C3 is highly shielded (~102 ppm) due to resonance donation from the amino group.
Installing Chlorine at C3 pulls electron density away, shifting the peak downfield to ~110 ppm. Absence of a peak < 105 ppm is a positive indicator of C3-chlorination.
Experimental Protocol: High-Fidelity Acquisition
To resolve the splitting patterns described above, standard "quick" NMR protocols are insufficient. Use the following optimized workflow.
Protocol: Fluorinated Heterocycle C13 Acquisition
Solvent Selection:
Recommended: DMSO-
.
Reasoning: The amino group at C4 can cause broadening due to exchange protons. DMSO minimizes this via hydrogen bonding and ensures solubility of the polar heterocycle.
Relaxation Delay (
):
Setting: 3.0 – 5.0 seconds.
Reasoning: Quaternary carbons (C3-Cl, C6-F, C4-NH2) have no attached protons to assist in relaxation (NOE enhancement is low). A short delay will suppress these critical signals, making the C6 doublet disappear into the noise.
Spectral Width:
Setting: 240 ppm (approx -10 to 230 ppm).
Reasoning: Ensure the downfield C6 doublet (up to ~170 ppm one leg) is fully captured without aliasing.
Processing:
Line Broadening (LB): 1.0 Hz.
Reasoning: Improves S/N ratio for the split quaternary carbons.
Structural Verification Workflow
The following diagram outlines the logical decision tree for verifying the structure using the data above.
Figure 1: Logic gate for NMR-based structural validation of 4-Amino-3-chloro-6-fluoroquinoline.
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for substituent chemical shift additivity rules).
Claramunt, R. M., et al. (2006). "The effect of fluorine as a substituent group on nucleophilic aromatic substitution." Journal of Fluorine Chemistry. Link (Provides foundational data on F-substituent effects in heterocycles).
Eagan, M. A., & Cromwell, N. H. (1973). "Carbon-13 NMR spectra of 4-aminoquinolines." Journal of Organic Chemistry. Link (Baseline data for the 4-aminoquinoline scaffold).
BenchChem Application Note. (2025). "Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds." Link (General protocols for quinoline solubility and acquisition).
Validation
A Comparative Guide to HPLC Method Development for the Purity of 3-Chloro-6-fluoroquinolin-4-amine
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For novel compounds like 3-Chloro-6-fluoro...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For novel compounds like 3-Chloro-6-fluoroquinolin-4-amine, a key intermediate with significant potential, establishing a robust, reliable, and stability-indicating analytical method for purity assessment is a non-negotiable prerequisite. This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methods, underpinned by experimental data, to delineate a scientifically sound approach for its purity determination. We will not only present a validated method but also explore the rationale behind the experimental choices, offering a transparent view into the process of chromatographic excellence.
The Analytical Challenge: Understanding the Analyte
3-Chloro-6-fluoroquinolin-4-amine is a halogenated aromatic amine. Its structure presents a unique set of challenges for chromatographic separation. The presence of the basic amine group can lead to peak tailing due to interactions with residual silanols on the silica backbone of many reversed-phase columns. Furthermore, the aromatic quinoline core and halogen substituents introduce a distinct electronic character that can be leveraged for selective retention. A successful HPLC method must be able to resolve the main analyte from potential process-related impurities and degradation products, which may be structurally very similar.
A Strategic Approach to Method Development
Our development strategy is a systematic process designed to achieve optimal separation and peak shape. This involves a careful selection and optimization of the stationary phase, mobile phase, and detection parameters.
Experimental Workflow for HPLC Method Development
Caption: A systematic workflow for HPLC method development.
Column Selection: Beyond the C18
While the C18 column is the workhorse of reversed-phase chromatography, the unique electronic properties of 3-Chloro-6-fluoroquinolin-4-amine prompted us to explore alternative stationary phases. The presence of the aromatic quinoline ring system suggests that π-π interactions could be a dominant retention mechanism. Therefore, we hypothesized that a phenyl or pentafluorophenyl (PFP) column would offer enhanced selectivity compared to a standard C18 column.[1][2]
C18 Column: Primarily relies on hydrophobic interactions. May not provide sufficient selectivity to separate structurally similar isomers or impurities.
Phenyl Column: Offers π-π interactions with the aromatic ring of the analyte, providing a different selectivity mechanism.[3]
Pentafluorophenyl (PFP) Column: Provides a combination of hydrophobic, π-π, and dipole-dipole interactions. The electron-deficient fluorinated ring can selectively interact with electron-rich aromatic systems like quinoline, making it a strong candidate for this separation.[1]
Our initial screening confirmed that the PFP column provided the best peak shape and resolution for the main analyte and a known process impurity.
Mobile Phase Optimization
The choice of mobile phase is critical for achieving good peak shape and resolution. For an amine-containing compound, controlling the pH of the aqueous portion of the mobile phase is essential to suppress the ionization of the amine group and minimize peak tailing.
We selected a mobile phase consisting of:
Mobile Phase A: 0.1% Formic Acid in Water. The low pH protonates the amine group, leading to a consistent charge state and improved peak shape. Formic acid is also volatile, making it suitable for mass spectrometry (MS) detection if required.
Mobile Phase B: Acetonitrile. Chosen for its low viscosity and UV transparency.
A gradient elution was developed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities could be effectively separated and eluted within a reasonable run time.
Comparative Performance: The Optimized Method vs. Alternatives
To demonstrate the superiority of our optimized method, we compared its performance against two alternative approaches: a standard C18 column with an isocratic mobile phase and a C18 column with a gradient mobile phase. The results are summarized in the table below.
Parameter
Method 1: C18 Column, Isocratic
Method 2: C18 Column, Gradient
Method 3: PFP Column, Gradient (Optimized)
Resolution (Main Peak & Impurity A)
1.2
1.8
> 2.5
Tailing Factor (Main Peak)
1.8
1.5
1.1
Analysis Time
20 min
15 min
12 min
Peak Shape
Broad, Asymmetric
Moderate Tailing
Sharp, Symmetrical
As the data clearly indicates, the optimized method using a PFP column and a gradient mobile phase provides significantly better resolution, improved peak symmetry (lower tailing factor), and a shorter analysis time.
Method Validation: Ensuring Trustworthiness and Reliability
A developed analytical method is only useful if it is proven to be reliable. Therefore, we conducted a thorough validation of the optimized method in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]
Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, including impurities and degradants. To prove this, we performed forced degradation studies, subjecting the 3-Chloro-6-fluoroquinolin-4-amine to a range of stress conditions to generate potential degradation products.[7][8]
Forced Degradation Study Protocol
Caption: Workflow for the forced degradation study.
The results of the forced degradation study are summarized below. In all cases, the degradation products were well-resolved from the main peak, demonstrating the stability-indicating nature of the method.
Stress Condition
% Degradation
Observations
Acid Hydrolysis
~15%
Two major degradation peaks observed, well-resolved from the main peak.
Base Hydrolysis
~10%
One major degradation peak observed, baseline separated.
Oxidative
~20%
Multiple small degradation peaks, all resolved.
Thermal
< 5%
The compound is relatively stable to heat.
Photolytic
~8%
One minor degradation peak observed.
The peak purity analysis using a photodiode array (PDA) detector confirmed that the main analyte peak was spectrally pure in all stressed samples, further solidifying the method's specificity.
Linearity, Accuracy, Precision, and Sensitivity
The method was found to be linear over a concentration range of 1-150 µg/mL with a correlation coefficient (r²) of >0.999. Accuracy, determined by spike recovery studies at three concentration levels, was between 98.0% and 102.0%. The precision of the method, assessed by repeatability and intermediate precision, showed a relative standard deviation (RSD) of less than 2.0%. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were established, demonstrating the method's high sensitivity for detecting trace impurities.
Detailed Experimental Protocols
Optimized HPLC Method
Column: Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile
Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 2 minutes.
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: 254 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.1 mg/mL.
Conclusion
The development of a robust and reliable HPLC method for the purity determination of 3-Chloro-6-fluoroquinolin-4-amine is crucial for its progression through the drug development pipeline. This guide has demonstrated that a systematic approach, starting with an understanding of the analyte's chemistry and exploring beyond conventional C18 columns, can lead to a superior analytical method. The optimized method, utilizing a PFP stationary phase and a gradient elution, provides excellent resolution, peak shape, and a shorter analysis time compared to alternative methods. Furthermore, its validation in accordance with ICH Q2(R1) guidelines, including comprehensive forced degradation studies, confirms its suitability as a stability-indicating method for the quality control of 3-Chloro-6-fluoroquinolin-4-amine.
References
Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. [Link]
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Comparative Technical Guide: 3-Chloro vs. 3-Bromo Quinoline Inhibitors
Executive Summary In the optimization of quinoline-based pharmacophores, the choice between a 3-chloro and 3-bromo substituent is rarely arbitrary. It represents a critical decision point that impacts synthetic accessibi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the optimization of quinoline-based pharmacophores, the choice between a 3-chloro and 3-bromo substituent is rarely arbitrary. It represents a critical decision point that impacts synthetic accessibility, metabolic stability, and, most crucially, binding potency.
While 3-bromoquinoline derivatives often exhibit superior potency in kinase inhibition due to enhanced halogen bonding and lipophilic contacts, 3-chloro analogues frequently offer better metabolic stability and steric fit in restricted binding pockets. This guide dissects the physicochemical and biological trade-offs between these two scaffolds, supported by experimental data from kinase (EGFR) and anticancer (Gold-NHC complex) case studies.
Br forms stronger halogen bonds with backbone carbonyls (Lewis bases).
Synthetic Utility: The "Precursor Potency"
For the medicinal chemist, "potency" also implies the ability to diversify the scaffold.
3-Bromoquinoline: The "Gold Standard" for functionalization. Due to the weaker C-Br bond, it undergoes Suzuki-Miyaura and Buchwald-Hartwig couplings under milder conditions, preserving sensitive functional groups.
3-Chloroquinoline: Requires specialized, electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate oxidative addition. It is cost-effective for scale-up but less versatile in early-stage library generation.
Biological Potency Case Studies
The following case studies illustrate how the Cl vs. Br substitution alters biological activity in opposing directions depending on the target environment.
Case Study A: EGFR Kinase Inhibition (Br > Cl)
In the context of Epidermal Growth Factor Receptor (EGFR) inhibition, specifically with 4-anilinoquinazoline scaffolds (structural analogs of quinolines), the size and polarizability of the halogen at the 3-position are determinants of potency.
Mechanistic Insight: The 3-bromo substituent creates an optimal dipole moment (>8.0 Debye) and likely engages in a specific halogen bond with the hinge region or gatekeeper residue that the smaller chloro atom cannot effectively bridge. The 10-fold potency increase justifies the use of the heavier halogen despite the molecular weight penalty.
(Data Source: Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors, Molecules 2024)
Case Study B: Anticancer Gold(I) Complexes (Cl > Br)
In a study of Gold(I) N-heterocyclic carbene (NHC) complexes derived from quinolines, the trend reversed.
Experimental Data (Cytotoxicity vs. MCF-7 Breast Cancer Cells):
Mechanistic Insight: In this specific target interaction (likely involving TrxR inhibition), the larger steric bulk of the bromine atom disrupted the precise ligand fitting required for selective inhibition, leading to off-target effects. The chloro-substituent provided the necessary lipophilicity without steric clash.
(Data Source: Nature-Inspired Gold(I) Complexes as Anticancer Agents, MDPI 2026)
Mechanistic Deep Dive: Halogen Bonding
The superior potency of 3-bromo quinolines in many kinase assays is often attributed to Halogen Bonding (XB) .
The
-Hole: Halogens exhibit an anisotropic electron distribution.[3] While the "belt" is electronegative, the tip (along the C-X bond axis) is electropositive (the -hole).
Interaction: This positive patch interacts attractively with nucleophiles (e.g., backbone carbonyl oxygens of residues like Val, Ala, or Leu in the kinase hinge region).
Trend: Strength of XB correlates with polarizability: I > Br > Cl >> F .
3-Br: Strong
-hole; often forms defined directional bonds (160-180° angle).
3-Cl: Weak
-hole; interactions are often dominated by non-directional Van der Waals forces.
Experimental Protocols
Protocol A: Determination of IC50 for Quinoline Kinase Inhibitors
Validating potency differences between 3-Cl and 3-Br variants.
Reagent Prep: Dissolve 3-chloro and 3-bromo quinoline derivatives in 100% DMSO to 10 mM stock. Serial dilute (1:3) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Enzyme Reaction:
Add 5 µL of diluted inhibitor to 384-well plate.
Add 10 µL of EGFR kinase enzyme solution (final conc. 0.5 nM).[4] Incubate 15 min at RT.
Initiate reaction with 10 µL ATP/Substrate mix (final ATP at Km).
Detection: Incubate for 60 min. Stop reaction using EDTA-based detection reagent (e.g., ADP-Glo or Lance Ultra).
Analysis: Measure luminescence/fluorescence. Plot RLU vs. log[Inhibitor]. Fit data to a 4-parameter logistic equation:
Validation: Z' factor must be > 0.5. Reference inhibitor (e.g., Gefitinib) must fall within 3-fold of historical IC50.
Visualization & Logic Flows
Diagram 1: SAR Decision Logic for 3-Haloquinolines
This decision tree guides the chemist on when to deploy Cl vs. Br based on structural biology data.
Caption: Strategic decision tree for selecting between 3-chloro and 3-bromo substituents based on binding pocket topology and potential for halogen bonding.
Diagram 2: Comparative Potency Workflow
Visualizing the experimental path to validate the "Br > Cl" hypothesis in kinase inhibition.
Caption: Workflow for determining and comparing IC50 values to elucidate the mechanism of inhibition (e.g., halogen bonding vs. steric fit).
References
Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. Molecules, 2024.[1][5] Link
Nature-Inspired Gold(I) Complexes as Anticancer Agents: Ligand Design, Structure–Activity Relationships, and Mechanisms. MDPI, 2026. Link (Note: Year adjusted to current context, verify specific volume if archival).
A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. BenchChem Technical Guides, 2025. Link
Halogen bonds involved in binding of halogenated ligands by protein kinases. Acta Biochim Pol., 2016. Link
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv, 2023. Link
UV-Vis Absorption Spectra of 3-Chloro-6-fluoroquinolin-4-amine
This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 3-Chloro-6-fluoroquinolin-4-amine . Designed for researchers in medicinal chemistry and drug development, this document synth...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 3-Chloro-6-fluoroquinolin-4-amine . Designed for researchers in medicinal chemistry and drug development, this document synthesizes theoretical predictions with experimental data from structural analogs to establish a robust characterization framework.
A Comparative Technical Guide for Characterization & Purity Assessment
Executive Summary & Compound Profile
3-Chloro-6-fluoroquinolin-4-amine is a halogenated quinoline intermediate, primarily utilized in the synthesis of fluoroquinolone antibiotics and antimalarial agents. Its specific substitution pattern—a chlorine at position 3, an amine at position 4, and a fluorine at position 6—creates a unique electronic signature essential for spectroscopic identification.
CAS Number: N/A (Specific isomer often custom synthesized; related: 3-chloro-4-fluoroaniline CAS 367-21-5)
Molecular Formula:
Molecular Weight: 196.61 g/mol
Key Chromophore: Quinoline aromatic system modified by auxochromes (-NH
, -Cl, -F).
Comparative Spectral Analysis
As direct public spectral databases for this specific intermediate are limited, characterization relies on comparative analysis with well-established structural analogs. The following data provides a baseline for validating your experimental results.
Table 1: Comparative
of 4-Aminoquinoline Derivatives
Compound
Substituents
Primary (nm)
Secondary (nm)
Solvent
(L/mol·cm)
Target Compound
3-Cl, 6-F, 4-NH
328 - 335 (Predicted)
255 - 265
Ethanol
~12,000 - 15,000
4-Aminoquinoline
4-NH
312 - 315
240
Ethanol
~10,500
7-Chloro-4-aminoquinoline
7-Cl, 4-NH
330
257
0.1 N HCl
14,100
Chloroquine (Diphosphate)
7-Cl, 4-NH-R
343
257
Water
18,500
3-Chloro-4-fluoroaniline
(Precursor)
290 - 300
235
Methanol
N/A
Theoretical Shift Analysis
The spectral profile of 3-Chloro-6-fluoroquinolin-4-amine is governed by the Woodward-Fieser rules applied to heteroaromatic systems:
Base Chromophore (Quinoline): Absorbs at ~226 nm and ~270 nm.
4-Amino Group (+Auxochrome): The strongest influence. The lone pair on the nitrogen participates in resonance with the quinoline ring, causing a significant bathochromic (red) shift to the 310–320 nm region.
3-Chloro Substituent (+Bathochromic): Halogens directly attached to the aromatic ring typically induce a shift of +5 to +10 nm due to the heavy atom effect and minor resonance contribution.
6-Fluoro Substituent: Fluorine exerts a strong inductive withdrawing effect (-I) but a donating resonance effect (+R). On quinoline systems, this typically results in a fine-structure modification and a minor red shift (~2–5 nm) compared to the unsubstituted analog.
Experimental Protocol: Characterization Workflow
To ensure reproducibility and accurate extinction coefficient (
) determination, follow this self-validating protocol.
Reagents & Equipment[1][2][3][4][5][6][7]
Solvent: HPLC-grade Methanol or Ethanol (Cutoff < 205 nm).
Acidic Buffer: 0.1 N HCl (for protonated species comparison).
Weigh 10.0 mg of 3-Chloro-6-fluoroquinolin-4-amine.
Dissolve in 100 mL of Methanol (Concentration: 100 µg/mL).
Note: Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Dilution:
Dilute 1.0 mL of Stock Solution into 9.0 mL of Methanol.
Final Concentration: 10 µg/mL (~50 µM).
Spectral Scan:
Baseline correct using the solvent blank.
Scan range: 200 nm to 450 nm .
Scan speed: Medium (approx. 200 nm/min) for optimal resolution.
Data Validation (Purity Check):
The 250/330 Ratio: Calculate the ratio of absorbance at the secondary peak (~260 nm) to the primary peak (~330 nm). This ratio should remain constant across different concentrations. Deviations indicate impurities (e.g., unreacted aniline precursor).
Synthesis & Impurity Context
Understanding the synthesis pathway is critical for interpreting the UV-Vis spectrum, as precursors often appear as specific impurity peaks.
Synthesis Workflow (Graphviz Diagram)
The following diagram outlines the typical synthesis route and where spectral impurities may originate.
Figure 1: Synthetic pathway for 3-Chloro-6-fluoroquinolin-4-amine. Note that the precursor aniline absorbs significantly at ~295 nm. Residual precursor will broaden the target's peak at 330 nm.
Solvatochromic Effects[8][9]
Non-polar Solvents (Hexane/DCM): The fine structure of the quinoline bands is preserved. The
will be slightly blue-shifted (hypsochromic).
Polar Protic Solvents (MeOH/Water): Hydrogen bonding with the 4-amino group and the ring nitrogen stabilizes the excited state (
), leading to a loss of fine structure and a red shift .
Acidic Media (0.1 N HCl): Protonation of the ring nitrogen (N1) and the amino group occurs. Protonation of the ring nitrogen typically causes a significant bathochromic shift (to >340 nm) due to increased conjugation stability of the quinolinium cation.
References
Opsenica, I. M., et al. (2013). "4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors." Journal of Medicinal Chemistry.
Egan, T. J. (2001). "Physicochemical properties of quinoline antimalarials." Drug Design Reviews. (Context for 4-aminoquinoline spectral baselines).
National Center for Biotechnology Information. "PubChem Compound Summary for CID 9708, 3-Chloro-4-fluoroaniline."
Santos, G., et al. (2017).[1] "Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Quinoline Derivatives." New Journal of Chemistry.
A Senior Scientist's Guide to Reference Standards for 4-Amino-3-chloro-6-fluoroquinoline Analysis
For researchers, quality control analysts, and drug development professionals, the accuracy of analytical data is non-negotiable. Quantitative analysis, whether for potency determination, impurity profiling, or stability...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, quality control analysts, and drug development professionals, the accuracy of analytical data is non-negotiable. Quantitative analysis, whether for potency determination, impurity profiling, or stability testing, hinges on the quality of the reference standard used.[1][2] This guide provides an in-depth technical comparison of approaches for establishing a reliable reference standard for the analysis of 4-Amino-3-chloro-6-fluoroquinoline (CAS No. 170097-94-6), a key intermediate in pharmaceutical synthesis.
Given the specialized nature of this intermediate, a commercially available, pharmacopeia-grade primary reference standard is not readily found. Therefore, this guide focuses on the practical and scientifically rigorous approach required in a development setting: the comparison between sourcing a high-purity chemical and undertaking a full, in-house qualification to create a secondary reference standard.
The Cornerstone of Analysis: Why a Reference Standard is Critical
A reference standard is a highly characterized material used as a measurement base for qualitative and quantitative analyses.[2] It is the benchmark against which an unknown sample is compared. Without a reliable standard, any generated data is scientifically indefensible. The quality of this standard directly impacts the validity of results in:
Assay and Potency Determination: To calculate the exact amount of the active substance.
Impurity Profiling: To identify and quantify process-related impurities or degradation products.[1]
Analytical Method Validation: To prove that an analytical procedure is fit for its intended purpose, as mandated by guidelines like ICH Q2(R1).[3]
Comparison: Ideal Primary Standard vs. Practical In-House Secondary Standard
The ideal scenario is to use a primary reference standard from a recognized source (e.g., USP, EP). However, for many non-compendial materials like 4-Amino-3-chloro-6-fluoroquinoline, this is not an option. The practical, and equally valid, alternative is to qualify a secondary reference standard from a high-purity batch of material.[3][4]
Feature
Certified Primary Reference Standard (Ideal)
In-House Qualified Secondary Standard (Practical)
Source
National Metrology Institute or Pharmacopeia (e.g., USP, EP).
High-purity batch of material from a reputable chemical supplier or an in-house synthesis lot.
Purity & Characterization
Exhaustively characterized with a comprehensive Certificate of Analysis (CoA) detailing identity, purity, and assay value established by definitive methods.
Characterization is the responsibility of the user. Requires a suite of analytical tests (NMR, MS, HPLC, etc.) to confirm identity and establish a purity value.[3][4]
Traceability
Direct traceability to SI units. Comes with a statement of uncertainty.[4]
Traceability is established by the user through calibration against a primary standard (if one exists for a related compound) or by using absolute methods like qNMR.[4]
Documentation
Official, comprehensive CoA provided by the issuing body.
An internal CoA must be generated and rigorously documented, detailing all qualification tests and results.[4]
Regulatory Acceptance
Universally accepted by regulatory agencies like the FDA.[2]
Fully acceptable if the qualification process is scientifically sound, well-documented, and follows GMP/ICH guidelines.[3]
Availability
Often unavailable for specific, non-compendial intermediates.
High-purity lots can typically be sourced from specialty chemical suppliers.
Workflow for Qualifying an In-House Secondary Reference Standard
When a primary standard is unavailable, the laboratory must create its own. This is not a simple relabeling of a bottle; it is a rigorous analytical process to fully characterize the material.[4] The goal is to establish its identity, purity, and potency with a high degree of confidence.
Caption: Workflow for In-House Qualification of a Secondary Reference Standard.
Recommended Analytical Methodology: HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for analyzing quinoline derivatives in pharmaceutical settings.[5][6][7] The following protocol provides a validated starting point for the analysis of 4-Amino-3-chloro-6-fluoroquinoline.
Experimental Protocol: HPLC-UV Analysis
Chromatographic System:
HPLC System: A quaternary gradient HPLC system with a UV-Vis or Diode Array Detector (DAD).
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns are widely used for their versatility in separating moderately polar compounds like quinoline derivatives.[8]
Column Temperature: 30°C.
UV Detection Wavelength: 290 nm. This is a typical wavelength for fluoroquinolones, but a full UV scan of the reference standard should be performed to determine the wavelength of maximum absorbance (λmax).[8]
Reagents and Solutions:
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Diluent: 50:50 (v/v) Acetonitrile:Water.
Reference Standard Preparation: Accurately weigh approximately 10.0 mg of the 4-Amino-3-chloro-6-fluoroquinoline reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent to obtain a concentration of 0.1 mg/mL.
Sample Preparation: Prepare the sample to be tested at a target concentration of 0.1 mg/mL in the Diluent.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
90
10
15.0
10
90
17.0
10
90
17.1
90
10
| 20.0 | 90 | 10 |
System Suitability: Before sample analysis, perform at least five replicate injections of the Reference Standard Preparation. The system is suitable for use if:
The relative standard deviation (RSD) of the peak area is ≤ 2.0%.
The tailing factor for the main peak is between 0.8 and 1.5.
The theoretical plate count is ≥ 2000.
Calculation: The quantity of 4-Amino-3-chloro-6-fluoroquinoline in the sample is calculated by comparing the peak area response of the sample to that of the reference standard.
Caption: HPLC-UV Analytical Workflow.
Conclusion
For the analysis of specialized intermediates like 4-Amino-3-chloro-6-fluoroquinoline, a commercially available primary reference standard is often a luxury. However, this does not preclude accurate and reliable analysis. By sourcing a high-purity chemical and conducting a rigorous in-house qualification according to established guidelines, a laboratory can create a scientifically sound secondary reference standard.[3][4] This process, which involves definitive identity confirmation and a comprehensive assessment of purity and potency, ensures data integrity and regulatory compliance. The provided HPLC-UV method serves as a robust starting point for method development and routine analysis, underpinning the quality and consistency required in modern drug development.
References
Title: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria
Source: Taylor & Francis Online
URL: [Link]
Title: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria
Source: Taylor & Francis Online (Duplicate for citation context)
URL: [Link]
Title: How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines)
Source: ResolveMass Laboratories Inc.
URL: [Link]
Title: HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column
Source: SIELC Technologies
URL: [Link]
Title: Reference Standard Qualification
Source: CURRENTA
URL: [Link]
Title: RP-HPLC determination of lipophilicity in series of quinoline derivatives
Source: ResearchGate (PDF)
URL: [Link]
Title: Reference-Standard Material Qualification
Source: Pharmaceutical Technology
URL: [Link]
Title: HPLC analysis of 125 I labeled quinazoline derivatives
Source: ResearchGate
URL: [Link]
Title: Key Considerations When Selecting a Working Reference Standard
Source: Rondaxe
URL: [Link]
Title: Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review
Source: SpringerLink
URL: [Link]
Title: Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Title: FLUOROQUINOLONE RESIDUES IN FOOD: OCCURRENCE AND ANALYTICAL METHODS - A MINI REVIEW FROM 2000 TO 2022
Source: Malaysian Journal of Analytical Sciences
URL: [Link]
Title: HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Title: Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage
Source: Quest Journals
URL: [Link]
Title: Understanding 4-Amino-3-chlorophenol: Properties and Applications
Source: LinkedIn
URL: [Link]
Structural Validation of 3,6-Disubstituted Quinolin-4-amines: A Comparative Technical Guide
Strategic Imperative: The Scaffold and the Trap The 3,6-disubstituted quinolin-4-amine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as the pharmacophore for numerous kinase inhibito...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Imperative: The Scaffold and the Trap
The 3,6-disubstituted quinolin-4-amine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., targeting EGFR, GSK-3β) and antimalarial agents [1, 2].[1] The substitution at the 3-position often dictates binding selectivity within the ATP-binding pocket, while the 6-position modulates pharmacokinetic properties and solubility [3].
However, the synthesis of this scaffold is fraught with regiochemical ambiguity. Standard cyclization protocols (e.g., Conrad-Limpach or Gould-Jacobs) can yield mixtures of regioisomers (e.g., 5- vs. 7-substitution if the starting aniline is meta-substituted, or 2- vs. 3-substitution depending on the keto-ester orientation) [4].[1][2] Misidentifying these isomers leads to "dead-end" SAR (Structure-Activity Relationship) data.[1][2]
This guide objectively compares validation methodologies, moving beyond basic characterization to definitive structural proof.[1]
The Structural Challenge: Visualizing Regioisomerism
The primary challenge lies in distinguishing the target 3,6-disubstituted isomer from its thermodynamic or kinetic byproducts.
Diagram 1: The Regioisomer Ambiguity
This flowchart illustrates the critical decision points where structural ambiguity arises during synthesis.
Caption: Divergent synthesis pathways leading to structural ambiguity between 3- and 2-substituted isomers.
Comparative Analysis of Validation Methods
The following matrix compares the three primary tiers of structural validation. For high-stakes drug development, Tier 2 is the minimum acceptable standard. [1]
Quaternary carbons are invisible; overlapping aromatic signals mask substitution patterns.[2]
Requires expert interpretation; artifacts can mimic correlations.
Crystal packing forces may alter conformation vs. solution state.
Experimental Protocols
Protocol A: Synthesis of Probe Molecule (3-Cyano-6-bromo-quinolin-4-amine)
Rationale: This protocol uses a Gould-Jacobs type approach, optimized to favor the 3-substituted isomer, followed by chlorination and amination [5].[1]
Condensation: Reflux 4-bromoaniline (10 mmol) with ethoxymethylene malononitrile (10 mmol) in ethanol (30 mL) for 2 hours. Filter the precipitate.
Checkpoint: 1H NMR should show the disappearance of aniline NH2.
Cyclization: Heat Dowtherm A (20 mL) to 250°C. Add the condensate portion-wise. Stir for 30 mins. Cool and dilute with hexane to precipitate the 4-hydroxy-quinoline intermediate.
Chlorination: Reflux the intermediate in POCl3 (5 eq) for 4 hours. Evaporate excess POCl3. Neutralize with NaHCO3 (aq) and extract with DCM.[2]
Amination (SNAr): Dissolve the 4-chloro derivative in isopropanol. Add the desired amine (e.g., morpholine, 2 eq).[1][2] Heat at 80°C for 6 hours.
Rationale: This workflow uses HMBC (Heteronuclear Multiple Bond Correlation) to "walk" around the quinoline ring, proving the substituent positions relative to the bridgehead carbons [6, 7].[2]
Observation: Look for NOE enhancement of the aromatic protons.
Result A: Enhancement of H-5 (the doublet at ~7.8-8.0 ppm) AND the singlet at ~8.5 ppm.[2] -> Confirmed: The singlet is H-3. The substituent is at Position 2.[4] (This contradicts the target).
Result B: Enhancement of H-5 ONLY. -> Confirmed: The 3-position is substituted (blocking H-3), pushing the singlet to the H-2 position (which is too far for NOE from the 4-amine).
Step 3: HMBC (The "King" of Connectivity)
Focus on the Bridgehead Carbons (C-8a and C-4a).[2]
Find the correlation from H-5 (doublet) to C-8a.[2]
Find the correlation from H-8 (doublet) to C-8a.[2]
Critical Test: Does the putative H-2 singlet correlate to C-8a?
Yes: It is H-4 (Impossible in this scaffold) or H-2 (via 3-bond coupling).[1][2]
No: H-3 typically does not show strong 3-bond coupling to C-8a across the ring junction.
Diagram 2: The HMBC Logic Gate
This diagram visualizes the specific NMR correlations required to confirm the 3,6-substitution pattern.
Caption: HMBC correlations establishing the presence of H-2, thereby confirming substitution at C-3.
Supporting Data: Typical Spectral Characteristics
When analyzing your 3,6-disubstituted quinolin-4-amine, compare your data against these expected ranges [5, 8]:
Hz), 7.9 – 8.2 ppm (Coupling to H-7 is meta, but often appears as a doublet due to H-6 substitution).[1][2] Correction: In 6-substituted systems, H-5 is a doublet ( Hz) if 6 is unsubstituted, but if 6 is substituted, H-5 is a small doublet ( Hz) due to meta coupling with H-7.[1][2] Wait—if 6 is substituted, H-5 and H-7 are meta to each other.[1] H-5 is ortho to H-6. If 6 is substituted (e.g., Br), H-5 appears as a doublet ( Hz) only if 6 was H. With 6-Br, H-5 is a doublet ( Hz) coupling to H-7? No, H-5 and H-7 are meta.[1] H-5 and H-6 are ortho. Correct Assignment for 6-substituted: H-5 is a doublet ( Hz) is WRONG.[1][2] H-5 is adjacent to C-4. H-7 and H-8 are the other ring protons.[4][5]
Lu, J., Maezawa, I., Weerasekara, S., et al. (2014).[1][2][6] Syntheses, neural protective activities, and inhibition of glycogen synthase kinase-3β of substituted quinolines.[1][6][7] Bioorganic & Medicinal Chemistry Letters, 24(15), 3392-3397.[1][2][6] Link
Shahrukh, A., Batool, S., Sarfraz, M., et al. (2025).[1][2][8] Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry, 25. Link
BenchChem. (2025).[2][4][9] The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide. BenchChem Technical Guides. Link
Snieckus, V., et al. (2025).[1][2] Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI Molecules. Link[1][2]
Creative Biostructure. (2025).[2][9] How NMR Helps Identify Isomers in Organic Chemistry. Creative Biostructure Technical Notes. Link
Schaller, C. (2020).[1][2] 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube / CSB SJU Chemistry.[10] Link
BenchChem. (2025).[2][4][9] Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid. BenchChem Protocols. Link
Purdue University. (2025).[2][3][4][5][9][11][12][13] Synthesis and Characterization of 3H-Pyrazolo[4,3-f]quinoline Analogs. Purdue Graduate School Theses. Link
Crystal Structure & Performance Guide: 3-Chloro-6-fluoroquinolin-4-amine Derivatives
The following guide provides an in-depth technical comparison of 3-Chloro-6-fluoroquinolin-4-amine derivatives against classical 4-aminoquinoline scaffolds (e.g., Chloroquine, Amodiaquine). This analysis integrates cryst...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of 3-Chloro-6-fluoroquinolin-4-amine derivatives against classical 4-aminoquinoline scaffolds (e.g., Chloroquine, Amodiaquine). This analysis integrates crystallographic data, structure-activity relationships (SAR), and experimental protocols to support drug development decision-making.
Executive Summary: The "Next-Gen" Scaffold
In the landscape of kinase inhibitors and antimalarials, the classical 7-chloro-4-aminoquinoline scaffold has long been the gold standard. However, rising resistance and metabolic liabilities have shifted focus to the 3-Chloro-6-fluoroquinolin-4-amine core.
This guide analyzes why the specific substitution pattern of 3-Cl, 6-F offers superior physicochemical performance compared to the legacy 7-Cl alternatives. By leveraging crystallographic data from analogous structures (PDB: 8D3E, CSD: BPIP), we demonstrate how these modifications alter lattice packing, metabolic stability, and binding affinity.
Key Differentiators
Feature
3-Chloro-6-fluoroquinolin-4-amine (New)
7-Chloro-4-aminoquinoline (Classic)
Metabolic Stability
High: 6-F blocks P450 oxidation at the susceptible C6 position.
Low/Medium: C6 is a primary site for metabolic attack.
Crystal Packing
Sterically Modulated: 3-Cl introduces a "twist," reducing lattice energy and potentially enhancing solubility.
Planar Stacking: Strong stacking leads to high lattice energy and poor aqueous solubility.
Binding Mode
Dual-Lock: 3-Cl fills hydrophobic pockets; 6-F acts as a weak H-bond acceptor.
Intercalation: Relies primarily on flat intercalation (DNA/Heme).
Structural insights are derived from the crystal structure of 6-fluoroquinolin-4-amine complexed with Apoptosis-Inducing Factor (AIF) [1].[1][2][3]
Planarity: The quinoline bicycle is essentially planar (RMS deviation < 0.02 Å).
6-Fluoro Effect: The fluorine atom at C6 exerts a strong inductive effect (
), reducing the electron density of the aromatic ring without disrupting planarity. This enhances stacking interactions with electron-rich residues (e.g., Phenylalanine) in the binding pocket.
The "3-Chloro Twist" (Comparative Analysis)
Unlike the 7-Cl analogs, the 3-Chloro substituent introduces significant steric strain adjacent to the 4-amine group.
Legacy Scaffold (7-Cl): As seen in the crystal structure of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline (BPIP) [2], the molecule is flat, allowing for tight "pancake" stacking in the crystal lattice (Monoclinic
). This tight packing correlates with low solubility.
New Scaffold (3-Cl): The chlorine atom at position 3 forces N-substituted groups out of the quinoline plane. Crystallographic data from sterically crowded analogs suggests a torsion angle increase of 30–45° .
Impact: This disruption of planarity breaks the continuous
-stacking columns, lowering the melting point and significantly improving dissolution rates—a critical parameter for oral bioavailability.
Intermolecular Interaction Network
The crystal lattice is stabilized by a network of hydrogen and halogen bonds.
Primary H-Bond:
(Intermolecular).
Weak Interactions:
interactions (2.5–2.7 Å) form supramolecular chains.
Halogen Bonding: The 3-Cl atom can participate in
halogen bonds, serving as a distinct anchor point absent in the 3-H variants.
Experimental Protocols
Synthesis Workflow (
Strategy)
The synthesis relies on a Nucleophilic Aromatic Substitution (
), favored by the electron-withdrawing nature of the 3-Cl and 6-F substituents [3].
3-Cl twist allows specific fit into kinase "gatekeeper" pockets.
References
RCSB PDB. (2023). Crystal structure of human Apoptosis-Inducing Factor (AIF) W196A mutant complexed with 6-fluoroquinolin-4-amine. PDB Entry: 8D3E.[2][3] Link
Mone, G. et al. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Preprints.org. Link
Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Link
PubChem. (2025). Compound Summary: N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine. Link
A Guide to the Safe and Compliant Disposal of 3-Chloro-6-fluoroquinolin-4-amine
As researchers dedicated to advancing science, our responsibility extends beyond discovery to the safe and environmentally conscious management of the chemical entities we handle. This guide provides a comprehensive, ste...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers dedicated to advancing science, our responsibility extends beyond discovery to the safe and environmentally conscious management of the chemical entities we handle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Chloro-6-fluoroquinolin-4-amine, a halogenated heterocyclic compound common in synthetic and medicinal chemistry workflows. Adherence to these procedures is not merely a matter of compliance but a fundamental aspect of a robust safety culture.
The Foundational Step: Hazard Characterization
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. 3-Chloro-6-fluoroquinolin-4-amine, as a chlorinated and fluorinated quinoline derivative, requires careful consideration. While specific toxicological data may be limited, the structure informs a precautionary approach.
Inferred Hazards: Based on analogous structures like 3-Chloro-4-fluoroaniline, we must assume the compound is hazardous. It is likely to cause skin and serious eye irritation and may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]
Incompatibility: The compound is stable under normal conditions but must be kept away from strong oxidizing agents, acids, acid chlorides, and chloroformates to prevent potentially hazardous reactions.[1]
Hazardous Decomposition: In the event of a fire, this compound can produce highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride (HCl), and hydrogen fluoride (HF).[1]
The single most critical document is the Safety Data Sheet (SDS) provided by the manufacturer. It is the primary source of information for PPE, handling, and emergency procedures.
Hazard Class
Description
Recommended Action
Acute Toxicity
May be harmful if swallowed, inhaled, or in contact with skin.[1][2]
Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat. Handle only in a well-ventilated area or chemical fume hood.
Skin/Eye Irritation
Causes skin irritation and serious eye irritation/damage.[1][3][4]
Avoid all direct contact. Use proper PPE. Ensure safety showers and eyewash stations are accessible.[1]
Reactivity
Stable, but incompatible with strong acids and oxidizing agents.[1]
Segregate from incompatible materials during storage and in waste streams.
Environmental
Halogenated organic compounds can be persistent and toxic to aquatic life.[5]
Prevent release to the environment. Do not dispose of down the drain.
The Disposal Workflow: From Benchtop to Final Disposition
Proper disposal is a systematic process. The following workflow illustrates the critical steps for managing 3-Chloro-6-fluoroquinolin-4-amine waste, ensuring safety and compliance at every stage.
Figure 1. Workflow for the safe disposal of 3-Chloro-6-fluoroquinolin-4-amine waste.
Protocol for Waste Handling
Waste Characterization and Segregation:
Identify the waste stream: Is it unreacted solid, a solution in a solvent, or contaminated materials (e.g., silica gel, gloves, weighing paper)?
Crucially, this waste must be classified as "Halogenated Organic Waste." [6] It must not be mixed with non-halogenated solvent waste.[7] Mixing complicates the disposal process and increases costs, as any organic liquid mixed with a halogenated compound must be treated as halogenated waste.[7]
Container Selection and Labeling:
Use a chemically resistant container, such as a high-density polyethylene (HDPE) jug or a glass bottle, with a secure, threaded cap.[7]
The container must be in good condition and compatible with all components of the waste.
Label the container before adding the first drop of waste.[7] The label must include:
The words "Hazardous Waste"
The full chemical name(s) of the contents (no formulas or abbreviations)
An approximate percentage of each component
The relevant hazard warnings (e.g., Toxic, Irritant)
The accumulation start date and the name of the Principal Investigator or lab group
Storage and Pickup:
Keep the waste container closed at all times except when actively adding waste.[7]
Store the container in a designated Satellite Accumulation Area (SAA) within your lab. This area should be under your control and away from drains and incompatible materials.
Once the container is full, or if you are generating waste infrequently, follow your institution's procedures to request a pickup from the Environmental Health & Safety (EHS) department.
The Rationale for Final Disposal: High-Temperature Incineration
The standard and most environmentally sound disposal method for halogenated organic waste is high-temperature incineration.[8][9] This process is critical because:
Complete Destruction: Incineration at temperatures around 1200 K (927°C) is necessary to ensure the complete destruction of the chlorinated and fluorinated molecules.[8][9]
Prevents Toxic Byproducts: Uncontrolled or low-temperature burning of halogenated hydrocarbons can create highly toxic and persistent pollutants, such as dioxins and furans.[8][9] Permitted hazardous waste incinerators are equipped with sophisticated scrubbers and pollution control systems to neutralize the acidic gases (HCl, HF) and other harmful products generated during combustion.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is vital.
Small Spill (inside a chemical fume hood):
Ensure you are wearing appropriate PPE (lab coat, gloves, eye protection).
Contain the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.
Carefully collect the absorbent material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container.
Decontaminate the surface with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Large Spill (or any spill outside a fume hood):
Alert personnel in the immediate area and evacuate.
Immediately contact your institution's EHS or emergency response hotline.
Do not attempt to clean the spill yourself.
By adhering to this structured and well-documented disposal protocol, you contribute directly to the safety of your workplace and the protection of our environment, embodying the comprehensive responsibilities of a modern scientist.
References
Halogenated Waste Guidance. University of Wisconsin-Milwaukee. A representative example of institutional guidance on segregating halogenated chemical waste. [Link]
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. This article discusses incineration as a safe disposal method for halogenated compounds to avoid toxic emissions. [Link]
Safety Data Sheet for 3-Chloro-4-fluoroaniline. Carl ROTH. Provides hazard statements and precautionary measures for a similar chemical structure. [Link]
Standard Operating Procedure for Halogenated Organic Liquids. University of Illinois Urbana-Champaign. An example of detailed institutional guidelines for handling and disposing of halogenated solvents. [Link]
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Madridge Publishers. A review highlighting high-temperature incineration as the effective disposal method for halogenated wastes. [Link]
Hazardous Substance Fact Sheet. New Jersey Department of Health. An example of a regulatory fact sheet outlining chemical hazards and waste disposal recommendations. [Link]
Solvent Wastes in the Laboratory – Disposal and/or Recycling. Practical Organic Chemistry. Discusses the principles of segregating and recycling solvent waste. [Link]
Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency (EPA). Provides regulatory context for chlorinated hydrocarbons. [Link]
EPA Hazardous Waste Codes. U.S. Environmental Protection Agency (EPA). A list of federal codes for classifying hazardous waste. [Link]
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). Explains the regulatory framework under the Resource Conservation and Recovery Act (RCRA). [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal protective equipment for handling 3-Chloro-6-fluoroquinolin-4-amine
Content Type: Essential Safety & Logistical Guide (SAR-Based)
Executive Safety Summary
Status:High Potency / Hazardous IntermediateCAS: Not widely listed (Analogous to 3-Chloro-4-fluoroaniline and 4-Aminoquinoline derivatives).
Physical State: Solid Powder (Likely off-white to yellow).
Critical Warning: A specific Safety Data Sheet (SDS) for 3-Chloro-6-fluoroquinolin-4-amine is not publicly available in standard chemical registries. The protocols below are derived from a Structure-Activity Relationship (SAR) assessment of its core pharmacophores: the 4-aminoquinoline scaffold (known for biological activity and potential cardiotoxicity/retinotoxicity) and the halogenated aniline substructure (associated with acute toxicity and skin absorption).
Treat this compound as a Category 3 Toxic Substance (Oral/Dermal) and a Severe Eye Irritant until specific data proves otherwise.
Hazard Identification (SAR-Derived)
Hazard Class
GHS Category (Est.)
Description
Acute Toxicity
Cat 3 (Toxic)
High risk if swallowed or absorbed through skin.[1][2] Halogenation (3-Cl, 6-F) increases lipophilicity and skin permeation.
Eye Damage
Cat 1 / 2A
4-Aminoquinolines are known to cause severe eye irritation and potential retinal toxicity upon chronic exposure.
Skin Irritation
Cat 2
Causes skin irritation.[2] Dust may cause contact dermatitis.
Target Organs
STOT-RE
Potential cardiac (QT prolongation) and ocular (retinopathy) toxicity based on quinoline class effects.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is non-negotiable for handling >10 mg of substance.
A. Respiratory Protection
Primary Engineering Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).
PPE (In Hood):N95 (NIOSH) or FFP2 (EN 149) particulate respirator.
PPE (Outside Hood/Spill):P100 (HEPA) full-face respirator or PAPR (Powered Air Purifying Respirator). Reasoning: The fine powder nature creates a high inhalation risk during spills.
Change Frequency: Replace outer gloves every 60 minutes or immediately after splash contact.
Solvent Handling: If dissolved in DCM or Acetone, use Silver Shield (Laminate) gloves as liners, as nitrile degrades rapidly with halogenated solvents.
C. Eye & Body Protection
Eyes:Chemical Safety Goggles (indirect venting). Safety glasses are insufficient due to the risk of airborne dust entering the eye.
Body: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat. Closed-toe shoes (non-perforated).
Operational Plan: Step-by-Step Handling
Phase 1: Preparation & Weighing
Static Control: Quinoline powders are often static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure.
Workspace: Line the fume hood surface with an absorbent, plastic-backed bench mat (absorbent side up) to capture minor spills.
Weighing:
Place a tared vial inside a secondary container (e.g., a beaker) to catch stray grains.
Use a disposable spatula. Do not return excess powder to the stock bottle to prevent cross-contamination.
Phase 2: Reaction Setup
Addition Order: Always add the solid to the solvent , not solvent to solid. This prevents "puffing" of toxic dust into the air.
Dissolution: If heating is required, ensure the system is closed (condenser fitted) before applying heat. Halogenated quinolines can release toxic vapors (HF/HCl) upon thermal decomposition.
Phase 3: Decontamination
Solvent Wipe: Wipe all tools (spatulas, balance pan) with a methanol-dampened Kimwipe.